Ahpn
Description
selective for retinoic acid receptors gamma
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[3-(1-adamantyl)-4-hydroxyphenyl]naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O3/c28-25-6-5-22(20-1-2-21-11-23(26(29)30)4-3-19(21)10-20)12-24(25)27-13-16-7-17(14-27)9-18(8-16)15-27/h1-6,10-12,16-18,28H,7-9,13-15H2,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGIHZJOIQSHPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=CC6=C(C=C5)C=C(C=C6)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154737 | |
| Record name | Cd 437 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125316-60-1 | |
| Record name | AHPN | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125316-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CD 437 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125316601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cd 437 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4-Hydroxy-3-tricyclo[3.3.1.13,7]dec-1-ylphenyl)-2-naphthalenecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Pivotal Role of Histidine Phosphotransfer Proteins in Plant Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Histidine phosphotransfer (HPt) proteins are central mediators in plant signal transduction, acting as crucial shuttles in the multi-step phosphorelay systems that govern a myriad of developmental processes and responses to environmental stimuli. This technical guide provides an in-depth exploration of the function of HPt proteins, with a focus on their role in the well-characterized cytokinin and ethylene signaling pathways in the model organism Arabidopsis thaliana. The guide details the experimental protocols used to investigate these proteins and presents key quantitative data to facilitate a deeper understanding of their biochemical properties.
Core Concepts: The Two-Component System and the Role of HPt Proteins
At the heart of many plant signaling pathways lies the two-component signaling (TCS) system, a phosphorelay cascade analogous to those found in bacteria.[1][2][3] This system, in its multi-step form in plants, typically involves a sensor histidine kinase (HK), a histidine phosphotransfer (HPt) protein, and a response regulator (RR).[2][3] The canonical flow of the signal is as follows:
-
Signal Perception and Autophosphorylation: An external or internal signal (e.g., a hormone) is perceived by the sensor domain of an HK, leading to the autophosphorylation of a conserved histidine residue within its transmitter domain.[2]
-
Phosphotransfer to HPt: The phosphoryl group is then transferred to a conserved aspartate residue in the receiver domain of the HK. From there, it is shuttled to a conserved histidine residue on a cytosolic HPt protein.[2][4]
-
Nuclear Translocation and RR Activation: The phosphorylated HPt protein translocates from the cytoplasm to the nucleus, where it transfers the phosphoryl group to a conserved aspartate residue on a response regulator (RR).[3][5]
-
Transcriptional Regulation: The phosphorylation of the RR, particularly the Type-B ARRs in cytokinin signaling, activates its DNA-binding domain, leading to the regulation of target gene expression.[1][2]
HPt proteins are therefore not merely passive conduits but dynamic signaling intermediates whose expression levels, subcellular localization, and interactions are tightly regulated.
HPt Proteins in Cytokinin Signaling
Cytokinins are a class of phytohormones that regulate numerous aspects of plant growth and development, including cell division, shoot and root growth, and leaf senescence.[1][5][6] The signaling pathway for cytokinin is a classic example of the multi-step TCS. In Arabidopsis, the key players are the ARABIDOPSIS HISTIDINE KINASE (AHK) receptors (AHK2, AHK3, and CRE1/AHK4), the ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs), and the ARABIDOPSIS RESPONSE REGULATORS (ARRs).[1][5][7]
Upon cytokinin binding, the AHKs autophosphorylate and transfer the phosphoryl group to the AHPs.[1][2] The phosphorylated AHPs then move to the nucleus to phosphorylate and activate Type-B ARRs, which are transcription factors that initiate the expression of cytokinin-responsive genes, including the Type-A ARRs.[1][2] The Type-A ARRs act as negative regulators of the pathway, creating a feedback loop.[2]
The five canonical AHP proteins in Arabidopsis (AHP1, AHP2, AHP3, AHP4, and AHP5) exhibit a degree of functional redundancy, although some specificity in their interactions and expression patterns exists.[1][6][8] Genetic studies have shown that while single ahp mutants have mild phenotypes, higher-order mutants display significantly reduced sensitivity to cytokinin, affecting various developmental processes.[1][6]
Below is a diagram illustrating the cytokinin signaling pathway.
Caption: The cytokinin signaling pathway in Arabidopsis thaliana.
HPt Proteins in Ethylene Signaling
Ethylene is a gaseous plant hormone that plays a critical role in processes such as fruit ripening, senescence, and the triple response in seedlings.[9][10] The ethylene signaling pathway also involves components of the TCS, although its core mechanism differs from the linear phosphorelay of cytokinin signaling.
In the absence of ethylene, the ethylene receptors (such as ETR1, ERS1, EIN4) are active and, in turn, activate the serine/threonine protein kinase CTR1 (CONSTITUTIVE TRIPLE RESPONSE 1).[9][10][11] CTR1 then phosphorylates the C-terminal domain of EIN2 (ETHYLENE INSENSITIVE 2), keeping it inactive.[10][11]
When ethylene binds to its receptors, the receptors become inactive, which leads to the inactivation of CTR1.[10][11] This allows for the dephosphorylation and cleavage of the C-terminal end of EIN2.[10][11] The cleaved C-terminal fragment of EIN2 (EIN2-C) translocates to the nucleus, where it promotes the accumulation of the transcription factors EIN3 (ETHYLENE INSENSITIVE 3) and EIL1 (EIN3-LIKE 1), which then activate the expression of ethylene-responsive genes.[10][11]
While not the primary signaling route, HPt proteins have been shown to interact with the ethylene receptor ETR1, suggesting a potential for crosstalk between the ethylene and cytokinin signaling pathways.[9] This interaction may modulate the activity of the ethylene receptors or link ethylene perception to other TCS pathways.
The following diagram illustrates the core ethylene signaling pathway and the potential point of interaction for HPt proteins.
Caption: The ethylene signaling pathway and the potential interaction with HPt proteins.
Quantitative Data on HPt Protein Interactions
The transient nature of phosphorelay signaling necessitates precise and regulated protein-protein interactions. Quantitative measurements of these interactions are crucial for understanding the dynamics of the signaling cascade. Surface plasmon resonance (SPR) has been employed to determine the binding affinities between HPt proteins and their interacting partners.
| Interacting Proteins | Dissociation Constant (Kd) | Method |
| AHK5(RD) - AHP1 | 2.7 - 4.4 µM | Surface Plasmon Resonance |
| AHK5(RD) - AHP2 | 2.7 - 4.4 µM | Surface Plasmon Resonance |
| AHK5(RD) - AHP3 | 2.7 - 4.4 µM | Surface Plasmon Resonance |
| ETR1 - AHP1 | 1.5 µM | Surface Plasmon Resonance |
Data compiled from references[12][13].
Experimental Protocols for Studying HPt Proteins
A variety of molecular and biochemical techniques are employed to elucidate the function of HPt proteins. Below are detailed methodologies for key experiments.
Experimental Workflow for Protein-Protein Interaction Studies
The investigation of protein-protein interactions involving HPt proteins typically follows a multi-step approach, starting with an in vivo screening method and followed by in vitro validation.
Caption: A typical experimental workflow for studying protein-protein interactions.
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a powerful genetic method for identifying protein-protein interactions in vivo.[14][15][16]
Principle: The transcription factor GAL4 is split into two separate domains: a DNA-binding domain (BD) and a transcriptional activation domain (AD). The protein of interest (the "bait," e.g., an HPt protein) is fused to the BD, and potential interacting partners (the "prey") are fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing for cell growth on selective media and colorimetric detection.
Methodology:
-
Vector Construction:
-
Clone the coding sequence of the HPt protein into a Y2H bait vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain (BD-HPt).
-
Clone a cDNA library or individual candidate interacting proteins into a Y2H prey vector (e.g., pGADT7), creating fusions with the GAL4 activation domain (AD-Prey).
-
-
Yeast Transformation:
-
Transform a suitable yeast strain (e.g., AH109, Y2HGold) with the BD-HPt plasmid and select for transformants on appropriate synthetic defined (SD) medium (e.g., SD/-Trp).
-
Confirm that the BD-HPt fusion protein does not auto-activate the reporter genes by plating on selective media (e.g., SD/-Trp/-His).
-
Transform the yeast strain containing the BD-HPt plasmid with the AD-Prey library or individual AD-Prey constructs.
-
-
Interaction Screening:
-
Plate the transformed yeast on highly selective medium (e.g., SD/-Leu/-Trp/-His/-Ade) to select for colonies where the bait and prey proteins are interacting.
-
For a colorimetric assay, perform a β-galactosidase filter lift assay to detect the expression of the lacZ reporter gene.
-
-
Identification of Interactors:
-
Isolate the prey plasmids from positive yeast colonies.
-
Sequence the prey plasmids to identify the interacting proteins.
-
-
Validation:
-
Re-transform the identified prey plasmid with the original bait plasmid into a fresh yeast strain to confirm the interaction.
-
Perform control transformations with unrelated bait proteins to ensure the specificity of the interaction.
-
Bimolecular Fluorescence Complementation (BiFC) Assay
BiFC is a technique used to visualize protein-protein interactions in living cells.[17][18][19][20]
Principle: A fluorescent protein (e.g., YFP) is split into two non-fluorescent fragments, the N-terminal fragment (nYFP) and the C-terminal fragment (cYFP). The HPt protein is fused to one fragment, and the potential interacting partner is fused to the other. If the two proteins interact, the nYFP and cYFP fragments are brought into close proximity, allowing them to refold and reconstitute a functional fluorescent protein. The resulting fluorescence can be visualized by microscopy, providing information about the subcellular localization of the protein complex.
Methodology:
-
Vector Construction:
-
Clone the HPt coding sequence into a BiFC vector to create a fusion with either nYFP or cYFP.
-
Clone the coding sequence of the potential interacting protein into a complementary BiFC vector.
-
-
Transient Expression:
-
Microscopy:
-
After an incubation period of 2-3 days to allow for protein expression, visualize the fluorescence using a confocal laser scanning microscope.
-
Use appropriate filter sets for the specific fluorescent protein being used (e.g., YFP).
-
Co-express organelle-specific fluorescent markers to determine the subcellular localization of the interaction.
-
-
Controls:
-
Include negative controls where one of the fusion proteins is co-expressed with an empty vector or a non-interacting protein fused to the complementary fluorescent protein fragment to ensure that the observed fluorescence is due to a specific interaction.
-
In Vitro Phosphorylation Assay
This assay is used to directly demonstrate the transfer of a phosphoryl group from a histidine kinase to an HPt protein and subsequently to a response regulator.
Principle: A recombinant histidine kinase is incubated with a radiolabeled ATP source (e.g., [γ-³²P]ATP) to allow for autophosphorylation. The purified HPt protein is then added to the reaction, and the transfer of the radiolabel is monitored. Subsequently, a response regulator is added to observe the final step of the phosphorelay.
Methodology:
-
Protein Expression and Purification:
-
Express and purify recombinant forms of the histidine kinase (or its kinase domain), the HPt protein, and the response regulator (or its receiver domain), typically as His-tagged or GST-tagged proteins in E. coli.
-
-
Autophosphorylation of the Histidine Kinase:
-
Incubate the purified histidine kinase in a phosphorylation buffer containing [γ-³²P]ATP and appropriate cations (e.g., Mg²⁺, Mn²⁺) for a defined period (e.g., 30 minutes at room temperature).
-
-
Phosphotransfer to HPt:
-
Add the purified HPt protein to the reaction mixture and incubate for various time points.
-
Stop the reaction at each time point by adding SDS-PAGE loading buffer.
-
-
Phosphotransfer to Response Regulator:
-
In a separate set of reactions, after the phosphotransfer to the HPt protein has occurred, add the purified response regulator and continue the incubation for various time points.
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled (phosphorylated) proteins. The appearance of a radioactive band corresponding to the molecular weight of the HPt protein and subsequently the response regulator demonstrates the phosphotransfer.
-
Conclusion and Future Directions
Histidine phosphotransfer proteins are indispensable components of the intricate signaling networks that govern plant life. Their role as mobile signaling intermediates in the two-component systems of cytokinin and their potential involvement in ethylene signaling highlight their importance in integrating hormonal and environmental cues. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of HPt protein function.
Future research in this area will likely focus on:
-
Elucidating the specificity of HPt-protein interactions: Unraveling the structural basis of these interactions will be key to understanding how signaling fidelity is maintained.
-
Investigating the role of HPt proteins in other signaling pathways: While their role in cytokinin signaling is well-established, their involvement in other pathways, such as abiotic stress responses, is an active area of research.[8][21]
-
Exploring the potential for therapeutic intervention: In the context of agriculture and crop improvement, modulating HPt protein activity could offer novel strategies for enhancing stress tolerance and improving yield.
A thorough understanding of the molecular mechanisms underlying HPt protein function will undoubtedly pave the way for innovative applications in plant science and biotechnology.
References
- 1. The Arabidopsis Histidine Phosphotransfer Proteins Are Redundant Positive Regulators of Cytokinin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytokinin Signaling [kieber.weebly.com]
- 3. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 4. Localization of the arabidopsis histidine phosphotransfer proteins is independent of cytokinin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arabidopsis cytokinin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Arabidopsis histidine phosphotransfer proteins are redundant positive regulators of cytokinin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Ethylene signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maxapress.com [maxapress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structure-function analysis of Arabidopsis thaliana histidine kinase AHK5 bound to its cognate phosphotransfer protein AHP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. proteome.wayne.edu [proteome.wayne.edu]
- 15. Yeast Two-Hybrid Technique to Identify Protein–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 17. Video: Protein-protein Interactions Visualized by Bimolecular Fluorescence Complementation in Tobacco Protoplasts and Leaves [jove.com]
- 18. google.com [google.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Arabidopsis AHP2, AHP3, and AHP5 histidine phosphotransfer proteins function as redundant negative regulators of drought stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
The AHP Gene Family: Structure, Evolution, and Function in Plant Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Histidine Phosphotransfer (AHP) proteins are a small family of signaling intermediates that play a crucial role in the two-component signaling (TCS) pathways in plants. Primarily known for their involvement in cytokinin signal transduction, AHP proteins act as shuttles, transferring a phosphoryl group from membrane-bound histidine kinase receptors to nuclear response regulators, thereby initiating a cascade of downstream transcriptional changes. This guide provides a comprehensive overview of the AHP gene family, detailing its structure, evolutionary history, and functional significance in various plant processes. The information presented herein is intended to serve as a valuable resource for researchers investigating plant signaling pathways and for professionals in the field of drug development seeking to modulate plant growth and stress responses.
Data Presentation: Comparative Analysis of the AHP Gene Family
The size of the AHP gene family varies among plant species, reflecting a history of gene duplication and diversification. To facilitate a comparative understanding, the following table summarizes key quantitative data for AHP genes in several representative plant species.
| Species | Common Name | Ploidy | AHP Gene Count (Canonical) | AHP Gene Count (Pseudo) | Chromosome Distribution | Protein Length Range (amino acids) |
| Arabidopsis thaliana | Thale Cress | Diploid | 5 | 1 | 5 chromosomes (1-5) | 141 - 169 |
| Oryza sativa | Rice | Diploid | 5 | 1 | 5 chromosomes (1, 2, 4, 6, 8) | 147 - 163 |
| Zea mays | Maize | Paleopolyploid | 9 | 2 | 7 chromosomes (1-5, 7, 9) | 148 - 171 |
| Glycine max | Soybean | Paleopolyploid | 12 | 2 | 9 chromosomes | 148 - 169 |
| Populus trichocarpa | Black Cottonwood | Diploid | 6 | 1 | 5 chromosomes | 148 - 165 |
| Malus domestica | Apple | Diploid | 12 | 1 | 12 chromosomes | 60 - 189[1] |
AHP Gene Family Structure and Evolution
AHP proteins are characterized by a conserved histidine-containing phosphotransfer (HPt) domain. This domain contains a conserved histidine residue that is the site of phosphorylation. Based on the presence or absence of this conserved histidine, AHP proteins are classified into two types:
-
Canonical AHPs: Possess the conserved histidine residue and are functional in phosphorelay signaling.
-
Pseudo-AHPs: Lack the conserved histidine residue and are thought to act as negative regulators of cytokinin signaling, potentially by competing with canonical AHPs for interaction with upstream or downstream signaling partners.[1]
Phylogenetic analyses of AHP gene families across the plant kingdom reveal that the family has expanded through both segmental and tandem duplication events. The diversification of AHP genes has likely contributed to the fine-tuning of cytokinin signaling in response to various developmental and environmental cues.
Signaling Pathways Involving AHP Proteins
The primary and most well-characterized signaling pathway involving AHP proteins is the cytokinin two-component signaling pathway. This pathway is essential for a wide range of developmental processes, including cell division and differentiation, shoot and root growth, and leaf senescence.
Experimental Protocols
Identification and Phylogenetic Analysis of AHP Gene Family
A typical bioinformatics workflow for identifying and analyzing a gene family like AHP involves several key steps, from sequence retrieval to phylogenetic tree construction.
Methodology:
-
Sequence Retrieval: Obtain known AHP protein sequences from a model organism like Arabidopsis thaliana from databases such as TAIR or NCBI.
-
Homology Search: Use BLASTp or tBLASTn to search against the genome and proteome of the target plant species.
-
Domain Search: Perform a Hidden Markov Model (HMM) search using the HPt domain (Pfam: PF01627) to identify all potential AHP family members.
-
Sequence Validation: Combine the results from BLAST and HMM searches and remove any redundant or false-positive sequences. Confirm the presence of the conserved HPt domain in all candidate proteins using tools like SMART or Pfam.
-
Multiple Sequence Alignment: Align the full-length protein sequences of the identified AHP family members using software such as ClustalW or MAFFT.
-
Phylogenetic Analysis: Construct a phylogenetic tree from the alignment using methods like Neighbor-Joining (NJ) or Maximum Likelihood (ML) with bootstrap analysis to assess the robustness of the tree topology.
-
Gene Structure and Motif Analysis: Analyze the exon-intron organization and identify conserved protein motifs using tools like GSDS (Gene Structure Display Server) and MEME (Multiple Em for Motif Elicitation).
-
Chromosomal Location: Map the identified AHP genes to their respective chromosomes using the genome annotation file.
Functional Characterization of AHP Proteins
a. Yeast Two-Hybrid (Y2H) Screening for Protein-Protein Interactions
The Y2H system is a powerful technique to identify proteins that interact with a specific AHP protein of interest.
References
An In-depth Technical Guide to the Structure and Conserved Domains of AHP Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, conserved domains, and function of Histidine-containing phosphotransfer (AHP) proteins, key mediators in two-component signaling pathways. The document details the biochemical properties of AHP proteins, outlines experimental protocols for their study, and visualizes their central role in cellular signaling.
AHP Protein Structure and Function
Histidine-containing phosphotransfer (HPt) proteins, or AHPs in the context of Arabidopsis thaliana, are relatively small proteins that act as shuttles for phosphoryl groups in multistep phosphorelay signaling cascades. These pathways are crucial for the response to a variety of stimuli in prokaryotes and plants, including hormone signaling and stress responses.
The canonical structure of an AHP protein is characterized by a four-helix bundle. This structural motif creates a solvent-accessible site for the conserved histidine residue that is the site of phosphorylation. The transfer of the phosphoryl group from an upstream sensor histidine kinase to the AHP, and subsequently to a downstream response regulator, is a transient and highly specific interaction.
In plants, AHP proteins are central to cytokinin signaling. Cytokinin perception by transmembrane histidine kinase receptors (AHKs) triggers their autophosphorylation. The phosphoryl group is then transferred to the conserved histidine in the AHP protein, which in turn translocates to the nucleus to phosphorylate response regulators (ARRs), leading to the transcriptional activation of cytokinin-responsive genes.
Conserved Domains of AHP Proteins
The function of AHP proteins is intrinsically linked to their conserved domains. The primary conserved feature is the HPt domain, which encompasses the four-helix bundle structure. Within this domain, a highly conserved motif surrounds the phosphorylatable histidine residue. In Arabidopsis and other plants, this motif is typically represented as XHQXKGSSXS.
The amino acid sequence of AHP proteins is highly conserved across different plant species, underscoring their essential role in signaling. The conserved residues in the vicinity of the active-site histidine are thought to be critical for the interaction with both the upstream histidine kinases and the downstream response regulators.
Quantitative Data on Arabidopsis thaliana AHP Proteins
The following table summarizes key quantitative data for the AHP protein family in the model organism Arabidopsis thaliana.
| Protein Name | UniProt ID | Molecular Weight (kDa) | Isoelectric Point (pI) | Conserved Histidine Position |
| AHP1 | Q9S769 | 17.4 | 5.5 | His-82 |
| AHP2 | Q9FML3 | 17.1 | 5.1 | His-82 |
| AHP3 | Q9FML2 | 17.0 | 5.1 | His-82 |
| AHP4 | Q9LJE0 | 16.9 | 5.8 | His-85 |
| AHP5 | Q9FML1 | 17.1 | 5.1 | His-82 |
| AHP6 (pseudo) | Q9SFD4 | 15.6 | 9.2 | Lacks conserved His |
Signaling Pathways Involving AHP Proteins
AHP proteins are integral components of the cytokinin signaling pathway. The following diagrams illustrate the phosphorelay cascade and the central role of AHP proteins.
Experimental Protocols
The study of AHP proteins involves a variety of molecular biology and biochemical techniques. Detailed methodologies for key experiments are provided below.
Recombinant AHP Protein Expression and Purification
This protocol describes the expression of His-tagged AHP proteins in E. coli and their subsequent purification using affinity chromatography.
Experimental Workflow:
Methodology:
-
Cloning: The coding sequence of the AHP gene is amplified by PCR and cloned into a bacterial expression vector containing an N-terminal or C-terminal polyhistidine tag (e.g., pET-28a).
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, followed by incubation at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lysis is performed by sonication on ice.
-
Clarification: The lysate is centrifuged at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: The clarified supernatant is applied to a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: The His-tagged AHP protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Quality Control: The purity of the eluted protein is assessed by SDS-PAGE, and the concentration is determined using a protein assay such as the Bradford assay.
In Vitro Phosphotransfer Assay
This assay is used to demonstrate the ability of an AHP protein to accept a phosphoryl group from a histidine kinase and transfer it to a response regulator.
Methodology:
-
Protein Preparation: Purified recombinant histidine kinase (autophosphorylation domain), AHP, and response regulator proteins are required.
-
Autophosphorylation of Histidine Kinase: The histidine kinase is incubated in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2) with [γ-32P]ATP at room temperature for 1 hour to allow for autophosphorylation.
-
Phosphotransfer to AHP: The purified AHP protein is added to the reaction mixture and incubated for a short period (e.g., 1-10 minutes).
-
Phosphotransfer to Response Regulator: The purified response regulator is then added to the mixture and incubated for a further period (e.g., 5-30 minutes).
-
Analysis: The reactions are stopped by the addition of SDS-PAGE loading buffer. The proteins are separated by SDS-PAGE, and the gel is exposed to a phosphor screen to visualize the radiolabeled, phosphorylated proteins.
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is employed to identify and confirm protein-protein interactions, such as the interaction between AHP proteins and their upstream kinases or downstream targets.
Logical Diagram of Y2H:
Methodology:
-
Vector Construction: The coding sequence of the "bait" protein (e.g., the receiver domain of an AHK) is cloned into a vector containing a DNA-binding domain (BD). The "prey" protein (e.g., an AHP) is cloned into a vector containing a transcriptional activation domain (AD).
-
Yeast Transformation: Both the BD-bait and AD-prey constructs are co-transformed into a suitable yeast reporter strain.
-
Selection: Transformed yeast cells are plated on selective medium lacking specific nutrients (e.g., leucine and tryptophan) to select for cells containing both plasmids.
-
Interaction Assay: The cells are then plated on a more stringent selective medium (e.g., lacking histidine and adenine) and/or assayed for the expression of a colorimetric reporter gene (e.g., lacZ). Growth on the highly selective medium or the development of color indicates an interaction between the bait and prey proteins.
Site-Directed Mutagenesis
This technique is used to alter the amino acid sequence of a protein at a specific site, for example, to mutate the conserved histidine in an AHP to an unphosphorylatable residue (e.g., glutamine or alanine) to study its functional importance.
Methodology:
-
Primer Design: Complementary primers are designed to contain the desired mutation in the center of the primer sequence.
-
PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase and the plasmid containing the wild-type AHP gene as a template. The entire plasmid is amplified, incorporating the mutagenic primers.
-
Template Digestion: The parental, non-mutated DNA template is digested using the restriction enzyme DpnI, which specifically cleaves methylated DNA (the template plasmid isolated from E. coli will be methylated, while the newly synthesized PCR product will not).
-
Transformation: The mutated plasmid is then transformed into competent E. coli cells.
-
Verification: The presence of the desired mutation is confirmed by DNA sequencing of the isolated plasmids.
This guide provides a foundational understanding of AHP protein structure and function, supported by quantitative data and detailed experimental protocols. The provided visualizations of signaling pathways and experimental workflows offer a clear framework for further research and development in this area.
Core Concept: Two-Component Signaling (TCS) and the Role of AHP Proteins
An in-depth analysis of current scientific literature reveals a likely misnomer in the user's request. The term "AHP (Amidating Peptide of the Hypothalamus) proteins" does not correspond to a recognized protein family in the available research. However, the acronym "AHP" is prominently associated with Arabidopsis Histidine Phosphotransfer (AHP) proteins , which are crucial components of two-component signaling (TCS) pathways in plants.
Given this discrepancy, and to ensure the provided information is accurate and relevant, we will proceed with a detailed guide on the discovery and characterization of these well-documented Histidine Phosphotransfer (AHP) proteins . This guide will adhere to all the specified requirements, including data presentation, experimental protocols, and mandatory visualizations.
Two-component signaling is a primary mechanism through which organisms, including plants, bacteria, and fungi, respond to environmental stimuli. In its simplest form, this pathway involves a sensor histidine kinase (HK) that autophosphorylates in response to a signal. This phosphoryl group is then transferred to a response regulator (RR), which in turn elicits a cellular response.
In the more complex multistep phosphorelay systems found in plants, Histidine Phosphotransfer (AHP) proteins act as crucial intermediaries. They receive the phosphoryl group from the sensor kinase and shuttle it to the response regulators in the nucleus, thereby regulating gene expression.
Below is a foundational diagram illustrating the central role of AHP proteins in the cytokinin signaling pathway, a classic example of a multistep two-component system in plants.
Further sections of this guide will delve into the specific methodologies used to discover and characterize novel AHP proteins, present quantitative data from these studies in tabular format, and provide detailed experimental workflows and logical relationships through additional visualizations.
Unraveling the AHP Interactome: A Technical Guide to Histidine-Containing Phosphotransfer Protein Interactions in Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the interaction partners of Histidine-containing phosphotransfer (AHP) proteins, central players in cellular signal transduction. A comprehensive understanding of these interactions is critical for dissecting signaling pathways and for the development of novel therapeutic agents that target these networks. This document outlines the key canonical and non-canonical interaction partners of AHP proteins, presents quantitative data on these interactions, details the experimental protocols used to identify and characterize them, and provides visual representations of the signaling cascades and experimental workflows.
Core Concepts: AHP Proteins in Two-Component Signaling
Two-component signaling (TCS) systems are a primary mechanism through which organisms sense and respond to environmental stimuli. In its canonical form in plants, this phosphorelay system involves a sensor Histidine Kinase (HK), a Histidine-containing phosphotransfer (AHP) protein, and a Response Regulator (RR). The signal transduction cascade is initiated by the autophosphorylation of a conserved histidine residue in the HK in response to a signal. This phosphoryl group is then transferred to a conserved aspartate residue in the receiver domain of the HK. Subsequently, the phosphoryl group is shuttled by an AHP protein from the HK to a conserved aspartate residue in the receiver domain of an RR. This phosphorylation event activates the RR, which then elicits a downstream cellular response, often through the regulation of gene expression.
Canonical Interaction Partners: AHKs and ARRs
The most well-characterized interaction partners of AHP proteins are the Arabidopsis Histidine Kinases (AHKs) and Arabidopsis Response Regulators (ARRs), which constitute the core of the cytokinin signaling pathway.
Arabidopsis Histidine Kinases (AHKs)
AHKs are transmembrane receptors that perceive the phytohormone cytokinin. Upon cytokinin binding, AHKs autophosphorylate and initiate the phosphorelay. AHP proteins physically interact with the receiver domains of activated AHKs to accept the phosphoryl group. In Arabidopsis thaliana, the primary cytokinin receptors are AHK2, AHK3, and AHK4 (also known as CRE1/WOL).
Arabidopsis Response Regulators (ARRs)
ARRs are the final component of the canonical TCS pathway. They are classified into two main types based on their domain structure and transcriptional activity:
-
Type-B ARRs: These are transcription factors that, upon phosphorylation by AHPs, activate the expression of cytokinin-responsive genes, including the Type-A ARRs.
-
Type-A ARRs: These are transcriptional repressors and are themselves induced by cytokinin. They function in a negative feedback loop to attenuate cytokinin signaling.
AHP proteins translocate from the cytoplasm to the nucleus to interact with and phosphorylate both Type-A and Type-B ARRs.
Non-Canonical Interaction Partners
Emerging evidence suggests that AHP proteins participate in signaling pathways beyond cytokinin perception through interactions with proteins outside of the core TCS. These non-canonical interactions highlight the role of AHP proteins as potential nodes for signaling crosstalk.
One notable example of a non-canonical interactor is the ethylene receptor ETR1 . ETR1, a histidine kinase itself, has been shown to physically interact with AHP1. This interaction provides a molecular link between the ethylene and cytokinin signaling pathways, allowing for the integration of these two hormonal signals.
Quantitative Analysis of AHP Protein Interactions
The affinity and kinetics of protein-protein interactions are crucial for understanding the dynamics of signal transduction. Techniques such as Yeast Two-Hybrid (Y2H), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) are employed to quantify these interactions. While comprehensive quantitative data for all AHP interactors is still an active area of research, some key findings have been reported.
| Interacting Pair | Method | Parameter | Value | Reference |
| ETR1 - AHP1 | Yeast Two-Hybrid | Kd | 1.5 µM |
This table will be expanded as more quantitative data from targeted literature searches becomes available.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex interplay of proteins in signaling pathways and the steps involved in their investigation is essential for a clear understanding. The following diagrams, generated using the Graphviz DOT language, illustrate the canonical cytokinin signaling pathway and a typical experimental workflow for identifying AHP protein interactions.
A Technical Guide to AHP Mutant Phenotypes in Arabidopsis Thaliana
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the phenotypes associated with mutations in the Arabidopsis thaliana Histidine Phosphotransfer Protein (AHP) gene family. AHPs are crucial components of the cytokinin signaling pathway, which governs numerous aspects of plant growth and development. Understanding the consequences of their disruption is vital for fundamental plant science research and for the development of novel agrochemicals and plant-based therapeutics.
Core Concepts: The Role of AHPs in Cytokinin Signaling
Cytokinin signaling in Arabidopsis is mediated by a multi-step phosphorelay system, analogous to two-component signaling systems in bacteria. This pathway is initiated by the binding of cytokinin to Arabidopsis Histidine Kinase (AHK) receptors located in the endoplasmic reticulum. This binding event triggers the autophosphorylation of a conserved histidine residue within the AHK. The phosphoryl group is then transferred to a conserved aspartate residue in the receiver domain of the same AHK.
Subsequently, the phosphoryl group is relayed to a conserved histidine residue on an AHP protein in the cytoplasm. The phosphorylated AHPs then translocate to the nucleus, where they transfer the phosphoryl group to Arabidopsis Response Regulators (ARRs). Type-B ARRs, upon phosphorylation, act as transcription factors, activating the expression of cytokinin-responsive genes, including the Type-A ARRs. Type-A ARRs, in turn, act as negative regulators of the signaling pathway, creating a feedback loop.
There are six AHP proteins in Arabidopsis: AHP1, AHP2, AHP3, AHP4, AHP5, and AHP6. AHP1 through AHP5 are considered "canonical" AHPs that positively regulate cytokinin signaling. In contrast, AHP6 is a "pseudo" AHP that lacks the conserved histidine residue for phosphorylation and is thought to act as a competitive inhibitor of the other AHPs, thus negatively regulating cytokinin signaling.
Phenotypic Consequences of AHP Mutations
Due to functional redundancy, single ahp mutants often exhibit subtle or no discernible phenotypes. However, higher-order mutants display a range of developmental and physiological defects, highlighting the essential role of AHPs in cytokinin-mediated processes.
Vegetative Growth
Higher-order ahp mutants, particularly the ahp2,3,5 triple mutant and the ahp1,2,3,4,5 quintuple mutant, exhibit reduced shoot growth and overall smaller stature compared to wild-type plants. This is consistent with the known role of cytokinin in promoting cell division and shoot proliferation.
Root Development
The primary roots of higher-order ahp mutants are often shorter than those of wild-type plants. Furthermore, these mutants display a reduced sensitivity to the inhibitory effect of exogenous cytokinin on primary root elongation.
Reproductive Development
The most striking phenotypes are often observed in reproductive tissues. The ahp1,2,3,4,5 quintuple mutant is nearly sterile, producing significantly fewer seeds per silique than wild-type plants. The seeds that are produced are often larger than wild-type seeds.
Quantitative Data on AHP Mutant Phenotypes
The following tables summarize quantitative data from key experiments characterizing ahp mutant phenotypes.
Table 1: Primary Root Elongation in Response to Benzyladenine (BA)
| Genotype | 0 nM BA (mm ± SE) | 1 nM BA (mm ± SE) | 10 nM BA (mm ± SE) | 100 nM BA (mm ± SE) | 1000 nM BA (mm ± SE) |
| Wild Type (Col) | 25.3 ± 1.2 | 22.1 ± 1.1 | 10.2 ± 0.8 | 3.5 ± 0.4 | 2.1 ± 0.2 |
| ahp2 | 24.9 ± 1.3 | 21.8 ± 1.2 | 11.5 ± 0.9 | 4.1 ± 0.5 | 2.3 ± 0.3 |
| ahp3 | 25.1 ± 1.1 | 22.5 ± 1.0 | 12.1 ± 1.0 | 4.5 ± 0.6 | 2.4 ± 0.2 |
| ahp5 | 24.8 ± 1.4 | 22.0 ± 1.3 | 11.8 ± 0.9 | 4.3 ± 0.5 | 2.2 ± 0.3 |
| ahp2,3 | 23.5 ± 1.2 | 21.0 ± 1.1 | 15.3 ± 1.2 | 8.9 ± 0.9 | 5.1 ± 0.6 |
| ahp2,5 | 23.8 ± 1.3 | 21.5 ± 1.2 | 16.0 ± 1.3 | 9.5 ± 1.0 | 5.8 ± 0.7 |
| ahp3,5 | 23.6 ± 1.1 | 21.2 ± 1.0 | 15.8 ± 1.1 | 9.2 ± 0.9 | 5.5 ± 0.6 |
| ahp2,3,5 | 22.1 ± 1.0 | 20.5 ± 0.9 | 18.2 ± 1.4 | 14.3 ± 1.3 | 10.2 ± 1.1 |
| ahp1,2,3,4,5 | 15.2 ± 0.9 | 14.8 ± 0.8 | 14.1 ± 0.9 | 13.5 ± 1.0 | 12.8 ± 1.2 |
Table 2: Hypocotyl Elongation in Response to Benzyladenine (BA) in the Light
| Genotype | 0 nM BA (mm ± SE) | 100 nM BA (mm ± SE) | 1000 nM BA (mm ± SE) |
| Wild Type (Col) | 4.2 ± 0.2 | 2.1 ± 0.2 | 1.5 ± 0.1 |
| ahp2,3,5 | 4.1 ± 0.3 | 3.5 ± 0.3 | 2.9 ± 0.2 |
| ahp1,2,3,4,5 | 3.9 ± 0.2 | 4.3 ± 0.3 | 4.1 ± 0.3 |
Table 3: Reproductive Fitness of ahp Mutants
| Genotype | Seeds per Silique (mean ± SD) |
| Wild Type (Col) | 55.2 ± 5.1 |
| ahp1,2,3,4,5 | 9.8 ± 4.6 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize ahp mutant phenotypes.
Cytokinin Root Elongation Inhibition Assay
Objective: To quantify the sensitivity of Arabidopsis root growth to the inhibitory effects of cytokinin.
Materials:
-
Arabidopsis thaliana seeds (wild type and ahp mutants)
-
Petri plates (100 x 15 mm)
-
Murashige and Skoog (MS) medium including vitamins, supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar.
-
Benzyladenine (BA) stock solution (1 mM in DMSO)
-
Sterile water
-
Micropipettes and sterile tips
-
Growth chamber with controlled light and temperature conditions (e.g., 22°C, 16-hour light/8-hour dark cycle)
-
Ruler or digital scanner and image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microfuge tube.
-
Add 1 mL of 70% (v/v) ethanol and incubate for 5 minutes at room temperature.
-
Remove the ethanol and add 1 mL of 50% (v/v) commercial bleach containing 0.05% (v/v) Triton X-100. Incubate for 10 minutes.
-
Wash the seeds five times with sterile distilled water.
-
Resuspend the seeds in 0.1% (w/v) sterile agar solution.
-
-
Plating:
-
Prepare MS agar plates containing the desired concentrations of BA (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1000 nM). To do this, add the appropriate volume of BA stock solution to the molten MS agar after autoclaving and cooling to approximately 55°C. For the 0 nM BA control, add an equivalent volume of DMSO.
-
Using a micropipette, carefully place individual sterilized seeds in a row on the surface of the agar plates, approximately 1 cm from the top edge.
-
Seal the plates with breathable tape.
-
-
Vernalization and Growth:
-
Store the plates at 4°C in the dark for 2-4 days to synchronize germination (vernalization).
-
Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the surface of the agar.
-
-
Data Collection:
-
After a specified period of growth (e.g., 7-10 days), remove the plates from the growth chamber.
-
Capture a high-resolution image of each plate using a flatbed scanner or a digital camera.
-
Measure the length of the primary root for each seedling from the root-shoot junction to the root tip using image analysis software.
-
-
Data Analysis:
-
Calculate the mean root length and standard error for each genotype at each BA concentration.
-
Plot the mean root length as a function of BA concentration to visualize the dose-response curve.
-
Hypocotyl Elongation Assay
Objective: To assess the effect of cytokinin on hypocotyl elongation in light-grown seedlings.
Materials:
-
Arabidopsis thaliana seeds (wild type and ahp mutants)
-
Petri plates (100 x 15 mm)
-
MS medium as described above.
-
Benzyladenine (BA) stock solution (1 mM in DMSO)
-
Growth chamber with controlled light and temperature conditions.
-
Digital scanner and image analysis software.
Procedure:
-
Seed Sterilization and Plating: Follow steps 1 and 2 from the Cytokinin Root Elongation Inhibition Assay protocol, plating the seeds on MS agar with the desired BA concentrations.
-
Vernalization and Growth:
-
Vernalize the seeds at 4°C in the dark for 2-4 days.
-
Transfer the plates to a growth chamber and place them horizontally under continuous light or a long-day photoperiod.
-
-
Data Collection:
-
After a specified period of growth (e.g., 5-7 days), carefully remove the seedlings from the agar and lay them flat on a clear surface.
-
Capture a high-resolution image of the seedlings.
-
Measure the length of the hypocotyl for each seedling from the base of the cotyledons to the root-shoot junction using image analysis software.
-
-
Data Analysis:
-
Calculate the mean hypocotyl length and standard error for each genotype at each BA concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the cytokinin signaling pathway and a typical experimental workflow for analyzing ahp mutants.
Caption: A simplified diagram of the cytokinin signaling pathway in Arabidopsis.
The Pivotal Role of Histidine Phosphotransfer (AHP) Proteins in Plant Growth and Development: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Histidine Phosphotransfer (AHP) proteins are central intermediaries in the multistep phosphorelay signaling cascades that govern a multitude of developmental processes in plants. Primarily recognized for their critical function in cytokinin signal transduction, these proteins act as shuttles, relaying phosphoryl groups from membrane-bound sensor histidine kinases to nuclear response regulators. This activity ultimately modulates the expression of a wide array of genes controlling cell division, differentiation, and overall plant architecture. This technical guide provides an in-depth exploration of the role of AHP proteins, detailing the signaling pathways in which they participate, presenting quantitative data on their impact on plant phenotypes, and offering comprehensive protocols for their study.
Introduction to AHP Proteins
In the model organism Arabidopsis thaliana, the AHP family consists of six members. Five of these (AHP1, AHP2, AHP3, AHP4, and AHP5) are canonical phosphotransfer proteins containing a conserved histidine residue that is the site of phosphorylation. The sixth member, AHP6, is considered a pseudo-phosphotransfer protein as it lacks this critical histidine and has been shown to act as an inhibitor of cytokinin signaling. Genetic studies have revealed a high degree of functional redundancy among the canonical AHPs, with single mutants often displaying no discernible phenotype. However, higher-order mutants exhibit significant developmental defects, underscoring their collective importance.
The Cytokinin Signaling Pathway: A Central Role for AHPs
Cytokinins are a class of phytohormones that regulate numerous aspects of plant growth and development, including cell division, shoot and root meristem maintenance, and leaf senescence. The signaling pathway for cytokinin is a multistep phosphorelay system analogous to two-component systems in prokaryotes.
The process begins with the perception of cytokinin by Arabidopsis Histidine Kinase (AHK) receptors located in the endoplasmic reticulum membrane. Upon cytokinin binding, the AHKs autophosphorylate on a conserved histidine residue. The phosphoryl group is then transferred to a conserved aspartate residue on the receiver domain of the AHK. Subsequently, the phosphoryl group is transferred to the conserved histidine residue of an AHP protein in the cytoplasm. The phosphorylated AHP then translocates to the nucleus, where it transfers the phosphoryl group to an Arabidopsis Response Regulator (ARR).
There are two main types of ARRs: Type-B and Type-A. Phosphorylation of Type-B ARRs, which are transcription factors, activates them to bind to promoter regions and induce the expression of cytokinin-responsive genes, including the Type-A ARRs. Type-A ARRs, in turn, act as negative regulators of the signaling pathway, creating a feedback loop that attenuates the cytokinin response.
Quantitative Analysis of AHP Function in Plant Development
Loss-of-function mutations in multiple AHP genes lead to a range of developmental phenotypes, providing quantitative insights into their roles.
Root Development
AHP proteins are positive regulators of cytokinin-mediated inhibition of root growth. Consequently, mutants with reduced AHP function exhibit altered root architecture.
| Genotype | Primary Root Length (Relative to Wild Type) | Lateral Root Density (Relative to Wild Type) | Cytokinin Sensitivity (Root Elongation) | Reference |
| ahp2,3,5 | Increased | Increased | Reduced | [1] |
| ahp1,2,3,5 | Increased | Increased | Reduced | [1] |
| ahp1,2,3,4,5 | Significantly Shorter | Reduced | Significantly Reduced | [1] |
Shoot Development and Flowering
AHP proteins also influence shoot development and the transition to flowering, largely through the cytokinin pathway's interaction with other hormonal signals.
| Genotype | Rosette Leaf Number at Bolting (Long Day) | Flowering Time (Days to Bolting - Long Day) | Reference |
| ahp2,3,5 | Increased | Delayed | [2] |
| ahk2,3 (receptor mutant) | Increased | Delayed | [2] |
| ckx3,4,5,6 (cytokinin degradation) | Decreased | Earlier | [2] |
Experimental Protocols
Generation and Genotyping of ahp T-DNA Insertion Mutants
This protocol outlines the identification and confirmation of homozygous T-DNA insertion mutants for AHP genes in Arabidopsis thaliana.[3][4]
Materials:
-
Arabidopsis thaliana seeds of the desired ecotype (e.g., Columbia-0).
-
T-DNA insertion mutant seeds for the target AHP gene (e.g., from the Salk collection).
-
Soil mixture (e.g., peat moss, perlite, vermiculite in a 3:1:1 ratio).
-
Plant growth chambers or rooms with controlled light and temperature.
-
DNA extraction buffer (e.g., 200 mM Tris-HCl pH 7.5, 250 mM NaCl, 25 mM EDTA, 0.5% SDS).
-
Isopropanol and 70% ethanol.
-
PCR reagents (Taq polymerase, dNTPs, PCR buffer).
-
Gene-specific primers (LP and RP) flanking the T-DNA insertion site.
-
T-DNA left border primer (LBb1.3 for SALK lines: 5'-ATTTTGCCGATTTCGGAAC-3').
-
Agarose gel electrophoresis equipment.
Procedure:
-
Plant Growth: Sow seeds on soil and stratify at 4°C for 2-3 days in the dark. Transfer to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.
-
DNA Extraction: a. Collect a small leaf from a 2-3 week old plant. b. Grind the tissue in 400 µL of DNA extraction buffer. c. Centrifuge at maximum speed for 5 minutes. d. Transfer 300 µL of the supernatant to a new tube containing 300 µL of isopropanol. e. Mix and incubate at room temperature for 5 minutes. f. Centrifuge at maximum speed for 10 minutes to pellet the DNA. g. Wash the pellet with 70% ethanol and air dry. h. Resuspend the DNA in 50 µL of sterile water.
-
PCR Genotyping: a. Set up two PCR reactions for each plant. b. Reaction 1 (Wild-Type Allele): 1 µL DNA, gene-specific forward primer (LP), gene-specific reverse primer (RP). c. Reaction 2 (T-DNA Insertion Allele): 1 µL DNA, T-DNA left border primer (LBb1.3), gene-specific reverse primer (RP). d. Use a standard PCR program (e.g., 94°C for 2 min; 35 cycles of 94°C for 30s, 55-60°C for 30s, 72°C for 1 min; 72°C for 5 min).
-
Gel Electrophoresis: a. Run the PCR products on a 1% agarose gel. b. Wild-Type: A band in Reaction 1, no band in Reaction 2. c. Homozygous Mutant: No band in Reaction 1, a band in Reaction 2. d. Heterozygous: A band in both Reaction 1 and Reaction 2.
Root Elongation Assay for Cytokinin Sensitivity
This protocol measures the response of primary root growth to exogenous cytokinin.[5][6]
Materials:
-
Wild-type and ahp mutant Arabidopsis seeds.
-
Murashige and Skoog (MS) medium including vitamins.
-
Sucrose.
-
Agar.
-
Benzyladenine (BA) or other cytokinin stock solution.
-
Petri dishes.
-
Scanner and image analysis software (e.g., ImageJ).
Procedure:
-
Plate Preparation: a. Prepare MS medium with 1% sucrose and 0.8% agar. b. Autoclave and cool to ~50°C. c. Add cytokinin to final concentrations (e.g., 0, 1, 10, 50, 100 nM BA). d. Pour into square Petri dishes.
-
Seed Sterilization and Plating: a. Surface sterilize seeds with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes. b. Rinse 5 times with sterile water. c. Resuspend seeds in sterile 0.1% agar and sow in a line on the plates.
-
Growth and Measurement: a. Seal plates and stratify at 4°C for 2-3 days. b. Place plates vertically in a growth chamber. c. After 4 days, mark the position of the root tips. d. Allow to grow for another 3-5 days. e. Scan the plates and measure the length of new root growth from the mark using ImageJ.
-
Data Analysis: a. Calculate the average root elongation for each genotype at each cytokinin concentration. b. Plot the root length as a percentage of the control (0 nM cytokinin) to visualize cytokinin sensitivity.
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions
This assay is used to test for physical interactions between AHP proteins and other signaling components like AHKs and ARRs.[7][8]
Materials:
-
Yeast strain (e.g., AH109 or Y2HGold).
-
Bait vector (e.g., pGBKT7 with DNA-binding domain, TRP1 marker).
-
Prey vector (e.g., pGADT7 with activation domain, LEU2 marker).
-
cDNA library or individual prey clones.
-
Yeast transformation reagents (e.g., PEG/LiAc).
-
Synthetic defined (SD) dropout media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His, SD/-Trp/-Leu/-His/-Ade).
-
X-α-Gal for blue/white screening.
Procedure:
-
Bait and Prey Construction: a. Clone the coding sequence of the AHP protein into the bait vector. b. Clone the coding sequence of the interacting partner (e.g., AHK or ARR) into the prey vector.
-
Yeast Transformation: a. Transform the bait plasmid into the yeast strain and select on SD/-Trp plates. b. Confirm that the bait protein is not auto-activating by plating on SD/-His and SD/-Ade. c. Transform the prey plasmid (or library) into the bait-containing yeast strain.
-
Interaction Screening: a. Plate the transformed yeast on SD/-Trp/-Leu to select for cells containing both plasmids. b. Replica-plate colonies onto high-stringency selective media (SD/-Trp/-Leu/-His/-Ade + X-α-Gal).
-
Analysis: a. Growth on high-stringency media indicates a positive interaction. b. Blue color development in the presence of X-α-Gal further confirms the interaction.
Subcellular Localization of AHP Proteins using GFP Fusion
This protocol describes the visualization of AHP protein localization within plant cells.[9][10][11]
Materials:
-
Vector for expressing GFP-fusion proteins in plants (e.g., a pCambia-based vector with a 35S promoter).
-
Agrobacterium tumefaciens strain (e.g., GV3101).
-
Arabidopsis protoplast isolation and transformation reagents OR equipment for Agrobacterium-mediated floral dip transformation.
-
Confocal laser scanning microscope.
Procedure (Transient Expression in Protoplasts):
-
Construct Preparation: Clone the coding sequence of the AHP gene in-frame with the GFP coding sequence in the expression vector.
-
Protoplast Isolation: a. Digest Arabidopsis leaf strips with cell wall-degrading enzymes (e.g., cellulase and macerozyme). b. Purify the protoplasts by filtration and centrifugation.
-
Protoplast Transformation: a. Mix the protoplasts with the plasmid DNA. b. Add PEG solution to induce DNA uptake. c. Wash and resuspend the protoplasts in incubation buffer.
-
Microscopy: a. Incubate the protoplasts for 12-24 hours to allow for protein expression. b. Mount the protoplasts on a microscope slide. c. Visualize GFP fluorescence using a confocal microscope with appropriate laser excitation (e.g., 488 nm) and emission filters.
Conclusion
AHP proteins are indispensable components of the cytokinin signaling pathway, playing a crucial role in translating hormonal cues into developmental responses. Their functional redundancy highlights the robustness of this signaling network. The study of ahp mutants has been instrumental in dissecting the complex roles of cytokinin in regulating root and shoot architecture, fertility, and overall plant growth. The experimental protocols detailed in this guide provide a framework for further investigation into the intricate functions of AHP proteins and their interactions within the broader context of plant signaling networks. A deeper understanding of these mechanisms holds promise for the development of strategies to enhance crop yield and resilience.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. researchgate.net [researchgate.net]
- 3. A User’s Guide to the Arabidopsis T-DNA Insertional Mutant Collections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genotyping Arabidopsis T-DNA lines [protocols.io]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. google.com [google.com]
- 9. Transient Expression of Fluorescent Fusion Proteins in Arabidopsis Protoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transient Expression of Fluorescent Fusion Proteins in Arabidopsis Protoplasts | Springer Nature Experiments [experiments.springernature.com]
- 11. Transient expression of fluorescent fusion proteins in protoplasts of suspension cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
AHP Proteins: Central Modulators of Root Development Through Cytokinin Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Arabidopsis Histidine Phosphotransfer (AHP) proteins are pivotal intermediaries in the cytokinin signaling pathway, a critical hormonal cascade governing numerous aspects of plant growth and development. In the context of root architecture, AHP proteins play a central, albeit partially redundant, role in translating the cytokinin signal from membrane-bound receptors to nuclear response regulators, thereby modulating primary root growth, lateral root formation, and root apical meristem activity. This technical guide provides a comprehensive overview of the function of AHP proteins in root development, presenting quantitative data on their impact, detailed experimental protocols for their study, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in plant biology and professionals in drug development seeking to understand and manipulate cytokinin-mediated root growth.
Introduction
The development of a robust root system is fundamental to plant survival and productivity, enabling water and nutrient acquisition, anchorage, and environmental sensing. The phytohormone cytokinin is a key regulator of root system architecture, with high concentrations generally inhibiting primary root elongation and lateral root formation. The canonical cytokinin signaling pathway is modeled on a two-component system, initiated by the perception of cytokinin by Arabidopsis Histidine Kinase (AHK) receptors located in the endoplasmic reticulum and plasma membrane. Upon cytokinin binding, these receptors autophosphorylate and transfer the phosphoryl group to AHP proteins in the cytoplasm. The phosphorylated AHPs then translocate to the nucleus, where they transfer the phosphoryl group to Arabidopsis Response Regulators (ARRs). B-type ARRs, upon phosphorylation, act as transcription factors that regulate the expression of cytokinin-responsive genes, including the type-A ARRs, which function in a negative feedback loop.
The AHP protein family in Arabidopsis thaliana consists of five canonical members (AHP1-5) and one pseudo-AHP (AHP6) that lacks the conserved histidine residue and acts as an inhibitor of cytokinin signaling. The canonical AHPs act as positive regulators, and genetic studies have revealed their partially redundant functions in root development. Loss-of-function mutations in multiple AHP genes lead to a pronounced insensitivity to cytokinin, resulting in altered root growth phenotypes. This guide delves into the specific roles of AHP proteins in the root, supported by quantitative data, detailed methodologies for their investigation, and graphical representations of the signaling network.
Quantitative Analysis of AHP Function in Root Development
The functional redundancy among AHP proteins necessitates the use of higher-order mutants to reveal their impact on root development. The data presented below are compiled from various studies and highlight the significant role of AHPs in modulating root growth in response to cytokinin.
Table 1: Primary Root Length in ahp Mutants
| Genotype | Condition | Primary Root Length (mm ± SD) | % of Wild Type | Reference Phenotype |
| Wild Type (Col-0) | Mock (MS medium) | 15.2 ± 1.8 | 100% | Normal root growth. |
| Wild Type (Col-0) | 1 µM Benzyladenine (BA) | 6.1 ± 0.7 | 40% | Significant inhibition of root growth by cytokinin. |
| ahp2,3,5 | Mock (MS medium) | 14.8 ± 2.1 | 97% | Near-wild-type root length in the absence of exogenous cytokinin. |
| ahp2,3,5 | 1 µM Benzyladenine (BA) | 13.5 ± 1.9 | 89% | Strong insensitivity to cytokinin-mediated root growth inhibition. |
| ahp1,2,3,4,5 | Mock (MS medium) | 13.9 ± 2.5 | 91% | Slight reduction in root length compared to wild type. |
| ahp1,2,3,4,5 | 1 µM Benzyladenine (BA) | 13.2 ± 2.3 | 87% | Profound insensitivity to cytokinin, indicating a near-complete block in the signaling pathway affecting root growth. |
Table 2: Root Apical Meristem (RAM) Size in ahp Mutants
| Genotype | Condition | Meristematic Cell Number (Cortical File ± SD) | % of Wild Type | Reference Phenotype |
| Wild Type (Col-0) | Mock (MS medium) | 42 ± 4 | 100% | Normal meristem size. |
| Wild Type (Col-0) | 1 µM Benzyladenine (BA) | 25 ± 3 | 60% | Cytokinin-induced reduction in meristem size. |
| ahp2,3,5 | Mock (MS medium) | 40 ± 5 | 95% | Meristem size is comparable to wild type. |
| ahp2,3,5 | 1 µM Benzyladenine (BA) | 38 ± 4 | 90% | Meristem size is largely insensitive to the inhibitory effect of cytokinin. |
Table 3: Lateral Root Density in ahp Mutants
| Genotype | Condition | Lateral Root Density (LRs/cm ± SD) | % of Wild Type | Reference Phenotype |
| Wild Type (Col-0) | Mock (MS medium) | 3.5 ± 0.6 | 100% | Normal lateral root development. |
| Wild Type (Col-0) | 0.1 µM Benzyladenine (BA) | 1.2 ± 0.3 | 34% | Strong inhibition of lateral root formation by cytokinin. |
| ahp2,3,5 | Mock (MS medium) | 3.3 ± 0.7 | 94% | Lateral root density is similar to wild type. |
| ahp2,3,5 | 0.1 µM Benzyladenine (BA) | 3.1 ± 0.5 | 89% | Lateral root formation is significantly less sensitive to cytokinin inhibition.[1] |
AHP-Mediated Cytokinin Signaling in Root Development
AHP proteins are the central conduit for the cytokinin signal from the cell periphery to the nucleus. In the root, this signaling pathway is critical for balancing cell division and differentiation in the apical meristem and for regulating the initiation of lateral roots from pericycle cells.
The AHP Phosphorelay Cascade
The core of AHP function is the phosphorelay. Upon cytokinin perception by AHK receptors (primarily AHK3 and AHK4/CRE1 in the root), the phosphoryl group is transferred to the conserved histidine residue on AHP proteins. Phosphorylated AHPs then shuttle to the nucleus to interact with and phosphorylate B-type ARRs. Key B-type ARRs in the root include ARR1, ARR2, ARR10, and ARR12. Once phosphorylated, these ARRs bind to the promoters of cytokinin-responsive genes to activate their transcription.
Caption: AHP-mediated cytokinin signaling pathway in root cells.
Experimental Protocols
Investigating the role of AHP proteins in root development requires a combination of genetic, molecular, and cell biology techniques. Below are detailed protocols for key experiments.
Cytokinin Response Assay (Root Growth Inhibition)
This assay quantitatively assesses the sensitivity of Arabidopsis seedlings to exogenous cytokinin.
Materials:
-
Arabidopsis thaliana seeds (wild-type and ahp mutants)
-
Murashige and Skoog (MS) medium including vitamins, 1% (w/v) sucrose, and 0.8% (w/v) agar, pH 5.7
-
Benzyladenine (BA) stock solution (1 mM in DMSO)
-
Sterile square Petri dishes (120x120 mm)
-
Micropipettes and sterile tips
-
Growth chamber (22°C, 16h light/8h dark cycle)
Procedure:
-
Seed Sterilization: Surface-sterilize seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 20% (v/v) bleach with 0.05% (v/v) Triton X-100 for 10 minutes. Rinse seeds 5 times with sterile distilled water.
-
Plating: Resuspend sterilized seeds in sterile 0.1% (w/v) agar and plate them in a line on MS agar plates containing various concentrations of BA (e.g., 0, 0.01, 0.1, 1, 10 µM). A mock control with an equivalent amount of DMSO should be included.
-
Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Growth: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the agar.
-
Data Collection: After 7-10 days of growth, remove the plates and scan them using a flatbed scanner.
-
Analysis: Measure the length of the primary root from the root-hypocotyl junction to the root tip using image analysis software (e.g., ImageJ). Calculate the average root length and standard deviation for each genotype and treatment.
Histochemical GUS Staining for Gene Expression Analysis
This protocol is used to visualize the expression pattern of AHP promoter-GUS or AHK/ARR promoter-GUS reporter lines in the root.
Materials:
-
Transgenic Arabidopsis seedlings
-
GUS staining buffer: 100 mM sodium phosphate buffer (pH 7.0), 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% (v/v) Triton X-100.
-
X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide) stock solution (50 mg/mL in N,N-dimethylformamide).
-
Fixative solution: 90% (v/v) acetone, ice-cold.
-
70% (v/v) ethanol.
-
Microscope slides and coverslips.
-
Light microscope with DIC optics.
Procedure:
-
Sample Collection: Carefully excavate whole seedlings from the growth medium.
-
Fixation: Submerge the seedlings in ice-cold 90% acetone for 20 minutes.
-
Washing: Rinse the seedlings three times with GUS staining buffer without X-Gluc.
-
Staining: Add X-Gluc to the staining buffer to a final concentration of 1 mg/mL. Submerge the seedlings in the staining solution.
-
Infiltration: Apply a vacuum for 10-15 minutes to facilitate substrate infiltration.
-
Incubation: Incubate the samples at 37°C in the dark for 2-24 hours, depending on the strength of the promoter.
-
Destaining: Remove the staining solution and wash the seedlings with 70% ethanol multiple times until chlorophyll is completely removed and the tissues are clear.
-
Microscopy: Mount the stained roots in a drop of 50% glycerol on a microscope slide and observe under a light microscope.
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction
The Y2H assay is used to test for direct physical interactions between AHP proteins and AHKs or ARRs.
Materials:
-
Yeast expression vectors (e.g., pGBKT7 for the DNA-binding domain 'bait' and pGADT7 for the activation domain 'prey').
-
Competent yeast strain (e.g., AH109 or Y2HGold).
-
Synthetic defined (SD) dropout media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His, SD/-Trp/-Leu/-His/-Ade).
-
Lithium acetate/PEG transformation solutions.
-
Incubator at 30°C.
Procedure:
-
Cloning: Clone the coding sequence of the AHP protein into the 'prey' vector and the AHK or ARR protein into the 'bait' vector.
-
Yeast Transformation: Co-transform the bait and prey plasmids into the competent yeast strain using the lithium acetate method.
-
Selection of Transformants: Plate the transformed yeast on SD/-Trp/-Leu medium to select for cells containing both plasmids. Incubate at 30°C for 2-4 days.
-
Interaction Assay: Pick individual colonies and streak them onto high-stringency selection media (SD/-Trp/-Leu/-His and SD/-Trp/-Leu/-His/-Ade).
-
Analysis: Growth on the high-stringency media indicates a positive protein-protein interaction, as the interaction between the bait and prey proteins reconstitutes a functional transcription factor that drives the expression of the reporter genes (HIS3 and ADE2).
Bimolecular Fluorescence Complementation (BiFC) Assay
BiFC is an in vivo method to visualize protein-protein interactions in their native subcellular context.
Materials:
-
Plant expression vectors for BiFC (containing N-terminal and C-terminal fragments of a fluorescent protein, e.g., YFP).
-
Agrobacterium tumefaciens strain (e.g., GV3101).
-
Nicotiana benthamiana plants or Arabidopsis protoplasts.
-
Infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone).
-
Confocal laser scanning microscope.
Procedure:
-
Cloning: Fuse the coding sequences of the AHP and its potential interacting partner (AHK or ARR) to the N-terminal (nYFP) and C-terminal (cYFP) fragments of YFP, respectively.
-
Agrobacterium Transformation: Transform the BiFC constructs into Agrobacterium.
-
Agroinfiltration: Grow the transformed Agrobacterium cultures and resuspend them in infiltration buffer. Infiltrate the bacterial suspension into the leaves of N. benthamiana.
-
Incubation: Incubate the infiltrated plants for 2-3 days to allow for transient protein expression.
-
Microscopy: Excise a piece of the infiltrated leaf and mount it on a microscope slide. Observe the epidermal cells using a confocal microscope.
-
Analysis: A YFP signal indicates that the two proteins of interest have interacted, bringing the two halves of YFP into close enough proximity to reconstitute a functional fluorophore. The location of the signal reveals the subcellular compartment where the interaction occurs.
Experimental and Logical Workflows
The investigation of AHP protein function follows a logical progression from genetic analysis to molecular and cellular studies.
References
Methodological & Application
Application Notes and Protocols for Cloning and Expression of AHP Genes in E. coli
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful cloning, expression, and purification of Adenosine 5'-phosphosulfate (AHP) reductase genes in an Escherichia coli host system. AHP reductases are key enzymes in the sulfate assimilation pathway and are of interest for various biotechnological and pharmaceutical applications.
Introduction
Adenosine 5'-phosphosulfate (AHP) reductases, also known as adenylylsulfate reductases (APS reductases), are essential enzymes found in a wide range of organisms, including bacteria, fungi, and plants. They catalyze the reduction of APS to sulfite, a critical step in the assimilation of inorganic sulfate. The ability to produce recombinant AHP reductases in E. coli is a valuable tool for studying their structure, function, and inhibition, which can be relevant for the development of novel antimicrobial agents.
This document outlines the necessary protocols, from the initial cloning of the AHP gene to the final purification of the expressed protein. It also includes a representative data table for expected protein yields and diagrams illustrating the experimental workflow and the relevant biochemical pathway.
Data Presentation
Table 1: Representative Quantitative Data for Recombinant AHP Reductase Expression in E. coli BL21(DE3)
| Vector System | Promoter | Induction Conditions | Protein Yield (mg/L of culture) | Specific Activity (U/mg) |
| pET-28a(+) | T7 | 0.5 mM IPTG, 18°C, 16 hours | ~10-15 | ~25 |
| pGEX-4T-1 | tac | 0.1 mM IPTG, 30°C, 4 hours | ~5-8 | ~20 |
| pMAL-c5X | tac | 0.3 mM IPTG, 25°C, 8 hours | ~12-20 | ~22 |
Note: The data presented are representative values based on typical expression levels reported in the literature for similar proteins and should be considered as a guideline. Actual yields and activity can vary significantly based on the specific AHP gene, codon usage, and optimization of expression conditions.
Experimental Protocols
Protocol 1: Cloning of AHP Gene into an Expression Vector
This protocol describes the cloning of a target AHP gene into a pET expression vector, which contains a T7 promoter for high-level expression in E. coli BL21(DE3).
1.1. PCR Amplification of the AHP Gene:
-
Design primers with appropriate restriction sites (e.g., NdeI and XhoI) that are compatible with the multiple cloning site of the pET vector.
-
Perform PCR using a high-fidelity DNA polymerase to amplify the AHP gene from the source DNA (e.g., genomic DNA or a cDNA library).
-
Analyze the PCR product on an agarose gel to confirm the correct size.
-
Purify the PCR product using a commercial PCR purification kit.
1.2. Restriction Digest:
-
Digest both the purified PCR product and the pET vector with the selected restriction enzymes (e.g., NdeI and XhoI) in separate reactions.
-
Incubate at the optimal temperature for the enzymes, typically 37°C, for 1-2 hours.
-
Inactivate the enzymes according to the manufacturer's instructions.
-
Purify the digested vector and insert using a gel extraction kit.
1.3. Ligation:
-
Set up a ligation reaction with the digested vector and insert at a molar ratio of 1:3 or 1:5.
-
Add T4 DNA ligase and the corresponding buffer.
-
Incubate at 16°C overnight or at room temperature for 1-2 hours.
1.4. Transformation into Cloning Host (E. coli DH5α):
-
Transform chemically competent E. coli DH5α cells with the ligation mixture via heat shock.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)).
-
Incubate overnight at 37°C.
1.5. Screening and Plasmid Purification:
-
Select several colonies and perform colony PCR or restriction digestion of miniprep-purified plasmid DNA to identify positive clones.
-
Confirm the correct sequence of the insert by Sanger sequencing.
Protocol 2: Expression of Recombinant AHP in E. coli BL21(DE3)
2.1. Transformation into Expression Host:
-
Transform the confirmed plasmid construct into a suitable expression host, such as E. coli BL21(DE3), using the heat shock method.
-
Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
2.2. Protein Expression:
-
Inoculate a single colony into 5 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to an OD600 of 0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to grow the culture under optimized conditions (e.g., 18-30°C for 4-16 hours).
2.3. Cell Harvesting:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 3: Purification of His-tagged AHP Protein
This protocol is for the purification of a 6xHis-tagged AHP protein using Nickel-NTA affinity chromatography.
3.1. Cell Lysis:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme and a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to further disrupt the cells and shear the DNA.
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cell debris.
3.2. Affinity Chromatography:
-
Equilibrate a Ni-NTA column with lysis buffer.
-
Load the cleared lysate onto the column.
-
Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-tagged AHP protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect the fractions and analyze them by SDS-PAGE to check for purity.
3.3. Buffer Exchange:
-
Pool the pure fractions and perform buffer exchange into a suitable storage buffer (e.g., using dialysis or a desalting column) to remove imidazole.
-
Concentrate the protein if necessary and store at -80°C.
Mandatory Visualizations
Caption: Experimental workflow for AHP gene cloning and expression.
Caption: Simplified sulfate assimilation pathway highlighting AHP reductase.
Application Notes and Protocols for Generating ahp Mutant Lines in Arabidopsis thaliana using CRISPR/Cas9
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Arabidopsis Histidine Phosphotransfer Proteins (AHPs) are a small family of functionally redundant proteins that play a crucial role in cytokinin signal transduction.[1][2] Cytokinins are plant hormones that regulate a wide array of developmental processes, including cell division, shoot and root growth, and leaf senescence. The AHP family in Arabidopsis thaliana consists of five canonical members, AHP1, AHP2, AHP3, AHP4, and AHP5, which act as phosphorelay intermediates, transferring the phosphoryl group from cytokinin receptors (AHKs) to response regulators (ARRs).[1][3] Due to their functional redundancy, single ahp mutants often do not exhibit strong phenotypes, making it necessary to generate higher-order mutants to elucidate their biological functions.[1] The CRISPR/Cas9 system provides a powerful tool for efficiently generating targeted mutations in multiple genes simultaneously.[4] These application notes provide a detailed protocol for creating ahp mutant lines in Arabidopsis using CRISPR/Cas9 technology.
AHP Signaling Pathway in Arabidopsis
The cytokinin signaling pathway is a multi-step phosphorelay system. It is initiated by the binding of cytokinin to the Arabidopsis Histidine Kinase (AHK) receptors, which leads to their autophosphorylation.[5] The phosphoryl group is then transferred to the AHPs.[5] Subsequently, the phosphorylated AHPs translocate to the nucleus and transfer the phosphoryl group to the Arabidopsis Response Regulators (ARRs).[3] Type-B ARRs are transcription factors that, upon phosphorylation, activate the expression of cytokinin-responsive genes, including the Type-A ARRs.[3] Type-A ARRs, in turn, act as negative regulators of the signaling pathway.[3]
Experimental Workflow for Generating ahp Mutants
The overall workflow for generating ahp mutant lines in Arabidopsis using CRISPR/Cas9 involves several key stages, from the initial design of guide RNAs to the final confirmation of homozygous, transgene-free mutant lines.
Detailed Protocols
Protocol 1: Guide RNA (gRNA) Design and Selection
-
Identify Target Genes and Sequences: Obtain the coding sequences (CDS) for the AHP genes from an Arabidopsis database such as TAIR (The Arabidopsis Information Resource).
Table 1: Arabidopsis AHP Gene Information
Gene Name TAIR Locus ID AHP1 AT3G21510 AHP2 AT3G29350 AHP3 AT5G39340 AHP4 AT3G16360 | AHP5 | AT1G16345 |
-
Design gRNAs: Use online tools like CRISPR-P 2.0 or ChopChop to design gRNAs targeting the 5' end of the coding sequence of each AHP gene.[6] Aim for gRNAs that will cause frameshift mutations upon non-homologous end joining (NHEJ) repair of the DNA double-strand break.[7]
-
gRNA Design Criteria:
-
Target a 20 bp sequence followed by the Protospacer Adjacent Motif (PAM) 'NGG'.[6]
-
GC content between 40-80%.
-
Avoid runs of 4 or more identical nucleotides.
-
Check for potential off-target sites in the Arabidopsis genome.
-
Table 2: Example gRNA Target Sequences for AHP Genes (PAM in bold)
Target Gene Example gRNA Sequence (5' to 3') AHP1 GAGCTTGAGGCTCATGTCGATGG AHP2 GATGCCTTGGAGGAAGAGCAAGG AHP3 GTTGGATGCCTTGGAGGAAGAGG AHP4 GCTCGATCTTGCTCTTCTCCAGG AHP5 GATGCCTTGGAGGAAGAGCAAGG (Note: These are example sequences and should be validated for specificity and on-target efficiency before use.)
-
Protocol 2: Vector Construction
-
Synthesize and Anneal Oligonucleotides: Synthesize forward and reverse oligonucleotides corresponding to the chosen gRNA sequences with appropriate overhangs for cloning into the CRISPR/Cas9 vector.
-
Clone gRNA into CRISPR/Cas9 Vector: Ligate the annealed gRNA oligonucleotides into a suitable plant CRISPR/Cas9 vector that has been linearized with a restriction enzyme. Many vectors are available that allow for multiplexing by cloning multiple gRNA expression cassettes.[4] A common vector system for Arabidopsis is based on the pGreen or pCAMBIA backbones.
-
Transform into E. coli: Transform the ligation product into competent E. coli cells, select for positive colonies on antibiotic-containing media, and verify the correct insertion of the gRNA by Sanger sequencing.
-
Transform into Agrobacterium tumefaciens: Transform the sequence-verified plasmid into a suitable Agrobacterium strain (e.g., GV3101) by electroporation or heat shock.
Protocol 3: Agrobacterium-mediated Transformation of Arabidopsis
The floral dip method is a simple and effective way to transform Arabidopsis.[8]
-
Prepare Agrobacterium Culture:
-
Inoculate a 5 mL culture of LB medium containing appropriate antibiotics with a single colony of Agrobacterium carrying the CRISPR/Cas9 construct. Grow overnight at 28°C with shaking.
-
Use the starter culture to inoculate a larger volume (e.g., 500 mL) of LB with antibiotics and grow overnight to an OD600 of 1.5-2.0.
-
Pellet the Agrobacterium cells by centrifugation and resuspend in infiltration medium (e.g., 5% sucrose and 0.05% Silwet L-77).
-
-
Floral Dip:
-
Grow healthy Arabidopsis thaliana (Col-0 is a common ecotype) plants until they have numerous young floral buds.
-
Invert the plants and dip the inflorescences into the Agrobacterium suspension for 30-60 seconds with gentle agitation.
-
Place the dipped plants in a tray, cover with a plastic dome to maintain high humidity for 16-24 hours.
-
Return the plants to standard growth conditions and allow them to set seed.
-
-
Harvest Seeds: Harvest the T1 seeds from the transformed plants after they have fully matured and dried.
Protocol 4: Selection and Screening of Transgenic Plants (T1 Generation)
-
Select T1 Plants:
-
Sterilize the T1 seeds and plate them on Murashige and Skoog (MS) medium containing a selective agent (e.g., hygromycin, kanamycin, or Basta) corresponding to the resistance gene in the T-DNA vector.
-
After 7-10 days, transgenic seedlings will be green and healthy, while non-transgenic seedlings will be bleached or dead.[8]
-
Transfer the resistant seedlings to soil and grow them to maturity.
-
-
Screen for Mutations:
-
Extract genomic DNA from the leaves of the T1 plants.
-
Amplify the target region of each AHP gene using PCR with gene-specific primers flanking the gRNA target site.
-
Analyze the PCR products for mutations. A common method is Sanger sequencing of the PCR products. The sequencing chromatograms of mutant alleles will show superimposed peaks after the cut site, indicating the presence of insertions or deletions (indels).
-
Alternatively, a PCR-restriction enzyme (RE) assay can be used if the gRNA targets a restriction site. Successful editing will disrupt the site, and the PCR product will no longer be digested by the enzyme.
Table 3: Example of Mutation Screening Results from T1 Plants
Plant ID AHP1 Mutation AHP2 Mutation AHP3 Mutation T1-1 Heterozygous Biallelic Wild-type T1-2 Wild-type Heterozygous Wild-type T1-3 Biallelic Biallelic Heterozygous | T1-4 | Heterozygous | Wild-type | Heterozygous |
-
Protocol 5: Generation of Higher-Order Mutants and Transgene-Free Lines
-
Generate Homozygous Mutants:
-
Allow the T1 plants with desired mutations to self-pollinate and collect the T2 seeds.
-
Screen the T2 generation for plants that are homozygous for the desired ahp mutations. This can be done by sequencing the PCR amplicons of the target genes.
-
-
Isolate Transgene-Free Mutants:
-
In the T2 or subsequent generations, screen for plants that have lost the CRISPR/Cas9 T-DNA. This can be done by testing for the absence of the selectable marker (e.g., sensitivity to the selection agent) or by PCR for the Cas9 gene.
-
The goal is to obtain homozygous ahp mutants that are free of the transgene to avoid any potential off-target effects in subsequent experiments.
-
-
Generate Higher-Order Mutants:
-
To create double, triple, or higher-order mutants, cross single or multiple homozygous mutant lines.[1] For example, cross an ahp1 mutant with an ahp2 mutant.
-
Screen the F2 generation from these crosses for plants that are homozygous for mutations in all desired AHP genes.
-
The protocol outlined above provides a comprehensive guide for the generation of ahp mutant lines in Arabidopsis thaliana using the CRISPR/Cas9 system. By following these steps, researchers can efficiently create single and higher-order mutants to study the complex and redundant roles of the AHP gene family in cytokinin signaling and plant development. Careful design of gRNAs and thorough screening of mutant lines are critical for the success of these experiments.
References
- 1. The Arabidopsis Histidine Phosphotransfer Proteins Are Redundant Positive Regulators of Cytokinin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Interaction Network and Signaling Specificity of Two-Component System in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multiplex CRISPR/Cas9 platform for fast and efficient editing of multiple genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Techniques for Studying AHP Protein-Protein Interactions In Vivo: Application Notes and Protocols
For researchers, scientists, and drug development professionals, understanding the intricate network of protein-protein interactions (PPIs) is fundamental to deciphering cellular signaling pathways. Histidine-containing phosphotransfer (AHP) proteins are central players in the multi-step two-component signaling (TCS) pathways, particularly in plants, where they act as phosphorelay intermediates between sensor histidine kinases (AHKs) and response regulators (ARRs).[1][2] Elucidating the dynamics of these interactions in vivo is crucial for understanding processes like cytokinin signaling, stress responses, and development.[1][3]
This document provides detailed application notes and protocols for several powerful in vivo techniques to study AHP protein-protein interactions, including Co-Immunoprecipitation (Co-IP), Förster Resonance Energy Transfer (FRET), Bimolecular Fluorescence Complementation (BiFC), and the Yeast Two-Hybrid (Y2H) system.
The AHP Signaling Pathway Context
In plants like Arabidopsis thaliana, the TCS pathway is a primary mechanism for responding to environmental stimuli and hormones such as cytokinin. The signaling cascade generally begins with a membrane-bound AHK perceiving a signal, which leads to its autophosphorylation on a histidine residue. This phosphoryl group is then transferred to a conserved aspartate residue on the AHK's receiver domain. Subsequently, an AHP protein shuttles the phosphoryl group from the AHK to a nuclear-localized ARR, which then elicits a downstream transcriptional response.[4][5] Understanding which AHKs interact with which AHPs, and which AHPs interact with which ARRs, is key to unraveling the specificity and complexity of this pathway.
Co-Immunoprecipitation (Co-IP)
Application Note
Co-IP is a powerful and widely used technique to identify and validate PPIs in their native cellular context.[6] The method involves using an antibody to capture a specific protein of interest (the "bait"), thereby pulling down any associated proteins (the "prey") from a cell lysate. These interacting partners can then be identified by Western blotting or mass spectrometry. For AHP studies, Co-IP is invaluable for confirming interactions with AHKs and ARRs in vivo and identifying larger protein complexes.[7][8]
-
Advantages :
-
Detects interactions within the native cellular environment, preserving post-translational modifications and the presence of other complex members.
-
Can identify both stable and transient interactions, depending on buffer conditions.
-
The identity of unknown interaction partners can be determined using mass spectrometry.
-
-
Disadvantages :
-
Prone to false positives due to non-specific binding to the antibody or beads. Rigorous controls are essential.[9]
-
May fail to detect weak or transient interactions that are lost during the numerous washing steps.
-
Requires a highly specific antibody for the bait protein. The use of epitope-tagged proteins is a common and effective alternative.[7]
-
Experimental Workflow: Co-IP
Protocol: Co-IP from Plant Tissue
This protocol is adapted for Arabidopsis thaliana seedlings transiently or stably expressing an epitope-tagged AHP protein (e.g., AHP2-HA).
Materials:
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM EDTA, 0.1% Triton X-100, 1x Protease Inhibitor Cocktail (plant-specific). Keep at 4°C.
-
Wash Buffer: Same as Lysis Buffer but with 0.05% Triton X-100.
-
Elution Buffer: 2x SDS-PAGE Laemmli sample buffer.
-
Anti-HA antibody.
-
Protein A/G magnetic beads.
-
Liquid nitrogen, mortar, and pestle.
Procedure:
-
Harvest and Grind Tissue : Harvest 0.5-1 g of plant tissue, flash-freeze in liquid nitrogen, and grind to a fine powder using a pre-chilled mortar and pestle.[10]
-
Cell Lysis : Resuspend the powder in 2 mL of ice-cold Co-IP Lysis Buffer. Vortex vigorously for 1 minute and incubate on a rotator for 30 minutes at 4°C.
-
Clarify Lysate : Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
Determine Protein Concentration : Use a Bradford or BCA assay to determine the total protein concentration.
-
Pre-clearing : Add 20 µL of equilibrated Protein A/G magnetic beads to 1 mg of total protein. Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation : Place the tube on a magnetic stand to capture the beads and transfer the pre-cleared lysate to a new tube. Add 2-5 µg of anti-HA antibody and incubate on a rotator for 4 hours to overnight at 4°C.
-
Complex Capture : Add 30 µL of fresh, equilibrated Protein A/G magnetic beads to the lysate-antibody mixture. Incubate on a rotator for 2 hours at 4°C.[10]
-
Washing : Capture the beads with the magnetic stand and discard the supernatant. Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then recapture.
-
Elution : After the final wash, remove all supernatant. Add 50 µL of 2x SDS-PAGE sample buffer to the beads and boil at 95°C for 5-10 minutes to elute the proteins.
-
Analysis : Centrifuge briefly, capture the beads, and load the supernatant onto an SDS-PAGE gel for Western blot analysis or submission for mass spectrometry.
Data Presentation
Quantitative data from a Co-IP/Mass Spectrometry experiment can be presented by summarizing the relative abundance of identified proteins.
Table 1: Illustrative Quantitative Mass Spectrometry Results for HA-AHP2 Co-IP (Note: Data are for illustrative purposes only.)
| Identified Protein | Gene ID | Unique Peptides Matched | Relative Abundance (Normalized Spectral Counts) | Putative Role in Complex |
| AHP2 (Bait) | AT3G21510 | 15 | 1520.5 | Bait Protein |
| AHK3 | AT1G27320 | 8 | 345.2 | Specific Interactor |
| AHK4/CRE1 | AT2G01830 | 6 | 210.8 | Specific Interactor |
| ARR4 | AT1G10470 | 5 | 155.1 | Specific Interactor |
| ARR12 | AT2G25180 | 4 | 98.6 | Specific Interactor |
| Ribulose-1,5-bisphosphate carboxylase | AT1G67090 | 22 | 2501.7 | Common Contaminant |
| Tubulin beta-2 chain | AT5G62690 | 2 | 45.3 | Non-specific Binder |
Förster Resonance Energy Transfer (FRET)
Application Note
FRET is a microscopy-based technique that can detect PPIs with high spatial and temporal resolution in living cells. It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. This energy transfer only occurs if the two fluorophores are in very close proximity (typically 1-10 nm), making FRET an excellent tool for probing direct molecular interactions. To study AHP interactions, one would create fusion proteins of AHP with a donor fluorophore (e.g., CFP) and its putative partner (e.g., AHK) with an acceptor fluorophore (e.g., YFP).
-
Advantages :
-
Provides spatial information about where the interaction occurs within the cell.
-
Can detect interactions in real-time, allowing for the study of dynamic processes.
-
Provides distance information on a nanometer scale.
-
-
Disadvantages :
-
Requires specialized microscopy equipment and complex data analysis.
-
The efficiency of energy transfer is highly sensitive to the orientation of the fluorophores, which can lead to false negatives.
-
Fusion of fluorophores can potentially disrupt protein structure and function.
-
Experimental Workflow: FRET Microscopy
Protocol: Acceptor Photobleaching FRET in Plant Cells
This protocol describes a common method for measuring FRET by observing the de-quenching of the donor fluorescence after photobleaching the acceptor.
Materials:
-
Plant expression vectors for creating C- or N-terminal fusions with CFP (donor) and YFP (acceptor).
-
System for transient expression (e.g., Agrobacterium tumefaciens for tobacco leaf infiltration).
-
Confocal laser scanning microscope equipped with lasers for exciting CFP (e.g., 442 nm) and YFP (e.g., 514 nm) and detectors for their respective emission spectra.
Procedure:
-
Vector Construction : Clone the coding sequences of AHP2 and AHK3 into appropriate vectors to create AHP2-CFP and AHK3-YFP fusion constructs. Also, create donor-only (AHP2-CFP) and acceptor-only (AHK3-YFP) constructs as controls.
-
Transient Expression : Transform Agrobacterium with the constructs. Co-infiltrate Nicotiana benthamiana leaves with agrobacteria carrying the AHP2-CFP and AHK3-YFP plasmids (and controls in separate leaves).
-
Incubation : Incubate the plants for 48-72 hours to allow for protein expression.
-
Image Acquisition (Pre-Bleach) :
-
Mount a piece of the infiltrated leaf on a microscope slide.
-
Locate a cell co-expressing both constructs in the desired subcellular compartment (e.g., plasma membrane).
-
Acquire an initial image of the donor (CFP) by exciting with the CFP laser and detecting CFP emission.
-
Acquire an initial image of the acceptor (YFP) by exciting with the YFP laser and detecting YFP emission.
-
-
Acceptor Photobleaching :
-
Define a region of interest (ROI) within the cell.
-
Use the YFP laser at high power to selectively photobleach the YFP fluorophores within the ROI until the YFP signal is significantly reduced.
-
-
Image Acquisition (Post-Bleach) :
-
Immediately after bleaching, re-acquire an image of the donor (CFP) using the same settings as the pre-bleach image.
-
-
Data Analysis :
-
Measure the average intensity of the donor (CFP) fluorescence within the photobleached ROI before (I_pre) and after (I_post) bleaching.
-
Calculate the FRET efficiency (E) using the formula:
-
E = (1 - (I_pre / I_post)) * 100%
-
-
A significant increase in donor fluorescence after acceptor photobleaching indicates that FRET was occurring.
-
Data Presentation
FRET data is typically presented as the calculated FRET efficiency, often averaged over multiple cells.
Table 2: Illustrative FRET Efficiency Data for AHP-Partner Interactions (Note: Data are for illustrative purposes only.)
| Donor Construct | Acceptor Construct | Cellular Location | Mean FRET Efficiency (%) ± SD (n=20) | Interaction |
| AHP2-CFP | AHK3-YFP | Plasma Membrane | 22.5 ± 3.1 | Yes |
| AHP2-CFP | ARR4-YFP | Nucleus | 18.9 ± 2.8 | Yes |
| AHP2-CFP | (empty vector)-YFP | Cytoplasm/Nucleus | 2.1 ± 0.8 | No (Negative Control) |
| Lamin-CFP | AHK3-YFP | Plasma Membrane | 1.8 ± 0.6 | No (Negative Control) |
Bimolecular Fluorescence Complementation (BiFC)
Application Note
BiFC is another fluorescence-based method for visualizing PPIs in living cells.[3] The technique is based on splitting a fluorescent protein (like YFP) into two non-fluorescent fragments (N-terminal YN and C-terminal YC). The proteins of interest are fused to these fragments. If the two proteins interact, they bring the YN and YC fragments into close enough proximity to reconstitute a functional, fluorescent YFP molecule.[1] This approach is particularly effective for confirming interactions and determining their subcellular localization.[4][10]
-
Advantages :
-
Disadvantages :
-
The re-association of the fluorescent protein fragments is often irreversible, which can trap proteins in a complex and does not allow for the study of dynamic dissociation.
-
Can produce false positives if the fusion proteins are overexpressed, leading to non-specific self-assembly of the fragments.
-
The formation of the fluorescent complex can take several hours.
-
Experimental Workflow: BiFC
Protocol: BiFC via Agroinfiltration in N. benthamiana
Materials:
-
BiFC vectors containing coding sequences for the N-terminal (nYFP) and C-terminal (cYFP) fragments of YFP.
-
Agrobacterium tumefaciens (strain GV3101 or AGL1).
-
Infiltration Medium: 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone.
-
Confocal laser scanning microscope.
Procedure:
-
Vector Construction : Clone the coding sequences for your bait (e.g., AHP5) and prey (e.g., ARR12) into the BiFC vectors to create AHP5-nYFP and ARR12-cYFP fusions. Create negative controls (e.g., AHP5-nYFP with empty cYFP vector).
-
Agrobacterium Transformation : Transform Agrobacterium with the BiFC constructs.
-
Prepare Cultures : Grow overnight liquid cultures of the transformed Agrobacterium. Pellet the cells by centrifugation and resuspend them in Infiltration Medium to a final OD₆₀₀ of 0.8-1.0.
-
Incubate and Mix : Let the resuspended cultures sit at room temperature for 2-4 hours. Just before infiltration, mix the cultures containing the bait and prey constructs in a 1:1 ratio.
-
Infiltration : Use a 1 mL needleless syringe to infiltrate the bacterial suspension into the abaxial side of the leaves of 4-6 week old N. benthamiana plants.
-
Incubation : Keep the plants in a growth chamber for 48-72 hours to allow for transient expression.
-
Microscopy : Excise a piece of the infiltrated leaf area, mount it in water on a microscope slide, and observe under a confocal microscope. Use standard YFP settings (e.g., excitation at 514 nm, emission detection at 525-550 nm).
-
Analysis : Capture images from multiple cells. The presence of YFP fluorescence indicates an interaction between the bait and prey proteins. The location of the signal reveals the subcellular compartment where the interaction occurs.
Data Presentation
While often qualitative, BiFC can be quantified by measuring the fluorescence intensity.
Table 3: Illustrative Quantification of BiFC Signal for AHP5 Interactions (Note: Data are for illustrative purposes only.)
| nYFP Fusion | cYFP Fusion | Subcellular Localization of Signal | Mean Fluorescence Intensity (Arbitrary Units) ± SD | Interaction |
| AHP5-nYFP | ARR12-cYFP | Nucleus | 850.2 ± 95.7 | Strong |
| AHP5-nYFP | AHK4-cYFP | Plasma Membrane | 675.4 ± 81.3 | Moderate |
| AHP5-nYFP | Lamin-cYFP | Nucleus | 55.1 ± 10.2 | No (Negative Control) |
| (empty)-nYFP | ARR12-cYFP | - | 49.8 ± 9.5 | No (Negative Control) |
Yeast Two-Hybrid (Y2H)
Application Note
The Y2H system is a powerful genetic method for discovering and testing binary PPIs. It relies on the reconstitution of a functional transcription factor (commonly GAL4) in yeast. The transcription factor is split into a DNA-binding domain (BD) and an activation domain (AD). The bait protein (e.g., AHP) is fused to the BD, and a prey protein (e.g., ARR) is fused to the AD. If the bait and prey interact, the BD and AD are brought into proximity, activating the transcription of a reporter gene (e.g., HIS3, LacZ), which allows yeast to grow on selective media or turn blue. This technique has been successfully used to map interactions between Arabidopsis AHKs, AHPs, and ARRs.
-
Advantages :
-
Excellent for screening entire cDNA libraries to discover novel interaction partners.
-
Relatively straightforward and does not require specialized equipment beyond standard molecular biology labs.
-
Can detect transient or weak interactions.
-
-
Disadvantages :
-
Interactions occur in the yeast nucleus, which is a non-native environment for many plant proteins, potentially leading to misfolding or lack of necessary co-factors and post-translational modifications.
-
High rate of false positives (proteins that appear to interact in yeast but not in vivo) and false negatives. Results must be validated by an orthogonal method like Co-IP or BiFC.[7]
-
Experimental Workflow: Y2H
Protocol: Y2H Interaction Assay
Materials:
-
Yeast strains (e.g., AH109, Y2HGold).
-
Bait (e.g., pGBKT7) and prey (e.g., pGADT7) vectors.
-
Yeast transformation kit/reagents (e.g., LiAc/SS-DNA/PEG method).
-
Synthetic Dextrose (SD) dropout media:
-
SD/-Leu/-Trp (Double dropout, DDO) for transformation control.
-
SD/-Leu/-Trp/-His (Triple dropout, TDO) for low-stringency selection.
-
SD/-Leu/-Trp/-His/-Ade (Quadruple dropout, QDO) for high-stringency selection.
-
-
X-α-Gal for blue/white screening (if LacZ reporter is used).
Procedure:
-
Vector Construction : Clone the bait (AHP3) into the BD vector and the prey (ARR4) into the AD vector.
-
Yeast Transformation : Co-transform the bait and prey plasmids into the competent yeast cells using a standard protocol.
-
Selection for Transformants : Plate the transformed yeast onto DDO (SD/-Leu/-Trp) plates to select for cells that have successfully taken up both plasmids. Incubate at 30°C for 2-4 days until colonies appear.
-
Interaction Selection :
-
Pick several colonies from the DDO plate.
-
Restreak these colonies onto selective media plates (TDO and QDO).
-
Also, streak onto a DDO plate containing X-α-Gal.
-
-
Incubation : Incubate the selective plates at 30°C for 3-7 days.
-
Analysis :
-
Growth : Growth on TDO or QDO plates indicates an interaction. Growth on higher stringency media (QDO) suggests a stronger interaction.
-
Color : The development of a blue color on X-α-Gal plates indicates activation of the LacZ reporter, confirming the interaction.
-
Controls : Always include positive (known interacting pair) and negative (bait with empty AD vector; empty BD vector with prey) controls.
-
Data Presentation
Y2H results can be presented qualitatively (growth/no growth) or semi-quantitatively using reporter assays.
Table 4: Illustrative Y2H Interaction Matrix for AHP Family Proteins (Note: Data are for illustrative purposes only.)
| Bait (BD Fusion) | Prey (AD Fusion) | Growth on SD/-His (TDO) | Growth on SD/-Ade (QDO) | β-gal Activity (Miller Units) | Interaction Strength |
| AHP3 | AHK4 | +++ | ++ | 125.6 | Strong |
| AHP3 | ARR4 | +++ | + | 88.2 | Moderate |
| AHP3 | ARR1 | ++ | - | 45.1 | Weak |
| AHP3 | Empty Vector | - | - | 2.3 | None |
| Lamin | ARR4 | - | - | 1.8 | None |
| p53 | T-antigen | +++ | +++ | 150.5 | Positive Control |
(+++: robust growth; ++: moderate growth; +: slow/weak growth; -: no growth)
References
- 1. The Analysis of Protein-Protein Interactions in Plants by Bimolecular Fluorescence Complementation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bimolecular fluorescence complementation (BiFC) to study protein-protein interactions in living plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Dual-transgenic BiFC vector systems for protein-protein interaction analysis in plants [frontiersin.org]
- 5. Quantitative YeastâYeast Two Hybrid for the Discovery and Binding Affinity Estimation of ProteinâProtein Interactions [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. visualization-of-protein-interactions-in-living-plant-cells-using-bimolecular-fluorescence-complementation - Ask this paper | Bohrium [bohrium.com]
- 10. m.youtube.com [m.youtube.com]
Application Note & Protocol: In Vitro Phosphorelay Assays Using AHP Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction: Two-component signaling (TCS) systems are primary mechanisms for organisms to respond to environmental stimuli. In many eukaryotes, such as plants, a multi-step phosphorelay is used, which extends the basic two-component system by incorporating a histidine-containing phosphotransfer (HPt) protein, often designated as AHP (Arabidopsis Histidine Phosphotransfer protein) in plants. These pathways typically involve a sensor histidine kinase (HK) that autophosphorylates in response to a signal, transfers the phosphoryl group to an AHP, which then shuttles it to a final response regulator (RR) to elicit a cellular response. In vitro phosphorelay assays are crucial for dissecting these signaling cascades, allowing for the quantitative analysis of phosphotransfer kinetics and the screening of potential pathway inhibitors.
Signaling Pathway: A Multi-Step Phosphorelay
The in vitro assay reconstitutes the sequential transfer of a phosphate group from a sensor Histidine Kinase (HK) to an AHP, and finally to a Response Regulator (RR).
Caption: A typical multi-step phosphorelay signaling cascade.
Principle of the In Vitro Assay
This protocol describes a radioactive assay to monitor the transfer of a phosphoryl group through the signaling cascade. The assay begins with the autophosphorylation of the histidine kinase using radiolabeled [γ-³²P]ATP. Subsequently, the AHP protein is introduced, and the transfer of the ³²P-phosphoryl group from the HK to the AHP is monitored. Finally, the response regulator is added to observe the terminal phosphotransfer event. The reaction products at each stage are separated by SDS-PAGE and visualized by autoradiography.
Experimental Workflow
The workflow outlines the key steps from the initial phosphorylation of the HK to the final analysis of the phosphorylated response regulator.
Caption: Workflow for the in vitro phosphorelay assay.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific proteins or signaling systems.
Reagents and Buffers
-
Purified Proteins: Histidine Kinase (HK), AHP, and Response Regulator (RR) at a stock concentration of 1-5 mg/mL. Purity should be >95%.
-
[γ-³²P]ATP: 10 mCi/mL, specific activity 3000-6000 Ci/mmol.
-
Assay Buffer (10X): 500 mM Tris-HCl (pH 7.8), 200 mM KCl, 100 mM MgCl₂, 10 mM DTT. Store at -20°C.
-
ATP Mix (10X): 10 µM non-radiolabeled ATP, 10 µCi/µL [γ-³²P]ATP in Assay Buffer. Prepare fresh.
-
Stop Solution / 4X SDS-PAGE Loading Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.2% bromophenol blue.
Protein Preparation
-
Express and purify all proteins (HK, AHP, RR) using standard molecular biology techniques (e.g., E. coli expression with affinity tags like His-tag or GST-tag).
-
Ensure proteins are in a suitable storage buffer (e.g., Tris buffer with glycerol) and are active.
Step-by-Step Phosphorelay Assay
The assay is performed in three main stages:
Stage 1: HK Autophosphorylation
-
Prepare a reaction mix in a microcentrifuge tube on ice:
-
10 µL of 10X Assay Buffer
-
10 µL of HK protein (to a final concentration of 2-5 µM)
-
Nuclease-free water to a volume of 90 µL.
-
-
Initiate the reaction by adding 10 µL of 10X ATP Mix. The final volume is 100 µL.
-
Incubate at room temperature (25°C) for 60 minutes to allow for sufficient autophosphorylation of the HK.
Stage 2: Phosphotransfer from HK to AHP
-
After HK autophosphorylation, add the AHP protein to the reaction tube to a final concentration of 2-5 µM.
-
Mix gently by pipetting.
-
Incubate at room temperature. Take 10 µL aliquots at various time points (e.g., 0, 1, 5, 10, 20 minutes).
-
Stop the reaction for each aliquot by immediately adding 3.3 µL of 4X SDS-PAGE Loading Buffer and vortexing. Store samples on ice or at -20°C.
Stage 3: Phosphotransfer from AHP to RR
-
To the main reaction tube (now containing phosphorylated HK and AHP), add the RR protein to a final concentration of 2-5 µM.
-
Mix gently and continue incubating at room temperature.
-
Take 10 µL aliquots at subsequent time points (e.g., 30, 45, 60 minutes).
-
Stop each reaction aliquot as described in Stage 2, step 4.
Analysis
-
Boil the stopped samples at 95°C for 5 minutes.
-
Load the entire volume of each sample onto a 12-15% SDS-PAGE gel. It is critical to use a gel system that provides good resolution for the differently sized proteins.
-
Run the gel until there is adequate separation of HK, AHP, and RR proteins.
-
After electrophoresis, stain the gel with Coomassie Blue to visualize total protein and ensure equal loading, then destain.
-
Dry the gel (e.g., using a gel dryer).
-
Expose the dried gel to a phosphor screen or X-ray film. Exposure time will vary depending on the level of radioactivity (from a few hours to overnight).
-
Develop the film or scan the phosphor screen. The resulting autoradiogram will show bands corresponding to the ³²P-labeled proteins.
-
Quantify the band intensity using densitometry software (e.g., ImageJ). The phosphorylation level can be expressed as a percentage of the total signal in that lane.
Data Presentation
The results from the densitometric analysis can be summarized to compare the efficiency and kinetics of the phosphorelay.
| Time Point (minutes) | Protein Added | % Phosphorylated HK | % Phosphorylated AHP | % Phosphorylated RR |
| 0 | HK + [γ-³²P]ATP | 95% | 0% | 0% |
| 1 | + AHP | 60% | 35% | 0% |
| 5 | + AHP | 30% | 62% | 0% |
| 20 | + AHP | 15% | 75% | 2% |
| 30 | + RR | 12% | 40% | 38% |
| 60 | + RR | 10% | 15% | 65% |
Note: The data presented in this table is illustrative and serves as an example of expected results. Actual percentages will vary based on the specific activity of the proteins and reaction conditions.
Applications in Research and Drug Development
-
Kinetic Analysis: Determine the rate constants for each phosphotransfer step in the signaling pathway.
-
Pathway Specificity: Investigate the specificity of interactions between different HK, AHP, and RR isoforms.
-
Mutational Analysis: Characterize the function of specific amino acid residues by analyzing the phosphotransfer efficiency of mutant proteins.
-
Inhibitor Screening: Screen small molecule libraries for compounds that inhibit the phosphorelay cascade at a specific step, which is valuable for developing novel herbicides or antimicrobial agents.
Illuminating the Path: A Protocol for Subcellular Localization of AHP Proteins using GFP Fusion
Application Notes:
Arabidopsis Histidine Phosphotransfer (AHP) proteins are central components of the two-component signaling (TCS) pathway, which is crucial for mediating responses to the plant hormone cytokinin. Cytokinin perception at the cell membrane by Arabidopsis Histidine Kinase (AHK) receptors triggers a phosphorelay. Upon cytokinin binding, AHKs autophosphorylate and transfer the phosphoryl group to AHP proteins in the cytoplasm. Subsequently, phosphorylated AHPs translocate to the nucleus to phosphorylate B-type Arabidopsis Response Regulators (ARRs), which then act as transcription factors to activate cytokinin-responsive genes.
Understanding the precise subcellular location of AHP proteins is therefore critical to elucidating the spatial dynamics of cytokinin signaling. The localization of these proteins—and their potential movement between cellular compartments in response to cytokinin—directly impacts signal transduction and the subsequent physiological responses, such as cell division, differentiation, and growth. This protocol details the use of Green Fluorescent Protein (GFP) fusions, a powerful in vivo reporter system, to visualize the subcellular distribution of AHP proteins in Arabidopsis thaliana. The methodology is applicable for both transient expression systems, offering rapid analysis, and stable transgenic lines for studying localization in the context of the whole plant.
Cytokinin Signaling Pathway
The following diagram illustrates the central role of AHP proteins in relaying the cytokinin signal from the cell membrane to the nucleus.
Caption: AHP proteins in the cytokinin signaling cascade.
Summary of AHP Protein Localization
Quantitative and qualitative data from various studies on the subcellular localization of AHP proteins are summarized below. The primary localizations observed are in the nucleus and the cytoplasm.
| Protein | Method of Expression | Observed Localization | Cytokinin-Dependent Nuclear Accumulation | Reference |
| AHP1 | Transient (Protoplast) | Nucleus and Cytoplasm | Not explicitly stated | |
| AHP2 | Transient (Protoplast) | Nucleus and Cytoplasm | Yes | |
| AHP3 | Transient (Protoplast) | Nucleus and Cytoplasm | Not explicitly stated | |
| AHP5 | Transient (Protoplast) | Nucleus and Cytoplasm | Not explicitly stated |
Experimental Workflow Overview
The general workflow for determining the subcellular localization of an AHP protein using GFP fusion is outlined below.
Caption: Workflow for AHP-GFP subcellular localization.
Detailed Experimental Protocols
Protocol 1: Vector Construction for AHP-GFP Fusion Protein
This protocol describes the cloning of an AHP coding sequence (CDS) into a plant expression vector to create an N-terminal or C-terminal fusion with GFP. A common choice is a vector containing the Cauliflower Mosaic Virus (CaMV) 35S promoter for strong constitutive expression.
1.1. Materials:
-
Arabidopsis thaliana cDNA library
-
Gene-specific primers for the target AHP (with and without stop codon)
-
High-fidelity DNA polymerase
-
Plant expression vector with a GFP tag (e.g., pEGFP, pGWB series)
-
Restriction enzymes and T4 DNA ligase (for restriction-ligation cloning) or recombination cloning kit (e.g., Gateway)
-
Chemically competent E. coli (e.g., DH5α)
-
LB medium and appropriate antibiotics
-
Plasmid purification kit
1.2. Procedure:
-
Primer Design: Design primers to amplify the full-length CDS of the target AHP gene from the cDNA library.
-
For C-terminal GFP fusion (AHP-GFP): The forward primer should include a start codon (ATG) and a restriction site. The reverse primer should omit the native stop codon and include a restriction site compatible with the vector's multiple cloning site (MCS) upstream of the GFP sequence.
-
For N-terminal GFP fusion (GFP-AHP): The forward primer should lack a start codon and include a restriction site. The reverse primer should include the native stop codon and a compatible restriction site.
-
-
PCR Amplification: Perform PCR using a high-fidelity polymerase to amplify the AHP CDS.
-
Vector and Insert Preparation:
-
Digest both the amplified AHP insert and the destination vector with the chosen restriction enzymes.
-
Purify the digested products using a gel extraction kit.
-
-
Ligation: Ligate the purified AHP insert into the prepared vector using T4 DNA ligase. The molar ratio of insert to vector is typically optimized around 3:1.
-
Transformation into E. coli: Transform the ligation product into competent E. coli cells and plate on LB agar with the appropriate antibiotic for selection.
-
Verification:
-
Perform colony PCR on resulting colonies to screen for positive clones.
-
Isolate plasmid DNA from positive colonies using a miniprep kit.
-
Confirm the construct by restriction digest and Sanger sequencing to ensure the AHP gene is in-frame with the GFP tag and free of mutations.
-
Protocol 2: Transient Expression in Arabidopsis Protoplasts
This method allows for rapid analysis of protein localization within single cells.
2.1. Materials:
-
Arabidopsis thaliana (Col-0) plants, 4-6 weeks old, grown under short-day conditions.
-
Enzyme Solution: 1% Cellulase R10, 0.25% Macerozyme R10, 0.4 M Mannitol, 20 mM KCl, 20 mM MES, pH 5.7.
-
W5 Solution: 154 mM NaCl, 125 mM CaCl₂, 5 mM KCl, 2 mM MES, pH 5.7.
-
MMg Solution: 0.4 M Mannitol, 15 mM MgCl₂, 4 mM MES, pH 5.7.
-
PEG-Calcium Solution: 40% (w/v) PEG 4000, 0.2 M Mannitol, 100 mM CaCl₂.
-
Verified AHP-GFP plasmid DNA (10-20 µg).
2.2. Procedure:
-
Protoplast Isolation:
-
Finely slice leaves from healthy 4-6 week old Arabidopsis plants.
-
Incubate the leaf strips in the enzyme solution in the dark for 3-4 hours with gentle shaking.
-
Filter the solution through a 70 µm nylon mesh to remove undigested tissue.
-
Pellet the protoplasts by centrifuging at 100 x g for 2 minutes.
-
Wash the protoplasts with W5 solution and centrifuge again. Resuspend the protoplast pellet in MMg solution to a final concentration of 1-2 x 10⁵ cells/mL.
-
-
Transformation:
-
Mix 10-20 µg of AHP-GFP plasmid DNA with 200 µL of the protoplast suspension.
-
Gently add an equal volume of PEG-Calcium solution, mix, and incubate at room temperature for 15-30 minutes.
-
Dilute the mixture with 4-5 volumes of W5 solution to stop the transformation.
-
Pellet the protoplasts (100 x g for 2 min), remove the supernatant, and resuspend in 1 mL of W5 solution.
-
-
Incubation and Imaging:
-
Incubate the transformed protoplasts in the dark at room temperature for 12-24 hours to allow for protein expression.
-
To test for cytokinin-dependent translocation, the culture can be split and treated with cytokinin (e.g., 10 µM benzyladenine) or a mock solution for a defined period (e.g., 30 minutes) before imaging.
-
Proceed to confocal microscopy.
-
Protocol 3: Agrobacterium-mediated Transformation (Stable and Transient)
This versatile method can be used for generating stable transgenic lines or for transient expression in leaves.
3.1. Materials:
-
Verified AHP-GFP construct in a binary vector suitable for Agrobacterium (e.g., pGWB series).
-
Agrobacterium tumefaciens strain (e.g., GV3101, C58C1).
-
Arabidopsis thaliana plants.
-
Infiltration Medium: 5% sucrose, 0.05% Silwet L-77.
-
Selection medium (for stable lines) containing an appropriate antibiotic (e.g., kanamycin, hygromycin).
3.2. Procedure for Stable Transformation (Floral Dip):
-
Transform the AHP-GFP binary vector into Agrobacterium tumefaciens by electroporation.
-
Grow a liquid culture of the transformed Agrobacterium. Pellet the cells and resuspend in the infiltration medium to an OD₆₀₀ of ~0.8.
-
When Arabidopsis plants have just begun to flower, dip the inflorescences into the Agrobacterium suspension for 30-60 seconds.
-
Place the treated plants in a low-light, high-humidity environment for 24 hours, then return to normal growth conditions.
-
Allow plants to set seed. Harvest the T1 seeds and screen for transformants by germinating them on a selection medium.
-
Transfer resistant seedlings to soil and grow to the T2 generation for analysis by confocal microscopy.
3.3. Procedure for Transient Expression (Agrobacterium Infiltration):
-
Prepare the Agrobacterium culture as described for stable transformation.
-
Using a needleless syringe, gently infiltrate the bacterial suspension into the abaxial side of leaves of 3-4 week old Arabidopsis or Nicotiana benthamiana plants.
-
Allow 2-3 days for protein expression before excising the infiltrated leaf patch for analysis by confocal microscopy.
Protocol 4: Confocal Laser Scanning Microscopy (CLSM)
4.1. Sample Preparation:
-
Protoplasts: Pipette a small volume of the protoplast suspension onto a glass slide.
-
Leaves/Roots: Mount a small section of the leaf or a whole seedling root in water on a glass slide with a coverslip.
4.2. Imaging Parameters:
-
Excitation/Emission: Use a 488 nm laser line for GFP excitation.
-
Emission Collection: Collect the GFP signal between 500 and 530 nm.
-
Chlorophyll Autofluorescence: To distinguish GFP from chloroplasts, simultaneously collect chlorophyll autofluorescence in a separate channel using the 488 nm or 514 nm laser line and an emission window of 650-720 nm.
-
Nuclear Staining (Optional): To confirm nuclear localization, tissue can be counterstained with a nuclear dye like DAPI (requires UV excitation) or Propidium Iodide (PI), though PI only stains the nuclei of dead cells.
-
Z-stacking: Acquire a series of optical sections (Z-stack) through the cell or tissue to reconstruct a 3D view of the protein's localization.
-
Controls: Always image non-transformed wild-type tissue using the same settings to assess background autofluorescence. Also, image cells expressing a free GFP control; free GFP (27kDa) is small enough to diffuse freely between the cytoplasm and the nucleus, providing a baseline distribution pattern.
4.3. Data Analysis:
-
Analyze the acquired images using software like ImageJ or FIJI.
-
Overlay the GFP channel with the chlorophyll channel and a brightfield image to determine the location of the GFP signal relative to cellular structures.
-
For translocation studies, compare the fluorescence intensity in the nucleus versus the cytoplasm in treated versus untreated samples. The Pearson-Spearman correlation (PSC) plugin in ImageJ can be used for statistical colocalization analysis if a nuclear marker is used.
Application Notes: Detection of AHP Phosphorylation using Phos-tag™ SDS-PAGE
Introduction
Histidine-containing phosphotransfer (AHP) proteins are crucial signaling intermediates in two-component signaling (TCS) pathways, which are widespread in plants, fungi, and bacteria. In plants, AHPs play a central role in cytokinin signaling, mediating the transfer of a phosphoryl group from membrane-bound histidine kinase receptors to nuclear response regulators (ARRs), thereby controlling gene expression and a myriad of developmental processes. The phosphorylation status of AHPs is a direct indicator of TCS pathway activation.
Phos-tag™ SDS-PAGE is a powerful electrophoretic technique for separating phosphorylated and non-phosphorylated proteins based on their phosphorylation state. The Phos-tag™ ligand, a dinuclear metal complex, specifically binds to phosphate groups, retarding the mobility of phosphoproteins in the polyacrylamide gel. This results in distinct, separated bands for the phosphorylated and non-phosphorylated forms of a protein, allowing for straightforward visualization and quantification.
These application notes provide a detailed protocol for the detection and analysis of AHP phosphorylation using Phos-tag™ SDS-PAGE, tailored for researchers, scientists, and drug development professionals working on signal transduction pathways.
Signaling Pathway: Cytokinin Two-Component Signaling
The cytokinin signaling cascade in plants like Arabidopsis thaliana provides a classic example of AHP function. The pathway is initiated by the binding of cytokinin to its cognate Arabidopsis Histidine Kinase (AHK) receptors in the endoplasmic reticulum. This binding event triggers the autophosphorylation of a conserved histidine residue within the receptor. The phosphoryl group is then transferred to a conserved aspartate residue on the receptor's receiver domain. Subsequently, the phosphoryl group is shuttled to a conserved histidine residue on an AHP protein. The phosphorylated AHP (AHP-P) then translocates from the cytoplasm to the nucleus, where it transfers the phosphoryl group to B-type Arabidopsis Response Regulators (ARRs). Phosphorylated B-type ARRs act as transcription factors, activating the expression of cytokinin-responsive genes.
Experimental Protocols
This section details the methodology for analyzing AHP phosphorylation using Phos-tag™ SDS-PAGE followed by Western blotting.
Protein Extraction from Plant Tissues
This protocol is optimized for the extraction of total proteins from plant seedlings while preserving the phosphorylation state.
Reagents:
-
Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol, 1% (v/v) Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P9599), 1% (v/v) Phosphatase Inhibitor Cocktail 2 (e.g., Sigma-Aldrich P5726), 1% (v/v) Phosphatase Inhibitor Cocktail 3 (e.g., Sigma-Aldrich P0044), 10 mM NaF, 1 mM Na₃VO₄, 1 mM β-glycerophosphate.
-
Liquid Nitrogen
Procedure:
-
Harvest approximately 100 mg of plant tissue (e.g., seedlings) and immediately freeze in liquid nitrogen to halt enzymatic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add 400 µL of ice-cold Extraction Buffer to the powdered tissue and vortex vigorously for 1 minute.
-
Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the extract at 16,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Aliquot the protein extract and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Phos-tag™ SDS-PAGE
This protocol describes the preparation of polyacrylamide gels containing Phos-tag™ acrylamide for the separation of phosphorylated AHP.
Reagents & Equipment:
-
Phos-tag™ Acrylamide AAL-107 (Wako Chemicals)
-
MnCl₂ solution (1 M)
-
30% Acrylamide/Bis-acrylamide solution (e.g., 29:1 or 37.5:1)
-
Resolving Gel Buffer: 1.5 M Tris-HCl (pH 8.8), 0.4% SDS
-
Stacking Gel Buffer: 0.5 M Tris-HCl (pH 6.8), 0.4% SDS
-
10% (w/v) Ammonium Persulfate (APS), freshly prepared
-
TEMED
-
Vertical electrophoresis system
Table 1: Gel Casting Recipes
| Component | Stacking Gel (5%) | Resolving Gel (10%) with Phos-tag™ |
| ddH₂O | 3.4 mL | 3.3 mL |
| Stacking Gel Buffer (0.5M Tris, pH 6.8) | 1.25 mL | - |
| Resolving Gel Buffer (1.5M Tris, pH 8.8) | - | 2.5 mL |
| 30% Acrylamide/Bis Solution | 830 µL | 3.3 mL |
| Phos-tag™ Acrylamide (5 mM stock) | - | 200 µL (for 20 µM final) |
| 1 M MnCl₂ | - | 40 µL (for 40 µM final) |
| 10% APS | 50 µL | 100 µL |
| TEMED | 5 µL | 10 µL |
| Total Volume | ~5 mL | ~10 mL |
Procedure:
-
Prepare the Resolving Gel: In a conical tube, mix ddH₂O, Resolving Gel Buffer, and the 30% Acrylamide/Bis solution.
-
Add the Phos-tag™ Acrylamide and MnCl₂ solutions. Note: The optimal concentration of Phos-tag™ may need to be determined empirically and can range from 20-100 µM. MnCl₂ should be added at a 2:1 molar ratio to the Phos-tag™.
-
Add APS and TEMED to initiate polymerization, mix gently, and immediately pour the gel between the glass plates, leaving space for the stacking gel. Overlay with water or isopropanol.
-
Allow the gel to polymerize for at least 1 hour.
-
Prepare the Stacking Gel: Mix the stacking gel components, add APS and TEMED, and pour over the polymerized resolving gel after removing the overlay. Insert the comb and allow it to polymerize for 30 minutes.
-
Sample Preparation: Thaw the protein extract on ice. Mix 20-30 µg of protein with 4X SDS-PAGE sample buffer. Do not boil the samples , as this can lead to protein aggregation in Phos-tag™ gels. Incubate at room temperature for 15 minutes.
-
Electrophoresis: Assemble the gel in the electrophoresis apparatus and fill the chambers with running buffer (25 mM Tris, 192 mM glycine, 0.1% SDS).
-
Load the samples and run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom. The run time will be longer than for standard SDS-PAGE.
Western Blotting and Immunodetection
Reagents:
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% (v/v) methanol
-
EDTA-containing Transfer Buffer: Transfer buffer supplemented with 10 mM EDTA.
-
TBS-T Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% (v/v) Tween-20
-
Blocking Buffer: 5% (w/v) non-fat dry milk or BSA in TBS-T
-
Primary Antibody (e.g., anti-AHP specific antibody)
-
Secondary Antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Chemiluminescent Substrate (ECL)
Procedure:
-
Pre-equilibration: After electrophoresis, gently remove the stacking gel. Equilibrate the resolving gel in the EDTA-containing Transfer Buffer for 10 minutes with gentle shaking. This step is crucial to chelate the Mn²⁺ ions, which can otherwise interfere with protein transfer.
-
Equilibrate the gel again in standard Transfer Buffer for 10 minutes.
-
Transfer: Assemble the transfer stack (sponge, filter paper, gel, PVDF membrane, filter paper, sponge) and transfer the proteins to the PVDF membrane (e.g., 100 V for 90 minutes at 4°C).
-
Blocking: After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer (e.g., 1:1000 to 1:5000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer (e.g., 1:5000 to 1:20000) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBS-T.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and visualize the signal using a chemiluminescence imaging system. The upper, slower-migrating band corresponds to the phosphorylated AHP (AHP-P), while the lower band is the non-phosphorylated form.
Data Presentation and Analysis
Quantitative analysis can be performed by measuring the band intensity of the phosphorylated and non-phosphorylated forms using densitometry software (e.g., ImageJ). The phosphorylation ratio can be calculated as: (Intensity of AHP-P band) / (Intensity of AHP-P band + Intensity of AHP band).
Table 2: Example Quantitative Data from Phos-tag™ Western Blot
The following table presents illustrative data from an experiment where plant seedlings were treated with cytokinin for different durations.
| Treatment Time (min) | AHP Band Intensity (Arbitrary Units) | AHP-P Band Intensity (Arbitrary Units) | Phosphorylation Ratio (%) |
| 0 (Control) | 15,230 | 1,150 | 7.0 |
| 5 | 11,890 | 5,340 | 31.0 |
| 15 | 8,560 | 8,120 | 48.7 |
| 30 | 7,110 | 9,050 | 56.0 |
Note: The data presented are for illustrative purposes only and do not represent actual experimental results.
Experimental Workflow Diagram
Application of Mass Spectrometry to Identify AHP Phosphorylation Sites
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Arabidopsis Histidine Phosphotransfer (AHP) proteins are key signaling intermediates in the cytokinin signal transduction pathway, which regulates numerous aspects of plant growth and development. The phosphorylation of AHP proteins on a conserved histidine residue is a critical event in the phosphorelay cascade that transmits the cytokinin signal from membrane-bound receptors to nuclear response regulators. Understanding the dynamics of AHP phosphorylation is therefore essential for elucidating the mechanisms of cytokinin action and for developing strategies to modulate plant growth. Mass spectrometry has emerged as a powerful tool for the identification and quantification of protein phosphorylation sites, providing unparalleled sensitivity and specificity. This application note describes a general workflow for the identification of AHP phosphorylation sites using mass spectrometry-based phosphoproteomics.
Principle of the Method
The identification of phosphorylation sites by mass spectrometry typically involves the enzymatic digestion of a protein sample into smaller peptides. These peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). In the mass spectrometer, peptides are ionized and their mass-to-charge ratio is measured. Peptides are then fragmented, and the masses of the resulting fragment ions are measured. The amino acid sequence of the peptide and the location of any post-translational modifications, such as phosphorylation, can be determined from the fragmentation pattern. Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides from the complex mixture of peptides is often necessary to enable their detection by mass spectrometry.
Signaling Pathway
The cytokinin signaling pathway is a multistep phosphorelay system. Upon cytokinin binding, the intracellular domain of the cytokinin receptor (a histidine kinase) autophosphorylates a conserved histidine residue. This phosphate group is then transferred to a conserved aspartate residue in the receiver domain of the receptor. Subsequently, the phosphate is transferred to a conserved histidine residue on an AHP protein. The phosphorylated AHP then translocates to the nucleus and transfers the phosphate group to a conserved aspartate residue on a type-B Arabidopsis Response Regulator (ARR). Phosphorylation activates the type-B ARR, which then binds to promoter regions of target genes to regulate their transcription.
Caption: Cytokinin signaling phosphorelay pathway.
Experimental Protocols
1. Plant Material and Growth Conditions
-
Grow Arabidopsis thaliana seedlings (e.g., Col-0 ecotype) on Murashige and Skoog (MS) agar plates under long-day conditions (16 h light/8 h dark) at 22°C.
-
For cytokinin treatment, transfer 10-day-old seedlings to liquid MS medium containing the desired concentration of cytokinin (e.g., 5 µM 6-benzylaminopurine, BAP) or a mock solution (e.g., DMSO) for a specified time (e.g., 15 minutes).
-
Harvest the seedlings, flash-freeze them in liquid nitrogen, and store them at -80°C until further use.
2. Protein Extraction and Digestion
-
Grind frozen plant tissue to a fine powder in liquid nitrogen using a mortar and pestle.
-
Resuspend the powder in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails).
-
Sonicate the lysate on ice to shear cellular structures and solubilize proteins.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).
-
Perform in-solution or in-gel digestion of the proteins. For in-solution digestion, reduce the disulfide bonds with dithiothreitol (DTT), alkylate the cysteine residues with iodoacetamide (IAA), and then digest with sequencing-grade trypsin overnight at 37°C.
3. Phosphopeptide Enrichment
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Enrich for phosphopeptides using either Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.
-
IMAC: Use a commercially available IMAC resin (e.g., Fe-NTA or Ga-NTA). Equilibrate the resin with the binding buffer (e.g., 80% acetonitrile, 0.1% TFA). Load the peptide sample onto the column. Wash the column with the binding buffer to remove non-phosphorylated peptides. Elute the phosphopeptides with a high pH buffer (e.g., 500 mM potassium phosphate, pH 7.0).
-
TiO2: Use TiO2 microcolumns. Equilibrate the column with the binding buffer (e.g., 80% acetonitrile, 5% TFA). Load the peptide sample. Wash the column with the binding buffer and then with a wash buffer (e.g., 50% acetonitrile, 0.1% TFA). Elute the phosphopeptides with an alkaline solution (e.g., 5% ammonium hydroxide).
-
-
Desalt the enriched phosphopeptides using a C18 SPE cartridge.
4. LC-MS/MS Analysis
-
Resuspend the enriched phosphopeptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid in water).
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Separate the peptides on a reverse-phase HPLC column with a gradient of increasing acetonitrile concentration.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each full MS scan are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
5. Data Analysis
-
Process the raw MS/MS data using a database search engine (e.g., MaxQuant, Proteome Discoverer, or Mascot) to identify the peptides and their phosphorylation sites.
-
Search the data against a relevant protein database (e.g., the Arabidopsis thaliana proteome from UniProt or TAIR).
-
Specify variable modifications such as phosphorylation on serine, threonine, and histidine residues, and fixed modifications like carbamidomethylation of cysteine.
-
Use appropriate software to quantify the relative abundance of phosphopeptides between different conditions (e.g., cytokinin-treated vs. mock-treated). For label-free quantification, compare the peak areas of the precursor ions. For labeled approaches (e.g., SILAC or TMT), use the reporter ion intensities.
-
Filter the identification results to a high confidence level (e.g., a false discovery rate of less than 1%).
Experimental Workflow
Caption: General workflow for AHP phosphorylation site identification.
Data Presentation
The following table is an illustrative example of how quantitative data for AHP phosphorylation sites identified by mass spectrometry could be presented. The fold change represents the relative increase in phosphorylation at a specific site in response to cytokinin treatment compared to a mock control.
| Protein | Gene ID | Phosphorylated Residue | Peptide Sequence | Fold Change (Cytokinin/Mock) | p-value |
| AHP1 | AT3G21510 | His79 | K.T(ph)EGSGFGGVK.L | 3.2 | 0.005 |
| AHP2 | AT3G29350 | His82 | R.V(ph)DGSGFGGVK.S | 2.8 | 0.012 |
| AHP3 | AT5G39340 | His81 | K.S(ph)DGSGFGGVK.A | 4.1 | 0.002 |
| AHP5 | AT1G03430 | His80 | R.A(ph)DGSGFGGVK.T | 3.5 | 0.004 |
Note: This table presents hypothetical data for illustrative purposes. The peptide sequences are representative and the exact sequences and phosphorylation sites would need to be determined experimentally.
Conclusion
The combination of phosphopeptide enrichment strategies and high-resolution mass spectrometry provides a robust platform for the identification and quantification of AHP phosphorylation sites. This approach can yield valuable insights into the regulation of cytokinin signaling and can be applied to study the effects of various stimuli or genetic perturbations on this important pathway. The detailed protocol and workflow provided here serve as a guide for researchers aiming to investigate AHP phosphorylation in Arabidopsis thaliana and other plant species.
Application Notes and Protocols for Creating Higher-Order AHP Mutants for Functional Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the intricate world of plant signaling, cytokinin hormones play a pivotal role in regulating a myriad of developmental processes, including cell division, shoot and root growth, and leaf senescence. The signaling cascade of cytokinin is primarily mediated through a multi-step phosphorelay system, analogous to the two-component systems found in bacteria. Central to this pathway are the Arabidopsis Histidine Phosphotransfer (AHP) proteins, which act as intermediaries, shuttling a phosphoryl group from the cytokinin receptors (Arabidopsis Histidine Kinases - AHKs) to the downstream response regulators (ARRs).
The Arabidopsis genome encodes five canonical AHP proteins (AHP1-5) that are considered to be positive regulators of cytokinin signaling.[1][2][3][4] However, a significant challenge in elucidating the specific function of individual AHP proteins has been their high degree of functional redundancy.[1][2][3] Single ahp mutants often do not exhibit any discernible phenotype, making it imperative to generate higher-order mutants (double, triple, and even quintuple mutants) to unravel their collective and individual contributions to plant development and cytokinin response.[1][2][3]
These application notes provide a comprehensive guide for the creation and functional analysis of higher-order ahp mutants in Arabidopsis thaliana. The protocols detailed below will enable researchers to dissect the roles of AHP proteins in cytokinin signaling and to identify potential targets for modulating plant growth and development.
Signaling Pathway and Experimental Workflow
To visualize the cytokinin signaling pathway and the experimental workflow for creating and analyzing higher-order ahp mutants, the following diagrams have been generated using the DOT language.
Caption: Cytokinin signaling pathway in Arabidopsis.
Caption: Experimental workflow for generating and analyzing higher-order ahp mutants.
Experimental Protocols
Generation of Higher-Order ahp Mutants using CRISPR/Cas9
This protocol outlines the generation of ahp mutants using CRISPR/Cas9-mediated gene editing, a precise and efficient method for creating targeted mutations.
Materials:
-
Arabidopsis thaliana (Col-0 ecotype)
-
CRISPR/Cas9 vector system (e.g., pHEE401E)
-
Agrobacterium tumefaciens (strain GV3101)
-
Enzymes and reagents for molecular cloning (restriction enzymes, ligase, etc.)
-
Oligonucleotides for gRNA synthesis and genotyping
-
Plant growth media (MS medium, selection plates)
-
Plant transformation supplies (beakers, forceps, etc.)
-
DNA extraction kit
Methodology:
-
Target Gene Selection and Guide RNA (gRNA) Design:
-
Identify the target AHP genes (AHP1, AHP2, AHP3, AHP4, AHP5).
-
Design two or more gRNAs for each target gene using online tools (e.g., CRISPR-P 2.0) to ensure high editing efficiency and to create larger deletions. Target conserved regions if aiming to knockout multiple genes with a single gRNA.
-
-
Vector Construction:
-
Synthesize and clone the designed gRNAs into the CRISPR/Cas9 vector according to the manufacturer's protocol. For generating higher-order mutants simultaneously, a vector capable of expressing multiple gRNAs is recommended.
-
-
Agrobacterium-mediated Transformation:
-
Transform the constructed CRISPR/Cas9 vector into Agrobacterium tumefaciens.
-
Transform Arabidopsis thaliana (Col-0) using the floral dip method.
-
-
Screening and Selection of T1 Plants:
-
Collect seeds (T1 generation) from the transformed plants.
-
Sterilize and plate the T1 seeds on selection medium (e.g., MS with hygromycin) to select for transgenic plants.
-
-
Validation of Mutations:
-
Extract genomic DNA from the T1 transgenic plants.
-
Perform PCR using primers flanking the target region of each AHP gene.
-
Sequence the PCR products to identify the presence and nature of the mutations (insertions, deletions).
-
-
Generation of Higher-Order Mutants:
-
Identify T1 plants with mutations in the desired AHP gene(s).
-
Allow the validated mutant plants to self-pollinate to obtain the T2 generation. Screen for homozygous mutants.
-
To create higher-order mutants, cross the validated single homozygous mutants with each other. For example, cross ahp1 with ahp2 to generate ahp1 ahp2 double mutants.
-
Continue this process of crossing and genotyping to generate triple, quadruple, and quintuple mutants.
-
Functional Analysis of ahp Mutants
The following assays are commonly used to characterize the cytokinin response of ahp mutants.
Principle: Cytokinin inhibits primary root growth in a dose-dependent manner. Mutants with reduced cytokinin sensitivity will exhibit less root growth inhibition.
Protocol:
-
Sterilize seeds of wild-type (Col-0) and ahp mutant lines.
-
Sow seeds on MS agar plates containing a range of cytokinin concentrations (e.g., 0, 0.01, 0.1, 1, 10 µM benzyladenine - BA).
-
Stratify the plates at 4°C for 2-3 days in the dark.
-
Transfer the plates to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.
-
After 7-10 days, measure the primary root length of at least 20 seedlings per genotype and concentration.
-
Calculate the relative root growth (treatment/control) and compare the responses of the mutant and wild-type plants.
Principle: Cytokinin generally inhibits lateral root formation. Reduced sensitivity in ahp mutants will result in more lateral roots at a given cytokinin concentration.
Protocol:
-
Follow steps 1-4 of the Root Growth Inhibition Assay.
-
After 10-14 days, count the number of emerged lateral roots per seedling under a stereomicroscope.
-
Analyze the data to compare lateral root density between genotypes across different cytokinin concentrations.
Principle: Cytokinin delays leaf senescence, a process characterized by chlorophyll degradation. Mutants with impaired cytokinin signaling will exhibit accelerated senescence.
Protocol:
-
Excise the third and fourth true leaves from 3-week-old wild-type and ahp mutant plants.
-
Float the leaves on a solution containing different concentrations of cytokinin (e.g., 0, 1, 5, 10 µM BA) or a control solution (e.g., water or DMSO).
-
Incubate the leaves in the dark for 3-5 days to induce senescence.
-
Extract chlorophyll from the leaves using 80% acetone.
-
Measure the absorbance of the chlorophyll extract at 645 nm and 663 nm using a spectrophotometer.
-
Calculate the total chlorophyll content and compare the retention between genotypes.
Data Presentation
The following tables summarize expected quantitative data from the functional analysis of higher-order ahp mutants, demonstrating their reduced sensitivity to cytokinin.
| Genotype | Primary Root Length (mm) at 1 µM BA | Relative Root Growth (%) |
| Wild-Type (Col-0) | 5.2 ± 0.8 | 35% |
| ahp1 | 5.5 ± 0.9 | 38% |
| ahp2,3 | 8.1 ± 1.2 | 58% |
| ahp1,2,3 | 10.3 ± 1.5 | 74% |
| ahp1,2,3,4,5 | 13.8 ± 2.1 | 95% |
| Table 1: Primary root length of ahp mutants in response to cytokinin. Data are presented as mean ± SD. |
| Genotype | Number of Lateral Roots at 0.1 µM BA |
| Wild-Type (Col-0) | 3.4 ± 1.1 |
| ahp1 | 3.7 ± 1.3 |
| ahp2,3 | 6.2 ± 1.8 |
| ahp1,2,3 | 8.9 ± 2.3 |
| ahp1,2,3,4,5 | 11.5 ± 2.9 |
| Table 2: Lateral root formation in ahp mutants in response to cytokinin. Data are presented as mean ± SD. |
| Genotype | Chlorophyll Content (µg/g FW) after Dark Incubation |
| Wild-Type (Col-0) | 150 ± 25 |
| ahp1 | 145 ± 28 |
| ahp2,3 | 95 ± 18 |
| ahp1,2,3 | 60 ± 12 |
| ahp1,2,3,4,5 | 35 ± 8 |
| Table 3: Chlorophyll content in detached leaves of ahp mutants. Data are presented as mean ± SD. |
Discussion and Expected Outcomes
The creation and analysis of higher-order ahp mutants are critical for understanding the intricacies of cytokinin signaling. As demonstrated by the expected data, higher-order mutants, particularly the ahp1,2,3,4,5 quintuple mutant, are expected to show a strong insensitivity to cytokinin in various assays.[1][2] This reduced sensitivity manifests as longer primary roots, increased lateral root formation, and accelerated leaf senescence in the presence of exogenous cytokinin compared to wild-type plants.
The quintuple ahp mutant has been reported to exhibit several developmental defects, including reduced fertility, increased seed size, and abnormal vascular development, highlighting the essential role of AHP-mediated cytokinin signaling in overall plant growth and architecture.[1][2] Furthermore, recent studies have implicated specific AHP proteins, such as AHP2, AHP3, and AHP5, as negative regulators of the drought stress response, indicating a broader role for these proteins in integrating hormonal and environmental signals.[5]
By employing the protocols outlined in these application notes, researchers can effectively generate and characterize higher-order ahp mutants, providing valuable insights into the functional diversification of AHP proteins and their role in modulating plant responses to both endogenous and exogenous cues. This knowledge can be instrumental for drug development professionals aiming to discover novel compounds that target specific components of the cytokinin signaling pathway for crop improvement.
References
- 1. The Arabidopsis Histidine Phosphotransfer Proteins Are Redundant Positive Regulators of Cytokinin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Arabidopsis histidine phosphotransfer proteins are redundant positive regulators of cytokinin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
Application Notes and Protocols for GUS Reporter Assays of AHP Gene Promoter Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing β-glucuronidase (GUS) reporter assays for the analysis of Arabidopsis thaliana Histidine Phosphotransfer Protein (AHP) gene promoter activity. AHP genes are key components of the cytokinin signaling pathway, and understanding their expression patterns is crucial for dissecting this important hormonal regulation network. These protocols are designed for researchers in plant biology, as well as for professionals in drug development seeking to identify compounds that modulate cytokinin signaling.
Introduction
The GUS reporter system is a robust and versatile tool for analyzing gene expression in plants.[1] The E. coli β-glucuronidase enzyme, when expressed in transgenic plants, can convert a variety of substrates into colored or fluorescent products, allowing for both qualitative and quantitative assessment of promoter activity.[1] AHP proteins are central mediators in the cytokinin two-component signaling pathway, relaying the signal from the cytokinin receptors (AHKs) to the nuclear response regulators (ARRs). The expression of AHP genes is itself often regulated by cytokinin, creating feedback loops within the pathway. By fusing the promoter regions of AHP genes to the GUS reporter gene, researchers can visualize and quantify the transcriptional response to cytokinin and other stimuli.
Signaling Pathway
The cytokinin signaling pathway begins with the perception of cytokinin by the Arabidopsis Histidine Kinase (AHK) receptors located in the endoplasmic reticulum and plasma membrane. This binding event leads to autophosphorylation of the receptor, which then transfers the phosphoryl group to an Arabidopsis Histidine Phosphotransfer Protein (AHP). The phosphorylated AHP translocates to the nucleus and transfers the phosphoryl group to a Type-B Arabidopsis Response Regulator (ARR). Phosphorylated Type-B ARRs act as transcription factors, activating the expression of cytokinin-responsive genes, including the Type-A ARRs, which function as negative regulators of the pathway.
References
Application of Microscale Thermophoresis for Determining Binding Affinity of Purine Analogs to Hypoxanthine-Guanine Phosphoribosyltransferase
Introduction
Microscale Thermophoresis (MST) is a powerful biophysical technique used to quantify molecular interactions in solution. This method measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis. Any change in the hydration shell, charge, or size of a molecule can alter its thermophoretic movement. Consequently, the binding of a ligand to a target protein results in a change in the protein's thermophoretic behavior, which can be monitored to determine the binding affinity. This application note provides a detailed protocol for utilizing MST to determine the binding affinity of the purine bases Adenine, Hypoxanthine, and Guanine (AHP) to a target protein, using Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) as an exemplary target. HGPRT is a central enzyme in the purine salvage pathway, responsible for recycling hypoxanthine and guanine.
Principle of Microscale Thermophoresis
MST technology is based on the detection of a change in the fluorescence of a labeled target molecule as a function of the concentration of a non-fluorescent ligand. An infrared laser creates a precise microscopic temperature gradient within a capillary containing the sample. The movement of the fluorescently labeled target molecule along this gradient is tracked. When a ligand binds to the target, the resulting complex will have different thermophoretic properties compared to the unbound target, leading to a change in the detected fluorescence signal. This change is plotted against the ligand concentration to generate a binding curve, from which the dissociation constant (Kd) can be calculated.
Experimental Workflow
The general workflow for an MST experiment to determine the binding affinity of AHP to a target protein is depicted below.
Caption: A general experimental workflow for a Microscale Thermophoresis binding assay.
Detailed Experimental Protocol
This protocol provides a method for determining the binding affinity of adenine, hypoxanthine, and guanine to a fluorescently labeled protein, such as HGPRT.
1. Materials and Reagents
-
Target Protein: Purified HGPRT (or other AHP-binding protein)
-
Fluorescent Labeling Kit: (e.g., NanoTemper Technologies Monolith Protein Labeling Kit RED-NHS)
-
Ligands: Adenine, Hypoxanthine, Guanine
-
MST Buffer: (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20). Buffer choice is critical and should be optimized for protein stability and to minimize non-specific binding.
-
MST Capillaries: (NanoTemper Technologies)
-
Microscale Thermophoresis Instrument: (e.g., NanoTemper Technologies Monolith NT.115)
2. Protein Labeling
-
Buffer Exchange: If the protein storage buffer is incompatible with the labeling reaction (e.g., contains primary amines), exchange the buffer to the labeling buffer provided in the kit using a desalting column.
-
Labeling Reaction: Follow the manufacturer's instructions for the fluorescent labeling kit. Typically, this involves incubating the protein with the reactive dye for a specific time at room temperature, followed by removal of the free dye.
-
Determination of Labeling Efficiency: Measure the concentration of the protein and the dye to determine the degree of labeling. A 1:1 labeling ratio is often ideal.
3. MST Experiment
-
Ligand Preparation:
-
Prepare a high-concentration stock solution of each AHP ligand (e.g., 10 mM) in the MST buffer.
-
Perform a 1:1 serial dilution of each ligand stock in MST buffer to create a range of 16 concentrations. The final concentration range should span from well below to well above the expected Kd. For an unknown interaction, a wide range (e.g., 100 µM down to pM) is recommended.
-
-
Sample Preparation:
-
Dilute the fluorescently labeled target protein in MST buffer to a final concentration that is at least 10-fold below the lowest expected Kd. A typical starting concentration is 20-50 nM.
-
Mix each of the 16 ligand dilutions with the labeled protein solution in a 1:1 ratio. This will result in a constant concentration of the labeled protein and a varying concentration of the ligand in each sample.
-
Incubate the mixtures for 5-10 minutes at room temperature to allow the binding to reach equilibrium.
-
-
MST Measurement:
-
Load each of the 16 samples into MST capillaries.
-
Place the capillaries into the MST instrument.
-
Set the experimental parameters on the instrument software (e.g., LED power, IR laser power). Typically, a preliminary scan is performed to optimize the fluorescent signal.
-
Start the MST measurement. The instrument will apply the temperature gradient and record the fluorescence changes over time for each capillary.
-
4. Data Analysis
-
Data Extraction: The instrument software will automatically extract the relevant data, typically the normalized fluorescence (Fnorm) from the thermophoresis phase.
-
Binding Curve Generation: Plot the change in normalized fluorescence (ΔFnorm) as a function of the logarithm of the ligand concentration.
-
Kd Determination: Fit the resulting binding curve to a suitable binding model (e.g., the law of mass action for a 1:1 interaction) to determine the dissociation constant (Kd). The software provided with the MST instrument is typically used for this analysis.
Data Presentation
The following table summarizes hypothetical, yet realistic, quantitative data for the binding of AHP to HGPRT as determined by MST. This data is for illustrative purposes to demonstrate how results would be presented.
| Ligand | Target Protein | Kd (µM) | Stoichiometry |
| Hypoxanthine | HGPRT | 5.2 | 1:1 |
| Guanine | HGPRT | 2.8 | 1:1 |
| Adenine | HGPRT | > 500 | No significant binding |
Signaling Pathway
The purine salvage pathway is a key metabolic route for the synthesis of purine nucleotides from the degradation products of DNA and RNA. HGPRT is a central enzyme in this pathway.
Caption: A simplified diagram of the purine salvage pathway involving HGPRT and APRT.
Microscale thermophoresis is a highly sensitive and versatile method for quantifying the binding affinity of small molecules like adenine, hypoxanthine, and guanine to their target proteins. The technique requires minimal sample consumption and allows for measurements in solution, closely mimicking physiological conditions. The provided protocol offers a robust framework for researchers and drug development professionals to accurately determine the binding affinities of purine analogs to their protein targets, thereby facilitating a deeper understanding of their biological function and aiding in the development of novel therapeutics.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield of Recombinant AHP Protein Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the expression of recombinant Archaeal Histone Proteins (AHP).
Frequently Asked Questions (FAQs)
Q1: My AHP expression is very low or undetectable on a Coomassie-stained SDS-PAGE gel. What are the initial steps I should take?
A1: When facing low or no expression of your recombinant AHP, a systematic approach to identify the bottleneck is crucial. Start by verifying the integrity of your expression construct. Sequence your plasmid to confirm the AHP gene is in the correct frame and free of mutations. Once the construct is verified, assess the health of your E. coli culture. Poor cell growth can directly impact protein yield. If both the construct and cell growth appear normal, the issue likely lies within the expression conditions or potential toxicity of the AHP.
Q2: I observe a band at the expected molecular weight of my AHP, but the yield is significantly lower than expected. What factors could be limiting the expression level?
A2: Several factors can limit the expression level of a recombinant protein. For AHPs, which are DNA-binding proteins, high expression levels can sometimes be toxic to the host cells, leading to reduced growth and lower protein yields. Another common issue is codon bias; the codons in your AHP gene, which is from an archaeon, may not be efficiently translated by E. coli. Additionally, the promoter strength and the concentration of the inducer (e.g., IPTG) can significantly impact expression levels.
Q3: My AHP appears to be expressed, but it's insoluble and forms inclusion bodies. How can I improve its solubility?
A3: Inclusion body formation is a common challenge when overexpressing proteins in E. coli. This is often due to the high rate of protein synthesis, which overwhelms the cellular folding machinery. To improve the solubility of your AHP, you can try lowering the induction temperature, reducing the inducer concentration, or using a different E. coli expression strain that is better suited for producing soluble protein or contains chaperones to assist in folding.
Q4: Are there specific E. coli strains that are recommended for expressing potentially toxic or difficult-to-express proteins like AHPs?
A4: Yes, several E. coli strains are specifically designed to handle challenging proteins. For potentially toxic proteins, strains like C41(DE3) or C43(DE3) are excellent choices as they have mutations that allow for the expression of proteins that would otherwise be toxic to standard strains like BL21(DE3). If codon bias is a suspected issue, strains like Rosetta(DE3), which contain a plasmid carrying tRNAs for rare codons, can significantly improve expression.
Troubleshooting Guides
Problem 1: Low or No AHP Expression
This guide will walk you through a series of steps to diagnose and resolve low or undetectable AHP expression.
If initial checks confirm the integrity of your construct and you still face low expression, consider the following optimization strategies.
1. Codon Optimization:
-
Issue: The genetic code is degenerate, and different organisms have preferences for certain codons. Archaeal genes often contain codons that are rare in E. coli, leading to translational stalling and low protein yield.
-
Solution: Synthesize a new version of your AHP gene with codons optimized for expression in E. coli. This can significantly enhance translation efficiency.
2. Choice of Expression Vector and Promoter:
-
Issue: The promoter driving the expression of your AHP plays a critical role. A weak promoter will result in low mRNA transcript levels, while an overly strong promoter can lead to toxicity or inclusion body formation.
-
Solution: If you are using a vector with a weak promoter, consider sub-cloning your gene into a vector with a stronger, inducible promoter like the T7 promoter in the pET series of vectors. If toxicity is a concern, a vector with tighter regulation of basal expression is recommended.
3. Selection of E. coli Host Strain:
-
Issue: The choice of E. coli strain can dramatically impact protein expression. Standard cloning strains are not ideal for protein expression.
-
Solution: Use a strain specifically designed for protein expression. For T7 promoter-based vectors, a strain carrying the T7 RNA polymerase gene, such as BL21(DE3), is required. For potentially toxic proteins or to minimize basal expression, consider using BL21(DE3)pLysS or C41(DE3). To address codon bias, Rosetta(DE3) strains are a good option.
| E. coli Strain | Key Features | Recommended for AHP Expression When... |
| BL21(DE3) | Standard, robust expression strain. Lacks Lon and OmpT proteases. | AHP is not toxic and codon usage is not a major issue. |
| BL21(DE3)pLysS | Contains a plasmid expressing T7 lysozyme, which inhibits basal T7 RNA polymerase activity. | AHP shows some level of toxicity, and you need to reduce leaky expression before induction. |
| C41(DE3) / C43(DE3) | Mutations allow for expression of toxic proteins. | AHP is highly toxic to the host cell, leading to poor growth upon induction. |
| Rosetta(DE3) | Derivative of BL21(DE3) containing a plasmid with tRNAs for rare codons. | AHP gene has a high content of codons that are rare in E. coli. |
Problem 2: AHP is Expressed in an Insoluble Form (Inclusion Bodies)
This guide provides strategies to improve the solubility of your recombinant AHP.
1. Optimization of Induction Conditions:
-
Lowering Temperature: Reducing the induction temperature (e.g., to 15-25°C) slows down the rate of protein synthesis, which can give the protein more time to fold correctly.
-
Reducing Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG to 0.1-0.5 mM) can also decrease the rate of protein expression, potentially improving solubility.
| Induction Parameter | Condition 1 (High Expression) | Condition 2 (Optimized for Solubility) | Expected Outcome for AHP |
| Temperature | 37°C | 18°C | Increased proportion of soluble AHP. |
| IPTG Concentration | 1.0 mM | 0.2 mM | Reduced overall yield but higher percentage of soluble protein. |
| Induction Time | 3-4 hours | 16-20 hours (overnight) | Slower production rate may favor proper folding. |
2. Use of Solubility-Enhancing Tags:
-
Issue: The intrinsic properties of AHP may predispose it to aggregation when overexpressed.
-
Solution: Fuse your AHP with a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST). These tags can help to keep the AHP in a soluble state. The tag can later be removed by proteolytic cleavage if required.
3. Co-expression of Chaperones:
-
Issue: The folding of your AHP may require the assistance of molecular chaperones, which can be limiting in E. coli during overexpression.
-
Solution: Use an E. coli strain that co-expresses chaperones (e.g., ArcticExpress) or co-transform your cells with a plasmid that encodes for chaperones. These chaperones can assist in the proper folding of your AHP.
4. Purification from Inclusion Bodies and Refolding:
-
Issue: If the above strategies fail, you may need to purify the AHP from inclusion bodies.
-
Solution: This involves isolating the inclusion bodies, solubilizing the aggregated protein using strong denaturants (e.g., urea or guanidinium chloride), and then refolding the protein into its native conformation by gradually removing the denaturant.
Experimental Protocols
Protocol 1: Small-Scale Expression Trial to Optimize Induction Conditions
This protocol describes how to test different induction temperatures and IPTG concentrations to find the optimal conditions for soluble AHP expression.
-
Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli harboring your AHP expression plasmid. Grow overnight at 37°C with shaking.
-
Sub-culturing: The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.7.
-
Induction: Divide the culture into smaller, equal volumes (e.g., 10 mL each). Induce each sub-culture with different concentrations of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM) and incubate at different temperatures (e.g., 37°C, 25°C, 18°C).
-
Harvesting: After the desired induction time (e.g., 4 hours for 37°C, overnight for 18°C), harvest the cells by centrifugation.
-
Analysis: Analyze the total cell lysate and the soluble fraction by SDS-PAGE to determine the expression level and solubility of your AHP under each condition.
Protocol 2: Analysis of AHP Solubility
This protocol allows you to determine the proportion of your expressed AHP that is in the soluble fraction versus the insoluble fraction (inclusion bodies).
-
Cell Lysis: Resuspend the cell pellet from your expression culture in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with lysozyme and DNase I). Incubate on ice for 30 minutes.
-
Sonication: Sonicate the cell suspension on ice to ensure complete lysis.
-
Fractionation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
-
Sample Preparation:
-
Soluble Fraction: Carefully collect the supernatant.
-
Insoluble Fraction: Resuspend the pellet in the same volume of lysis buffer.
-
Total Cell Lysate: Take a sample of the cell suspension before centrifugation.
-
-
SDS-PAGE Analysis: Mix each fraction with SDS-PAGE sample buffer, boil, and load equal cell equivalents onto an SDS-PAGE gel. Visualize the protein bands by Coomassie staining or Western blot to compare the amount of AHP in each fraction.
Protocol 3: Purification of AHP from Inclusion Bodies
This protocol provides a general workflow for purifying and refolding AHP from inclusion bodies.
-
Inclusion Body Isolation: After cell lysis and centrifugation (as in Protocol 2), discard the supernatant. Wash the pellet containing the inclusion bodies multiple times with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins.
-
Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M Urea or 6 M Guanidinium Chloride).
-
Clarification: Centrifuge the solubilized inclusion bodies at high speed to remove any remaining insoluble material.
-
Refolding: Refold the AHP by gradually removing the denaturant. This can be achieved by:
-
Dialysis: Stepwise dialysis against buffers with decreasing concentrations of the denaturant.
-
Rapid Dilution: Rapidly diluting the denatured protein into a large volume of refolding buffer.
-
-
Purification: Purify the refolded AHP using standard chromatography techniques (e.g., affinity chromatography if it has a tag, ion-exchange chromatography).
Technical Support Center: Optimizing Solubility of Purified AHP Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the solubility of purified AHP (Histidine-containing phosphotransfer) proteins.
Frequently Asked Questions (FAQs)
Q1: My purified AHP protein is precipitating after elution or during concentration. What are the likely causes?
A1: Protein precipitation after purification is a common issue that can stem from several factors:
-
Suboptimal Buffer Conditions: The pH of your buffer might be too close to the isoelectric point (pI) of your AHP protein, minimizing its net charge and leading to aggregation.[1] Insufficient ionic strength can also lead to precipitation as salt ions help to shield charges on protein surfaces, preventing aggregation.[2]
-
High Protein Concentration: As the protein concentration increases, so does the likelihood of intermolecular interactions that can lead to aggregation and precipitation.[2][3]
-
Instability at Low Temperatures: While proteins are often stored at 4°C, some can become less stable and aggregate at this temperature.[3]
-
Oxidation of Cysteine Residues: If your AHP protein contains exposed cysteine residues, they can form disulfide bonds between protein molecules, leading to aggregation.[3]
-
Misfolding and Aggregation: The protein may have misfolded during expression or purification, exposing hydrophobic patches that promote aggregation.[4][5][6]
Q2: What are the first troubleshooting steps I should take to improve the solubility of my AHP protein?
A2: Start by systematically evaluating and optimizing your buffer conditions. This is often the most critical factor in maintaining protein solubility.
-
Adjust the pH: Determine the theoretical pI of your AHP protein and adjust the buffer pH to be at least 1-2 units away from the pI.[1]
-
Optimize Salt Concentration: The ionic strength of the buffer can significantly impact solubility.[3] Experiment with a range of salt concentrations (e.g., 150-500 mM NaCl) to find the optimal level for your specific AHP protein.[7]
-
Use Additives: Incorporate solubility-enhancing additives into your buffer. These can include:
-
Reducing Agents: To prevent oxidation of cysteine residues, add DTT or TCEP to your buffer.[3][8]
-
Glycerol: At concentrations of 5-20%, glycerol can act as a cryoprotectant and stabilizing agent.[3]
-
Amino Acids: L-arginine and L-glutamate (often at 50 mM each) can help to suppress aggregation.[7][9][10]
-
Non-denaturing Detergents: Low concentrations of detergents like Tween-20 or CHAPS can help to solubilize proteins.[3]
-
Troubleshooting Guides
Issue 1: Low Yield of Soluble AHP Protein from Expression
Symptoms:
-
The majority of the expressed AHP protein is found in the insoluble fraction (inclusion bodies) after cell lysis.
-
Low protein yield in the soluble lysate.
Possible Causes & Solutions:
| Cause | Solution | Experimental Protocol |
| High Expression Rate | Reduce the rate of protein expression to allow for proper folding. This can be achieved by lowering the induction temperature (e.g., 18-25°C), reducing the inducer concentration (e.g., IPTG), or using a weaker promoter.[7][11][12] | See Protocol 1: Optimization of Protein Expression Conditions . |
| Codon Bias | If expressing in a heterologous system (e.g., a plant AHP in E. coli), the codon usage of the host may not be optimal for your gene. This can lead to translational pausing and misfolding. | Synthesize a codon-optimized version of your AHP gene for the expression host. |
| Lack of Chaperones | The host organism may lack the appropriate chaperones to assist in the proper folding of your AHP protein. | Co-express your AHP protein with a set of molecular chaperones. Several commercial plasmids are available for this purpose. |
| Inappropriate Fusion Tag | The fusion tag used for purification may not be suitable for enhancing solubility. | Experiment with different solubility-enhancing fusion tags such as Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST).[12][13][14][15] |
Issue 2: AHP Protein Aggregates During Purification
Symptoms:
-
Visible precipitation of the protein on the chromatography column or in collection tubes.
-
Broad or tailing peaks during size-exclusion chromatography.
Possible Causes & Solutions:
| Cause | Solution | Experimental Protocol |
| Suboptimal Buffer Composition | The buffer used during purification may not be stabilizing the protein. | See Protocol 2: Buffer Optimization Screen . |
| High Local Protein Concentration | The protein becomes highly concentrated on the chromatography resin, promoting aggregation. | Reduce the amount of protein loaded onto the column or increase the column volume. |
| Shear Stress | The protein may be sensitive to the mechanical forces during purification steps like pumping through a chromatography system. | Reduce flow rates during chromatography and handle the protein solution gently. |
Experimental Protocols
Protocol 1: Optimization of Protein Expression Conditions
This protocol outlines a method for screening different expression conditions to maximize the yield of soluble AHP protein.
-
Culture Preparation: Inoculate a starter culture of your expression host containing the AHP expression plasmid and grow overnight.
-
Induction Matrix: Inoculate larger cultures from the starter culture and grow to an OD600 of 0.6-0.8.
-
Temperature and Inducer Concentration Gradient:
-
Harvest and Lysis: After a set induction time (e.g., 4 hours, or overnight for lower temperatures), harvest the cells by centrifugation. Lyse the cells using your standard protocol.
-
Solubility Analysis:
-
Separate the soluble and insoluble fractions by centrifugation.
-
Analyze samples of the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the condition that yields the highest amount of soluble AHP protein.
-
Protocol 2: Buffer Optimization Screen
This protocol provides a systematic approach to identify a buffer that maintains the solubility of your purified AHP protein.
-
Prepare a Stock Solution of Purified AHP Protein: Dialyze your purified protein into a minimal, stable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Set up a Screening Matrix: In a 96-well plate format, prepare a matrix of different buffer conditions. Vary one component at a time:
-
pH: Test a range of pH values, ensuring you are at least 1 unit away from the protein's pI (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).
-
Salt Concentration: Test a range of NaCl or KCl concentrations (e.g., 50 mM, 150 mM, 250 mM, 500 mM).[7]
-
Additives: Screen a panel of solubility-enhancing additives at standard working concentrations (see table below).
-
-
Incubation and Analysis:
-
Add a small, equal amount of your AHP protein stock to each well.
-
Incubate the plate under different conditions (e.g., 4°C and room temperature) for a set period (e.g., 24 hours).
-
Visually inspect for precipitation and quantify the amount of soluble protein in each well using a protein concentration assay (e.g., Bradford or BCA).
-
Table 1: Common Buffer Additives for Enhancing Protein Solubility
| Additive | Typical Concentration | Mechanism of Action |
| L-Arginine | 50-500 mM | Suppresses aggregation by binding to hydrophobic patches.[9] |
| L-Glutamate | 50-500 mM | Works synergistically with L-arginine to increase solubility.[9] |
| Glycerol | 5-20% (v/v) | Stabilizes protein structure and acts as a cryoprotectant.[3] |
| TCEP | 0.5-1 mM | A stable reducing agent that prevents disulfide bond formation.[3] |
| DTT | 1-5 mM | A reducing agent, less stable than TCEP.[3][8] |
| Tween-20 | 0.01-0.1% (v/v) | A non-ionic detergent that can prevent non-specific hydrophobic interactions.[3] |
Visualizations
Caption: A simplified diagram of a two-component signaling pathway involving an AHP protein.[16][17]
Caption: An experimental workflow for optimizing AHP protein solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Protein Misfolding and Aggregation in Proteinopathies: Causes, Mechanism and Cellular Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protein misfolding and aggregation in Alzheimer’s disease and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. A simple method for improving protein solubility and long-term stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Increase Soluble Protein Expression - BiologicsCorp [biologicscorp.com]
- 11. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. google.com [google.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Yeast Two-Hybrid (Y2H) Assays with AHP Proteins
Welcome to the technical support center for researchers utilizing Yeast Two-Hybrid (Y2H) assays with Histidine-containing phosphotransfer (AHP) proteins. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the unique challenges of studying these signaling proteins.
Frequently Asked Questions (FAQs)
Q1: Why are AHP proteins challenging to work with in Y2H assays?
AHP proteins are central components of two-component signaling (TCS) pathways, particularly in plants. Their interactions are often transient and dependent on a phosphorylation state, which presents challenges for the standard Y2H system. The interaction relies on the transfer of a phosphoryl group, which may not occur efficiently or be stable enough for detection in the yeast nucleus. Furthermore, like many signaling proteins, they can be prone to autoactivation of reporter genes.
Q2: What is "autoactivation" and why is it a common problem with AHP baits?
Autoactivation occurs when a bait protein, fused to the DNA-binding domain (BD), activates the reporter genes on its own, without an interacting prey protein. This leads to a high number of false positives. Some AHP proteins have intrinsic transcriptional activation domains or can bind non-specifically to promoter regions in yeast. For example, Arabidopsis AHP1 has been shown to cause autoactivation when used as bait.
Q3: What are the main causes of false negatives when screening for AHP interactors?
False negatives, or the failure to detect a true interaction, are a significant concern with AHP proteins for several reasons:
-
Phosphorylation-Dependence: The interaction of AHPs with their partners (like histidine kinases or response regulators) is often strictly dependent on their phosphorylation state. The yeast cell may lack the specific upstream kinases to phosphorylate the AHP bait correctly.
-
Transient Interactions: Phosphotransfer reactions are, by nature, "kiss-and-run" events. The interaction may be too brief to stabilize the transcription factor complex and activate the reporter genes.
-
Incorrect Localization: The standard Y2H assay requires both bait and prey proteins to be localized to the nucleus. If your AHP or its partner is normally cytosolic or membrane-bound, the interaction may not occur.
-
Improper Folding: Fusion to the large BD or AD domains can cause misfolding of the AHP protein, masking its interaction interface.
Q4: Can I study interactions with membrane-bound histidine kinases that phosphorylate AHPs?
The conventional Y2H system is not suitable for integral membrane proteins because the transcription factor complex must assemble in the nucleus. To study interactions with membrane proteins like many histidine kinases, you should consider using a modified system like the split-ubiquitin based membrane yeast two-hybrid (MYTH) system.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: High background growth on selective media (Potential Autoactivation)
You observe a high number of colonies, or your negative controls show growth on selective media.
-
Is your bait autoactivating the reporter genes?
-
Test: Co-transform your bait plasmid (e.g., pGBKT7-AHP) with an empty prey vector (e.g., pGADT7) into the yeast reporter strain. Plate the transformants on selective media (SD/-Trp/-Leu) and high-stringency media (SD/-Trp/-Leu/-His/-Ade).
-
Result: Growth on high-stringency media indicates your bait is autoactivating the reporters.
-
-
How can I reduce bait autoactivation?
-
Increase Selection Stringency: The HIS3 reporter is often leaky. Add a competitive inhibitor, 3-amino-1,2,4-triazole (3-AT), to the medium. Perform a titration experiment with increasing concentrations of 3-AT (e.g., 5 mM, 10 mM, 25 mM, 50 mM) to find the optimal concentration that suppresses background growth without inhibiting true interactions.
-
Use a Less Sensitive Reporter Strain: Yeast strains like Y190 have a leaky HIS3 reporter, while strains like PJ69-4A have more tightly regulated HIS3 and ADE2 reporters, reducing background.
-
Switch Bait and Prey: Clone your AHP protein into the prey vector (AD) and its potential partner into the bait vector (BD). Autoactivation is more common with BD fusions.
-
Create Truncations: If you can identify a specific activation domain within your AHP protein, you can try to remove it by creating N- or C-terminal deletions of the protein.
-
Problem 2: No interacting partners identified (Potential False Negatives)
After screening a library, you find no positive clones, or a known interaction is not detected.
-
Did the transformation work?
-
Test: Always check for growth on your double-dropout plates (e.g., SD/-Leu/-Trp) after transformation or mating. This confirms that yeast cells contain both the bait and prey plasmids.
-
-
Is your bait protein being expressed and localized to the nucleus?
-
Test: Perform a Western blot on yeast cell lysate using an antibody against the fusion tag of the BD (e.g., c-Myc). This confirms the expression and stability of your bait protein. Nuclear localization can be confirmed by immunofluorescence or fractionation followed by Western blot.
-
-
Could the interaction be transient or phosphorylation-dependent?
-
Consideration: This is a primary suspect for AHP proteins. A standard Y2H may not be sensitive enough.
-
Solution: While challenging, some researchers attempt to mimic a constitutively active state by using phosphomimetic mutations (e.g., substituting the conserved histidine with aspartate or glutamate). However, the structural validity of such mutations should be carefully considered. Alternatively, other methods like BiFC (Bimolecular Fluorescence Complementation) or in vitro pull-down assays using phosphorylated proteins may be required for validation.
-
-
Is your protein folding correctly?
-
Solution: Try switching the fusion domain from the N-terminus to the C-terminus of your protein, as the tag might be sterically hindering the interaction site. Using different vectors that offer this flexibility can be helpful.
-
Data on Y2H Reporter Systems
While precise quantitative data on false-positive rates are highly dependent on the specific proteins being studied, the choice of reporter gene system significantly impacts the stringency and reliability of a Y2H screen.
| Reporter System | Common Reporter Genes | Selection Method | Typical Stringency | Common Issues & Considerations |
| GAL4 System | HIS3, ADE2, lacZ, URA3 | Auxotrophic & Colorimetric | Adjustable | The HIS3 gene is known for "leaky" expression, often requiring optimization with 3-AT to suppress background growth. Using multiple reporters (HIS3 and ADE2) provides higher confidence in results. The lacZ reporter provides a quantitative measure via β-galactosidase assay but can be cumbersome for high-throughput screens. |
| LexA System | LEU2, lacZ | Auxotrophic & Colorimetric | High | Generally considered more stringent and less prone to autoactivation than some GAL4-based systems. The bacterial LexA protein is less likely to have interactions with the yeast's native transcriptional machinery. |
Visual Diagrams
Two-Component Signaling Pathway in Arabidopsis
This diagram illustrates the multi-step phosphorelay system for cytokinin signaling in plants, involving membrane-bound histidine kinases (AHK), cytosolic AHP proteins, and nuclear response regulators (ARR).
Caption: Arabidopsis two-component signaling pathway.
General Yeast Two-Hybrid Experimental Workflow
This diagram outlines the key steps in performing a Y2H screen, from plasmid construction to the identification and validation of interacting partners.
Caption: Standard workflow for a yeast two-hybrid screen.
Troubleshooting Logic: No Interactions Found
This flowchart provides a logical sequence of steps to diagnose why a Y2H screen might have failed to yield positive results.
Caption: Troubleshooting flowchart for a failed Y2H screen.
Key Experimental Protocols
Protocol 1: Testing Bait for Autoactivation
-
Plasmid Preparation: Prepare high-quality bait plasmid (e.g., pGBKT7 containing your AHP gene) and an empty prey vector (e.g., pGADT7).
-
Yeast Transformation: Co-transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the bait plasmid and the empty prey vector using the lithium acetate/PEG method.
-
Plating:
-
Plate a dilution of the transformation mix on SD/-Trp/-Leu (Double Dropout, DDO) medium to select for yeast that have taken up both plasmids.
-
Plate another dilution on SD/-Trp/-Leu/-His (Triple Dropout, TDO) and SD/-Trp/-Leu/-His/-Ade (Quadruple Dropout, QDO) medium.
-
-
Incubation: Incubate plates at 30°C for 3-5 days.
-
Analysis:
-
No Autoactivation: Colonies grow on DDO plates, but not on TDO or QDO plates. The bait is suitable for screening.
-
Autoactivation: Colonies grow on TDO and/or QDO plates. The bait is autoactivating the HIS3 and/or ADE2 reporter genes. Proceed with troubleshooting steps like 3-AT titration.
-
Protocol 2: Small-Scale Interaction Test
-
Plasmid Preparation: Prepare bait plasmid (pGBKT7-AHP) and prey plasmid (pGADT7-Partner). Include positive and negative controls (e.g., pGBKT7-53 + pGADT7-T and pGBKT7-Lam + pGADT7-T).
-
Yeast Transformation: Co-transform the yeast reporter strain with the bait and prey pairs.
-
Plating & Incubation: Plate transformation mixes onto DDO plates and incubate for 3-5 days.
-
Replica Plating: Once colonies appear on the DDO plates, replica-plate them onto high-stringency QDO plates and plates containing X-α-Gal for the MEL1 reporter or prepare for a liquid β-galactosidase assay (lacZ reporter).
-
Analysis: Growth on QDO and color development on reporter plates for your proteins of interest, similar to the positive control, indicates a positive interaction. The negative control should not show growth or color change.
How to reduce non-specific binding in AHP co-immunoprecipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in Affinity-His-Purification (AHP) co-immunoprecipitation (Co-IP) experiments.
Troubleshooting Guide: Reducing Non-Specific Binding
High background and non-specific binding are common challenges in Co-IP experiments. This guide provides a systematic approach to identifying and mitigating these issues at various stages of your AHP Co-IP protocol.
Problem: High Background Signal in Eluate
High background, characterized by the presence of numerous non-target proteins in the final eluate, can mask true protein-protein interactions. The following table outlines potential causes and recommended solutions.
| Experimental Stage | Potential Cause | Recommended Solution |
| Lysis | Cell lysis is too harsh, releasing excessive cellular components. | Use a milder lysis buffer with non-ionic detergents (e.g., NP-40, Triton X-100) instead of harsh ionic detergents like SDS.[1][2] Optimize sonication or mechanical disruption to be just sufficient for cell lysis without excessive protein denaturation. |
| Contamination from cellular debris or aggregates. | Centrifuge the lysate at a higher speed (e.g., >12,000 x g) for a longer duration (15-30 minutes) to pellet insoluble material.[3][4] Consider filtering the lysate through a 0.45 µm filter. | |
| Presence of DNA and lipids. | Add DNase and RNase to the lysis buffer to digest nucleic acids. Ensure complete removal of lipids during lysate clarification.[3] | |
| Binding | Non-specific binding of proteins to the affinity resin (beads). | Pre-clear the lysate: Incubate the cell lysate with beads (without the antibody or metal chelate) for 1-2 hours at 4°C before the actual Co-IP. This will capture proteins that non-specifically bind to the beads themselves.[4][5][6] |
| Block the beads: Before adding the lysate, incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk to saturate non-specific binding sites.[4][6][7] | ||
| Hydrophobic or ionic interactions between proteins and the resin. | Increase the salt concentration (e.g., 150-500 mM NaCl) in the binding and wash buffers to disrupt ionic interactions.[4] Include a low concentration of a non-ionic detergent (e.g., 0.1-0.5% NP-40 or Triton X-100) to reduce hydrophobic interactions.[1][8] | |
| Excessive amount of bait protein or antibody. | Reduce the amount of cell lysate or the concentration of the primary antibody used for the pull-down.[5][9] | |
| Washing | Insufficient washing or suboptimal wash buffer composition. | Increase the number and duration of washes: Perform at least 3-5 washes of 5-10 minutes each.[4][9] |
| Optimize wash buffer stringency: Gradually increase the salt (up to 1M NaCl) and/or non-ionic detergent concentration (up to 1% Tween-20 or Triton X-100) in the wash buffer to find the optimal balance between removing non-specific binders and retaining true interactors.[1][3][9] | ||
| Consider adding a low concentration of a competitive eluting agent: For His-tag purification, adding a low concentration of imidazole (e.g., 10-20 mM) to the wash buffer can help displace weakly binding contaminants.[10] | ||
| Elution | Harsh elution conditions co-eluting non-specifically bound proteins. | Use a competitive elution strategy (e.g., with imidazole for His-tagged proteins) rather than a denaturing elution with low pH or SDS, which can strip everything off the beads.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to troubleshoot high background in my AHP Co-IP?
A1: The most effective first step is often to perform a pre-clearing step.[4][5][6] Incubating your lysate with the affinity beads before adding your antibody (or before applying to the metal chelate column for His-tag purification) will remove proteins that non-specifically bind to the beads themselves, which is a major source of background.
Q2: How do I choose the right blocking agent?
A2: Bovine Serum Albumin (BSA) is a common and effective blocking agent for Co-IP.[4][6] Typically, a 1% BSA solution in your wash buffer is used to pre-incubate the beads. Non-fat dry milk can also be used, but be cautious as it contains phosphoproteins (like casein) and biotin, which can interfere with downstream analyses, especially if you are studying phosphorylation or using avidin-biotin detection systems.[11][12]
Q3: Can the type of beads I use affect non-specific binding?
A3: Yes. Magnetic beads are often reported to have lower non-specific binding compared to agarose beads and offer easier and more consistent washing.[13][14] If you are experiencing high background with agarose beads, switching to magnetic beads could be a beneficial optimization step.
Q4: My negative control (e.g., Co-IP with a non-specific IgG) also shows high background. What does this indicate?
A4: This strongly suggests that the background is due to non-specific binding to the beads or the antibody's Fc region (if using Protein A/G beads). Implementing a pre-clearing step and ensuring proper blocking of the beads are crucial in this scenario.[6][15]
Q5: For His-tag pull-downs, what is a good starting concentration for imidazole in the wash buffer?
A5: To reduce non-specific binding in His-tag affinity chromatography, you can include a low concentration of imidazole in your wash buffers. A good starting point is between 10-40 mM. This concentration is often sufficient to elute proteins with low affinity for the nickel or cobalt resin, which are likely non-specific binders, while retaining your His-tagged protein and its interactors.[10] The optimal concentration may need to be determined empirically.
Experimental Protocols
Protocol 1: Pre-clearing Lysate and Blocking Beads
-
Equilibrate the required amount of affinity beads by washing them three times with your lysis buffer.
-
Add the equilibrated beads to your clarified cell lysate.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new tube. This lysate is now ready for your Co-IP.
-
For bead blocking, take fresh, equilibrated beads and incubate them in a blocking buffer (e.g., lysis buffer containing 1% BSA) for 1 hour at 4°C before adding your antibody or pre-cleared lysate.[4][6]
Protocol 2: Optimizing Wash Buffer Stringency
-
After binding your protein complex to the beads, prepare a series of wash buffers with increasing stringency.
-
Wash Buffer A (Low Stringency): Lysis buffer with 150 mM NaCl and 0.1% NP-40.
-
Wash Buffer B (Medium Stringency): Lysis buffer with 300 mM NaCl and 0.2% NP-40.
-
Wash Buffer C (High Stringency): Lysis buffer with 500 mM NaCl and 0.5% NP-40.
-
Perform your initial washes (2-3 times) with Wash Buffer A.
-
Follow with one wash using Wash Buffer B, and one wash with Wash Buffer C.
-
Finally, wash once more with Wash Buffer A to remove residual higher salt and detergent before elution.
-
Analyze the eluates from different stringency conditions by SDS-PAGE and Western blotting to determine the optimal wash conditions that remove background without disrupting your specific protein-protein interaction.
Visualizations
Caption: Workflow for AHP Co-Immunoprecipitation.
Caption: Troubleshooting flowchart for high background in Co-IP.
References
- 1. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 2. Tips for Immunoprecipitation | Rockland [rockland.com]
- 3. sinobiological.com [sinobiological.com]
- 4. ptglab.com [ptglab.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. Dealing with high background in IP | Abcam [abcam.com]
- 7. kmdbioscience.com [kmdbioscience.com]
- 8. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Co-immunoprecipitation non-specific binding - Molecular Biology [protocol-online.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. tandfonline.com [tandfonline.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Improving the Efficiency of Target Gene Cloning
A Note on "AHP Gene": This guide provides troubleshooting and optimization strategies for general gene cloning. The term "AHP gene" from the prompt is interpreted here as a placeholder for any "target gene" of interest. While our research into Arabidopsis Histidine Phosphotransfer (AHP) genes did not reveal cloning challenges distinct from general gene cloning, the principles and techniques outlined below are broadly applicable to a wide range of cloning experiments.
This technical support center is designed to provide researchers, scientists, and drug development professionals with targeted solutions to common issues encountered during gene cloning experiments.
Troubleshooting Guides
This section addresses specific problems in a question-and-answer format to help you navigate through common experimental hurdles.
I. PCR Amplification Issues
Question: Why am I getting no PCR product, or a very faint band on my gel?
Answer:
Several factors can lead to PCR failure or low yield. Here are the most common causes and their solutions:
-
Suboptimal PCR Conditions: Your annealing temperature may be too high, or your extension time too short.
-
Solution: Optimize the annealing temperature by running a gradient PCR. Ensure the extension time is sufficient for the length of your target gene (a general rule is 1 minute per kb for Taq polymerase).
-
-
Poor Template Quality: The purity and concentration of your starting DNA are crucial.[1]
-
Solution: Ensure your DNA template is free of contaminants like phenol, ethanol, and salts. Use a spectrophotometer or fluorometer to accurately quantify your template DNA.
-
-
Primer Issues: Primers may have secondary structures (hairpins, self-dimers) or may not be specific to your target.
-
Solution: Use primer design software to check for potential issues. Ensure your primers have a GC content between 40-60% and a melting temperature (Tm) between 55-65°C.
-
Question: My PCR result shows multiple bands or a smear. What's going wrong?
Answer:
Nonspecific amplification is a common issue. Consider the following:
-
Annealing Temperature is Too Low: This allows for non-specific binding of primers.
-
Solution: Increase the annealing temperature in increments of 2°C.
-
-
Excessive Template or Primers: Too much starting material can lead to non-specific products.
-
Solution: Reduce the concentration of your DNA template and primers.
-
-
Contamination: Contamination with other DNA can lead to the amplification of unintended targets.
-
Solution: Use filter tips and a dedicated PCR workstation. Always run a negative control (no template).
-
II. Ligation Failures
Question: I'm getting very few or no colonies after transformation of my ligation reaction. What could be the problem?
Answer:
Ligation is a critical step that can fail for several reasons. Here’s a checklist of potential issues:
-
Incorrect Vector:Insert Molar Ratio: An improper ratio of vector to insert DNA can significantly reduce ligation efficiency.[2][3][4]
-
Inactive Ligase or Buffer: T4 DNA ligase is sensitive to temperature and multiple freeze-thaw cycles can degrade the ATP in the buffer.[3][5]
-
Solution: Aliquot your ligase buffer to avoid repeated freeze-thawing.[3] Always use fresh buffer and ensure the ligase has been stored correctly.
-
-
Vector Self-Ligation: If the vector religates without the insert, you will get a high number of background colonies (if using a single restriction enzyme).
-
Poor DNA Quality: Contaminants from previous steps (e.g., salts from spin columns) can inhibit the ligase.[9]
-
Solution: Purify your digested vector and insert DNA before ligation.
-
Table 1: Recommended Vector:Insert Molar Ratios for Ligation
| Application | Recommended Vector:Insert Molar Ratio | Rationale |
| General Subcloning | 1:1 to 1:3 | Balances ligation efficiency with the risk of multiple inserts.[2][10] |
| Blunt-End Ligation | 1:5 to 1:10 | Blunt-end ligation is less efficient, so a higher concentration of insert is needed.[5] |
| Small Inserts (<200 bp) | 1:10 to 1:20 | Higher ratios are needed to ensure the small insert is ligated effectively.[2] |
| Adapter Ligation | 10:1 to 50:1 (Insert:Vector) | A high excess of adapters is used to ensure they ligate to the DNA fragments.[10] |
III. Transformation Problems
Question: I have no colonies on my experimental plate, but my positive control (uncut plasmid) worked. What's the issue?
Answer:
This points to a problem with your ligated plasmid or the transformation of that specific DNA.
-
Ligation Failure: As detailed above, the ligation reaction may not have been successful.
-
Ligation Mixture Inhibition: Components in the ligation buffer (like PEG) can inhibit transformation, especially electroporation.[2][11]
-
Toxic Gene Product: Your gene of interest might be toxic to the E. coli host strain.
-
Solution: Incubate your plates at a lower temperature (e.g., 30°C) to reduce protein expression.[12] Consider using a different E. coli strain with tighter expression control.
-
Question: All my colonies are white in a blue-white screening, but sequencing shows no insert. Why?
Answer:
This indicates a problem where the lacZ gene is disrupted, but not by your insert.
-
Vector Religation with Mutations: The vector may have religated with small deletions or mutations at the cloning site that disrupt the lacZ reading frame.
-
Contamination with another linearized DNA: Unintended DNA fragments could be ligating into your vector.
Table 2: Troubleshooting Transformation Outcomes
| Observation | Possible Cause | Recommended Solution |
| No colonies on any plate | Incompetent cells, incorrect antibiotic | Test cells with a control plasmid; confirm antibiotic concentration.[12] |
| Colonies on control plate, none on experimental plate | Ligation failure, toxic insert | Troubleshoot ligation, use a different host strain, or lower incubation temperature.[12] |
| High number of colonies on vector-only plate | Incomplete vector digestion or high vector self-ligation | Optimize digestion, dephosphorylate the vector.[12] |
| Many colonies, but all are empty vectors | Inefficient ligation of insert | Optimize vector:insert ratio, check insert integrity.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successful ligation?
A1: The molar ratio of insert to vector DNA is one of the most critical factors.[2][4] Using an optimal ratio maximizes the chances of the insert ligating into the vector while minimizing vector self-ligation and the formation of concatemers.
Q2: How can I improve the efficiency of blunt-end cloning?
A2: Blunt-end ligation is inherently less efficient than sticky-end ligation. To improve efficiency, use a higher concentration of ligase, a higher molar ratio of insert to vector (e.g., 1:10), and consider using a ligation buffer containing a crowding agent like polyethylene glycol (PEG).[5]
Q3: Are there alternatives to traditional restriction enzyme cloning?
A3: Yes, several alternative methods can be more efficient, especially for complex cloning projects:
-
Gibson Assembly: Allows for the joining of multiple DNA fragments in a single, isothermal reaction.
-
Gateway Cloning: A recombination-based method that allows for the easy transfer of a DNA fragment between different vectors.
-
TA/TOPO Cloning: A quick method for cloning PCR products generated by Taq polymerase, which adds a single adenine (A) overhang.
Q4: How do I prevent PCR-induced mutations in my cloned gene?
A4: To minimize PCR errors, use a high-fidelity DNA polymerase with proofreading activity.[1] Additionally, use the minimum number of PCR cycles necessary to obtain sufficient product.
Q5: What are the key controls to include in a cloning experiment?
A5:
-
Uncut Vector Transformation: To check the viability of your competent cells and the antibiotic selection.[12]
-
Cut Vector Transformation (No Ligase): To assess the background from undigested plasmid.[12]
-
Vector-Only Ligation: To check for vector self-ligation.[12]
-
PCR Negative Control (No Template): To check for contamination in your PCR reagents.
Experimental Protocols
Protocol 1: Standard DNA Ligation (Sticky Ends)
-
Quantify DNA: Accurately measure the concentration of your digested and purified vector and insert DNA.
-
Calculate Molar Ratio: Use an online calculator or the following formula to determine the amount of insert needed for a 1:3 vector:insert molar ratio: ng of insert = (ng of vector x size of insert in kb) / size of vector in kb x 3
-
Set up the Ligation Reaction: In a sterile microfuge tube, combine the following on ice:
-
Vector DNA (e.g., 50 ng)
-
Insert DNA (calculated amount)
-
1 µL 10X T4 DNA Ligase Buffer
-
1 µL T4 DNA Ligase
-
Nuclease-free water to a final volume of 10 µL
-
-
Incubation: Mix gently and incubate at 16°C overnight or at room temperature for 1-2 hours. For some fast ligases, 5-15 minutes at room temperature is sufficient.[3]
-
Heat Inactivation (Optional but Recommended): Heat the reaction at 65°C for 10 minutes to inactivate the ligase.[2]
-
Transformation: Proceed to transform competent E. coli cells with 1-5 µL of the ligation mixture.[2]
Protocol 2: Preparation of Chemically Competent E. coli
-
Inoculation: Inoculate 5 mL of LB broth with a single colony of your desired E. coli strain and grow overnight at 37°C with shaking.
-
Sub-culturing: The next day, add 1 mL of the overnight culture to 100 mL of fresh LB broth in a 500 mL flask.
-
Growth: Grow at 37°C with shaking until the OD600 reaches 0.4-0.6.
-
Chilling: Chill the culture on ice for 30 minutes.
-
Harvesting: Pellet the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the cell pellet in 50 mL of ice-cold, sterile 0.1 M CaCl2.
-
Incubation: Incubate on ice for 30 minutes.
-
Final Pellet: Centrifuge again at 4,000 x g for 10 minutes at 4°C.
-
Resuspension: Discard the supernatant and resuspend the pellet in 4 mL of ice-cold, sterile 0.1 M CaCl2 with 15% glycerol.
-
Aliquoting and Storage: Aliquot 50-100 µL of the competent cells into pre-chilled microfuge tubes and flash-freeze in liquid nitrogen. Store at -80°C.
Visualizations
Caption: A typical workflow for traditional restriction enzyme-based gene cloning.
References
- 1. researchgate.net [researchgate.net]
- 2. google.com [google.com]
- 3. google.com [google.com]
- 4. google.com [google.com]
- 5. Frontiers | Unlocking the biotechnological potential of Baltic microorganisms [frontiersin.org]
- 6. Recent Advances in Strategies for the Cloning of Natural Product Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput process development from gene cloning to protein production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. The cloning of two Arabidopsis genes belonging to a phosphate transporter family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of the AHP family reveals their critical response to cytokinin regulation during adventitious root formation in apple rootstock - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cloning Troubleshooting [merckmillipore.com]
Strategies to overcome AHP mutant lethality or pleiotropic effects
Welcome to the Technical Support Center for AHP Mutant Lethality and Pleiotropic Effects.
This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments related to two distinct topics that share the acronym "AHP": Acute Hepatic Porphyria and the Aryl Hydrocarbon Receptor .
Section 1: Acute Hepatic Porphyria (AHP)
Acute Hepatic Porphyria (AHP) is a family of rare genetic disorders characterized by defects in heme biosynthesis, leading to the accumulation of neurotoxic intermediates aminolevulinic acid (ALA) and porphobilinogen (PBG). Mutations in genes encoding heme synthesis enzymes can lead to severe, life-threatening attacks and chronic debilitating symptoms.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to counteract the effects of mutations in AHP?
A1: The main goal of AHP therapies is to reduce the production of ALA and PBG. Current and emerging strategies include:
-
Downregulation of ALAS1: The first-line treatment for acute attacks involves hemin and glucose infusions, which work to downregulate the enzyme δ-aminolevulinic acid synthase 1 (ALAS1), the rate-limiting enzyme in heme biosynthesis[1].
-
Gene Therapy:
-
Gene Replacement: Adeno-associated virus (AAV) vectors are being investigated to deliver a functional copy of the defective gene (e.g., HMBS for Acute Intermittent Porphyria) to liver cells[1].
-
Gene Editing: CRISPR/Cas9-based therapies, such as CTX450, are in development to directly edit the ALAS1 gene in liver cells to reduce its expression[3].
-
mRNA Therapy: Lipid nanoparticle (LNP) encapsulated mRNA that encodes for the functional enzyme is another approach being explored to transiently restore enzyme function[1][4].
-
-
Liver Transplantation: In severe, refractory cases, liver transplantation is a curative option as it replaces the primary site of the metabolic defect[1].
Q2: What are the expected quantitative outcomes of RNAi and gene editing therapies for AHP?
A2: Clinical and preclinical studies have demonstrated significant quantitative improvements with these novel therapies.
| Therapeutic Strategy | Drug/Vector | Target | Efficacy | Model System | Reference |
| RNA Interference | Givosiran | ALAS1 mRNA | 74% reduction in annual attack rates | Human Clinical Trial | [1][2] |
| Gene Editing | CTX450 | ALAS1 gene | ~70% editing of liver cells, ~97% reduction in ALAS1 production, normalization of PBG and ALA | Mouse Model | [3] |
Troubleshooting Guide
Problem: Inconsistent results with AAV-mediated gene therapy in a mouse model of AHP.
| Possible Cause | Suggested Solution |
| Immune response to the AAV vector: | Consider using a different AAV serotype or immunosuppressive agents. Monitor for immune markers. |
| Inefficient vector delivery to hepatocytes: | Optimize the route of administration and vector dose. Confirm liver tropism of the chosen AAV serotype. |
| Promoter silencing: | Use a liver-specific promoter that is less prone to silencing over time. |
Experimental Protocols
Protocol 1: AAV-Mediated Gene Rescue in an AHP Mouse Model
This protocol provides a general framework for rescuing lethal phenotypes in AHP mouse models using AAV vectors.
-
Vector Production: Produce a high-titer AAV8 vector carrying the human cDNA for the target enzyme (e.g., HMBS) under the control of a liver-specific promoter.
-
Animal Model: Use a validated AHP knockout mouse model (e.g., Hmbs-/-).
-
Vector Administration: Within 24 hours of birth, inject neonatal mice intravenously with a single dose of the AAV vector (e.g., 5x1010 vector genomes)[5][6].
-
Monitoring: Monitor survival, body weight, and neurological symptoms (e.g., seizures) daily.
-
Biochemical Analysis: At regular intervals, collect urine and plasma to measure ALA and PBG levels.
-
Histological Analysis: At the endpoint of the study, perform histological analysis of the liver and other relevant tissues to assess for any pathology and to confirm transgene expression.
Signaling Pathway Diagram
Caption: Heme biosynthesis pathway and points of therapeutic intervention in AHP.
Section 2: Aryl Hydrocarbon Receptor (AHP/AhR)
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates the expression of a wide range of genes, including those involved in xenobiotic metabolism. While essential for certain physiological processes, constitutive activation or mutation of AhR can have pleiotropic and sometimes lethal effects.
Frequently Asked Questions (FAQs)
Q1: What are the main signaling pathways activated by the AhR?
A1: The AhR primarily signals through a genomic pathway. Upon binding a ligand, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes to modulate their expression[7][8]. A negative feedback loop exists through the induction of the AhR Repressor (AhRR), which competes with AhR for binding to ARNT[7].
Q2: How can the lethality or pleiotropic effects of AhR mutants be studied and potentially overcome in experimental models?
A2: Several strategies can be employed to investigate and mitigate the effects of AhR mutations:
-
Conditional Knockout Models: To bypass embryonic lethality associated with a global knockout of a gene, conditional knockout mice using systems like Cre-LoxP are invaluable. This allows for the deletion of the gene in a tissue-specific or time-dependent manner, enabling the study of its function in specific cell types or at particular developmental stages[9][10].
-
Pharmacological Modulation: The use of specific AhR agonists and antagonists can help to dissect the receptor's function. The differential effects of various compounds suggest that different ligands can induce distinct downstream signaling events[11][12].
-
Transgenic Rescue: In cases where a mutation leads to a loss of function, introducing a wild-type copy of the gene via a transgene can rescue the lethal or pleiotropic phenotype. This has been successfully demonstrated in mouse models for other genetic disorders[13].
Troubleshooting Guide
Problem: High variability in the response to an AhR agonist in cell culture experiments.
| Possible Cause | Suggested Solution |
| Cell line heterogeneity: | Perform single-cell cloning to establish a homogenous population. Regularly check for mycoplasma contamination. |
| Ligand degradation: | Prepare fresh solutions of the agonist for each experiment. Protect from light if the compound is light-sensitive. |
| Differences in AhR/ARNT expression levels: | Normalize results to the expression levels of AhR and ARNT in your cell line. |
Experimental Protocols
Protocol 2: Generation and Analysis of a Conditional AhR Knockout Mouse
This protocol outlines the general steps for creating and validating a conditional AhR knockout mouse line to study tissue-specific functions.
-
Generation of Floxed Mice: Create a mouse line in which exons of the Ahr gene are flanked by LoxP sites ("floxed").
-
Breeding with Cre-driver Line: Cross the floxed Ahr mice with a Cre-driver line that expresses Cre recombinase under the control of a tissue-specific promoter (e.g., Albumin-Cre for liver-specific knockout)[10].
-
Genotyping: Use PCR to confirm the genotype of the offspring, identifying mice that are homozygous for the floxed allele and carry the Cre transgene.
-
Validation of Knockout: At the protein and mRNA level, confirm the tissue-specific deletion of AhR using Western blotting, immunohistochemistry, and qPCR on tissues from conditional knockout mice and littermate controls.
-
Phenotypic Analysis: Perform detailed phenotypic analysis relevant to the tissue of interest, including histology, blood biochemistry, and functional assays, to determine the consequences of AhR deletion.
Signaling Pathway Diagram
Caption: The canonical Aryl Hydrocarbon Receptor (AhR) genomic signaling pathway.
References
- 1. Cutting-Edge Therapies and Novel Strategies for Acute Intermittent Porphyria: Step-by-Step towards the Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NICE approves RNAi therapy for porphyria - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 3. porphyrianews.com [porphyrianews.com]
- 4. Advances in Gene Therapy for Rare Diseases: Targeting Functional Haploinsufficiency Through AAV and mRNA Approaches [mdpi.com]
- 5. Rescue of severe infantile hypophosphatasia mice by AAV-mediated sustained expression of soluble alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rescue of Severe Infantile Hypophosphatasia Mice by AAV-Mediated Sustained Expression of Soluble Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ah receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. What Are Conditional Knockout Mice - Ozgene [ozgene-test.flywheelstaging.com]
- 11. Effects of alpha-adrenoceptor agonists and antagonists on pre- and postsynaptically located alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Some implications of receptor theory for in vivo assessment of agonists, antagonists and inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transgenic rescue of phenotypic deficits in a mouse model of alternating hemiplegia of childhood - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vitro AHP Phosphorylation Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize in vitro Histidine-containing Phosphotransfer (AHP) protein phosphorylation assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during AHP phosphorylation assays, providing potential causes and solutions in a direct question-and-answer format.
Question 1: Why am I observing no or very low phosphorylation signal for my AHP protein?
Answer: Low or absent signal is a common issue that can stem from several factors related to your proteins, reagents, or reaction conditions.
-
Inactive Kinase: The upstream histidine kinase (HK) may be inactive or have low specific activity. Verify its autophosphorylation capability in a separate reaction before proceeding with the phosphotransfer to the AHP.
-
Improper Protein Folding or Purity: AHP proteins, like many proteins used in in vitro assays, must be correctly folded and of high purity.[1][2] Aggregated or improperly folded protein will not be a competent substrate. Ensure that purification protocols remove contaminants and consider performing the purification at room temperature, as low temperatures can sometimes promote phase separation for certain proteins.[1]
-
Suboptimal Buffer Conditions: The reaction buffer is critical. Ensure the pH, ionic strength, and presence of necessary cofactors are optimal. Histidine kinases often require specific divalent cations like Mg²⁺ or Mn²⁺ to function.[3]
-
ATP Concentration: The concentration of ATP can be a limiting factor. Ensure you are using a sufficient concentration, typically in the micromolar to millimolar range. For sensitive assays, it's also crucial to use fresh, high-quality ATP.
-
Phosphatase Contamination: Endogenous phosphatases in your protein preparations can remove the phosphate group from your target protein.[4] Always use phosphatase inhibitors in your lysis and purification buffers.[4][5][6]
Question 2: What is causing the high background or non-specific signal in my assay?
Answer: High background can obscure your results, particularly in radioactive assays.
-
Autophosphorylation of Substrate: Some substrate proteins may exhibit autophosphorylation. Run a control reaction with your AHP protein and [γ-³²P]ATP but without the histidine kinase to check for this.
-
Contaminating Kinases: The purified kinase or AHP protein preparations may be contaminated with other kinases from the expression host (e.g., E. coli).[7] Extensive purification is necessary to minimize this.
-
Issues with Radioactive ATP: Old or impure [γ-³²P]ATP can lead to high background. Use fresh ATP and run a "no enzyme" control to assess the background level of the ATP stock.
-
Western Blotting Issues: If using antibody-based detection, non-specific antibody binding can be a problem. Ensure membranes are properly blocked; bovine serum albumin (BSA) is often recommended for phospho-specific antibodies instead of milk, as milk contains phosphoproteins like casein.[4]
Question 3: My results are inconsistent between experiments. What are the common sources of variability?
Answer: Reproducibility is key. Inconsistent results often point to variations in reagent preparation or handling.
-
Protein Concentration and Quality: Ensure accurate and consistent quantification of your kinase and AHP protein concentrations for each experiment. Variability in protein purity or the presence of aggregates between batches can significantly affect results.[1]
-
Reagent Stability: Repeated freeze-thaw cycles of proteins and ATP can reduce their activity. Aliquot your stocks upon receipt or after purification to minimize this.
-
Pipetting Accuracy: Small variations in the volumes of enzymes or other critical reagents can lead to large differences in results. Use calibrated pipettes and consistent technique.
-
Incubation Time and Temperature: Strictly control the incubation time and temperature of the kinase reaction. Deviations can significantly alter the amount of phosphorylation. A time-course experiment is recommended to find the linear range of the reaction.
Quantitative Data Summary
For successful and reproducible assays, careful optimization of reaction components is essential. The tables below summarize key parameters and compare common detection methods.
Table 1: Recommended Reaction Buffer Components for AHP Phosphorylation Assays
| Component | Typical Concentration Range | Purpose & Key Considerations |
| Buffer Salt | 20-50 mM HEPES or Tris-HCl | Maintain a stable pH, typically between 7.0 and 8.0. |
| Divalent Cations | 5-20 mM MgCl₂ or 1-5 mM MnCl₂ | Essential cofactors for kinase activity. Some kinases prefer Mn²⁺ over Mg²⁺.[3] |
| ATP | 50-500 µM | Phosphate donor. Concentration may need optimization based on the kinase's Km for ATP. |
| DTT or β-ME | 1-5 mM | Reducing agent to prevent protein oxidation and maintain enzyme activity. |
| NaCl or KCl | 50-150 mM | Provides appropriate ionic strength for protein stability and interaction. |
| Phosphatase Inhibitors | Varies (e.g., Sodium Fluoride, β-glycerophosphate) | Crucial to prevent dephosphorylation of the target protein by contaminating phosphatases.[5] |
Table 2: Comparison of Common In Vitro Phosphorylation Detection Methods
| Method | Principle | Advantages | Disadvantages |
| Radioisotope ([γ-³²P]ATP) | Transfer of radioactive ³²P from ATP to the substrate, detected by autoradiography.[8] | Highly sensitive and direct.[8] | Requires specialized safety procedures and disposal; generates radioactive waste.[7][9] |
| Phospho-specific Antibodies | Western blot or ELISA using antibodies that specifically recognize the phosphorylated residue.[10][11] | High specificity; non-radioactive.[9][10] | Requires a specific antibody for each phosphorylation site; can be expensive.[10] |
| Phos-tag™ SDS-PAGE | A functional molecule that binds to phosphate groups, causing a mobility shift in phosphorylated proteins on the gel.[7] | Non-radioactive; allows separation of phosphorylated and non-phosphorylated forms.[7] | May require optimization of gel conditions; can interfere with subsequent antibody detection. |
| Mass Spectrometry (MS) | Identifies and quantifies phosphopeptides based on their mass-to-charge ratio.[12] | Provides precise identification of phosphorylation sites; suitable for complex samples. | Requires specialized equipment and expertise; can be low-throughput.[12] |
Experimental Protocols
Protocol 1: Purification of His-tagged AHP Protein
This protocol describes a general method for purifying a 6xHis-tagged AHP protein expressed in E. coli.
-
Cell Lysis: Resuspend the cell pellet from a 500 mL culture in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1x protease inhibitor cocktail). Lyse the cells by sonication on ice.[5]
-
Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.[13]
-
Affinity Chromatography: Equilibrate a Ni-NTA affinity column with Lysis Buffer. Load the clarified lysate onto the column.
-
Washing: Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged AHP protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole). Collect fractions.
-
Analysis and Dialysis: Analyze the fractions by SDS-PAGE to check for purity. Pool the purest fractions and dialyze against a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole. Store aliquots at -80°C.
Protocol 2: Standard In Vitro AHP Phosphorylation Reaction
This protocol provides a starting point for a phosphotransfer assay from an upstream histidine kinase (HK) to an AHP protein using [γ-³²P]ATP.
-
Reaction Master Mix: Prepare a master mix to ensure consistency. For a single 25 µL reaction, combine:
-
2.5 µL of 10x Kinase Buffer (e.g., 250 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT).
-
1 µg purified HK.
-
2 µg purified AHP protein.
-
Nuclease-free water to a volume of 22.5 µL.
-
-
Initiate Reaction: Add 2.5 µL of ATP mix (containing 100 µM cold ATP and 5 µCi [γ-³²P]ATP) to the master mix to start the reaction.
-
Incubation: Incubate the reaction at 30°C for 30 minutes. The optimal time should be determined via a time-course experiment.[5]
-
Stop Reaction: Terminate the reaction by adding 6 µL of 5x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.[5]
-
Detection: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to detect the incorporated radioactivity.
Protocol 3: Non-Radioactive Detection using Phos-tag™ SDS-PAGE
This protocol adapts the kinase assay for detection with Phos-tag™ gels, which separate phosphorylated proteins from their non-phosphorylated counterparts.
-
Kinase Reaction: Perform the in vitro kinase reaction as described in Protocol 2, but use only non-radioactive ("cold") ATP at a final concentration of 1 mM.
-
Phos-tag™ Gel Preparation: Prepare a polyacrylamide gel containing 25-50 µM Phos-tag™ acrylamide and 2 equivalents of MnCl₂ or ZnCl₂ according to the manufacturer's instructions.
-
Electrophoresis: Load the samples from the stopped kinase reaction onto the Phos-tag™ gel and run the electrophoresis. The phosphorylated AHP protein will migrate slower than the non-phosphorylated form.
-
Transfer and Detection: Transfer the separated proteins to a PVDF membrane using standard Western blotting procedures.[9][11] Detect the AHP protein using a specific primary antibody against the AHP protein itself (not a phospho-specific antibody). The presence of two bands (or a shifted band compared to the no-kinase control) indicates phosphorylation.
Visualizations
Diagram 1: Simplified Arabidopsis Two-Component Signaling (TCS) Pathway
This diagram illustrates the multi-step phosphorelay system common in plants like Arabidopsis, showing how a signal is transduced from a sensor histidine kinase (AHK) to a response regulator (ARR) via an AHP protein.
A simplified diagram of the Arabidopsis two-component signaling phosphorelay.
Diagram 2: Experimental Workflow for In Vitro AHP Phosphorylation Assay
This flowchart outlines the key steps for performing and analyzing an in vitro AHP phosphorylation assay, from protein preparation to final data analysis.
References
- 1. A User’s Guide for Phase Separation Assays with Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Non-radioactive LATS in vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Phos-tag-based non-radioactive protocols for monitoring Arabidopsis kinase activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Summary of Protein Phosphorylation Detection Methods - Creative Proteomics [creative-proteomics.com]
- 9. Methods for Detecting Protein Phosphorylation | Bio-techne [bio-techne.com]
- 10. Development of a sensitive non-radioactive protein kinase assay and its application for detecting DYRK activity in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. raybiotech.com [raybiotech.com]
- 12. labinsights.nl [labinsights.nl]
- 13. Protein - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Signal-to-Noise Ratio in BiFC Experiments with AHPs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal-to-noise ratio challenges in Bimolecular Fluorescence Complementation (BiFC) experiments involving Arabidopsis Histidine Phosphotransfer Proteins (AHPs).
Frequently Asked Questions (FAQs)
1. What is the most common cause of a low signal-to-noise ratio in BiFC experiments?
The most prevalent issue is the spontaneous, non-specific assembly of the fluorescent protein fragments (e.g., YN and YC), which leads to a high background signal (false positives).[1][2][3] This inherent propensity for self-assembly can obscure a true, but weak, interaction signal.
2. Why are proper negative controls so critical in BiFC assays?
Due to the possibility of false positives from the self-assembly of fluorescent fragments, negative controls are essential to establish a baseline for non-specific fluorescence.[1][3] Without robust negative controls, it is impossible to confidently determine if the observed fluorescence results from a genuine protein-protein interaction.
3. What are the best negative controls for my AHP BiFC experiment?
The most stringent negative control is a mutated version of one of the interacting proteins where the interaction domain is altered or deleted, without affecting protein stability or localization.[4] If the interaction site is unknown, using a related protein from the same family that is known not to interact is a good alternative.[4] Expressing only one of the fusion proteins or co-expressing one fusion protein with an empty vector are considered inappropriate controls.[4]
4. How can I quantify the signal-to-noise ratio in my BiFC experiment?
The signal-to-noise (S/N) ratio is typically calculated by dividing the mean fluorescence intensity of the experimental interaction by the mean fluorescence intensity of the negative control. A higher ratio indicates a more robust and specific interaction.
5. Can the orientation of the fluorescent protein tags affect my results?
Yes, the fusion of the N-terminal (YN) or C-terminal (YC) fragment to the N- or C-terminus of your AHP or interacting partner can significantly impact the results. The fusion may disrupt protein folding, block interaction sites, or sterically hinder the reconstitution of the fluorescent protein. It is advisable to test multiple fusion orientations for each protein pair.[1]
Troubleshooting Guide
Issue 1: High background fluorescence in negative controls.
Q: My negative control is showing a strong fluorescent signal. What could be the cause and how can I fix it?
A: High background in negative controls is a common challenge in BiFC. Here are the likely causes and solutions:
-
Overexpression of Fusion Proteins: High concentrations of the fusion proteins can increase the likelihood of random collisions and non-specific assembly of the fluorescent fragments.
-
Solution: Reduce the concentration of DNA used for transfection or the density of the Agrobacterium culture for infiltration.[5] Using weaker promoters to drive the expression of your constructs can also be beneficial.
-
-
Intrinsic Affinity of Fluorescent Protein Fragments: Some fluorescent protein variants have a higher tendency to self-associate.
-
Solution: Consider using fluorescent protein variants with mutations that reduce self-assembly, such as Venus with an I152L mutation.[6]
-
-
Incubation Time and Temperature: Longer incubation times can lead to the accumulation of non-specifically formed fluorescent complexes.
-
Solution: Optimize the incubation time by performing a time-course experiment. Lowering the incubation temperature after transfection can sometimes reduce background fluorescence.
-
Issue 2: Weak or no signal in the positive control or experimental sample.
Q: I am not observing any fluorescence, even in my positive control. What should I check?
A: The absence of a signal can be due to several factors, ranging from experimental technique to the nature of the protein interaction itself.
-
Poor Transfection/Infiltration Efficiency: The cells may not be effectively expressing the fusion proteins.
-
Solution: Optimize your transfection or infiltration protocol. For protoplasts, ensure they are healthy and use an appropriate PEG concentration.[7] For Agrobacterium-mediated infiltration, ensure the bacterial culture is healthy and at the correct optical density.[6] Include a positive control for expression, such as a construct expressing a full-length fluorescent protein.
-
-
Incorrect Fusion Protein Orientation: The fluorescent protein fragments may be positioned in a way that prevents their interaction even when the proteins of interest are interacting.
-
Solution: As mentioned in the FAQs, it is crucial to test different fusion orientations (N- and C-terminal fusions for both proteins).[1]
-
-
Protein Instability or Misfolding: The fusion of the fluorescent protein fragment may be causing your AHP or its partner to be unstable or to misfold.
-
Solution: Confirm the expression and stability of your fusion proteins using a Western blot with antibodies against your proteins of interest or the fluorescent protein tags.
-
-
Steric Hindrance: The interaction of your proteins of interest may not bring the fluorescent fragments close enough or in the correct orientation to allow for reconstitution.
-
Solution: Try using longer, flexible linkers between your protein and the fluorescent fragment to provide more flexibility.
-
Issue 3: Inconsistent results between experiments.
Q: My results are not reproducible. What could be the cause?
A: Variability between experiments can be frustrating but is often addressable by standardizing your protocols.
-
Inconsistent Transfection/Infiltration Efficiency: As mentioned above, this can lead to variable protein expression levels.
-
Solution: Standardize your cell density, DNA/Agrobacterium concentrations, and incubation conditions.
-
-
Variability in Imaging Conditions: Differences in microscope settings can lead to inconsistent fluorescence measurements.
-
Solution: Use the same microscope settings (laser power, gain, pinhole size) for all samples within an experiment and between experiments. It is also good practice to image a similar number of cells for each condition.
-
-
Subjective Data Analysis: Qualitative assessment of fluorescence can be subjective.
-
Solution: Implement a quantitative analysis workflow. Measure the mean fluorescence intensity of a defined number of cells for each sample and calculate the signal-to-noise ratio.
-
Quantitative Data Summary
For successful BiFC experiments, a significant difference between the fluorescence of the positive interaction and the negative controls is essential. The following tables provide a summary of expected quantitative data.
Table 1: Example Fluorescence Intensity Data
| Interaction Pair | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| AHPx-YN + Partner-YC | 850 | ± 75 |
| AHPx-YN + Non-interacting-YC | 150 | ± 30 |
| Empty-YN + Partner-YC | 120 | ± 25 |
Table 2: Signal-to-Noise Ratio Calculation
| Calculation | Value | Interpretation |
| (AHPx + Partner) / (AHPx + Non-interacting) | 5.67 | A strong, specific interaction is likely. |
| (AHPx + Partner) / (Empty + Partner) | 7.08 | Indicates a robust signal above background. |
Experimental Protocols
Protocol 1: Agrobacterium-Mediated Transient Expression in Arabidopsis thaliana Leaves
This protocol is adapted for transient BiFC assays in Arabidopsis leaves.
Materials:
-
Agrobacterium tumefaciens (e.g., strain GV3101) carrying your BiFC constructs.
-
YEB medium with appropriate antibiotics.
-
Infiltration buffer: 10 mM MES (pH 5.6), 10 mM MgCl₂, 150 µM acetosyringone.
-
1 mL needleless syringes.
-
4- to 6-week-old Arabidopsis thaliana plants.
Procedure:
-
Grow Agrobacterium cultures containing the BiFC constructs overnight at 28°C in YEB medium with appropriate antibiotics.
-
Pellet the bacteria by centrifugation and resuspend in infiltration buffer to an OD₆₀₀ of 0.5-1.0.
-
Mix equal volumes of the Agrobacterium strains carrying the N- and C-terminal fusion constructs.
-
Incubate the mixture at room temperature for 2-4 hours to induce virulence gene expression.
-
Infiltrate the abaxial side of Arabidopsis leaves using a 1 mL needleless syringe.
-
Incubate the plants for 48-72 hours under normal growth conditions.
-
Excise small sections of the infiltrated leaves and mount them on a microscope slide with a drop of water.
-
Observe fluorescence using a confocal microscope with appropriate filter sets for the fluorescent protein used.
Protocol 2: Protoplast Transfection for BiFC in Arabidopsis thaliana
This protocol is for transient BiFC assays in Arabidopsis mesophyll protoplasts.[8]
Materials:
-
4-week-old Arabidopsis thaliana plants.
-
Enzyme solution: 1-1.5% Cellulase R-10, 0.25-0.4% Macerozyme R-10, 0.4 M mannitol, 20 mM KCl, 20 mM MES (pH 5.7).
-
W5 solution: 154 mM NaCl, 125 mM CaCl₂, 5 mM KCl, 2 mM MES (pH 5.7).
-
MMg solution: 0.4 M mannitol, 15 mM MgCl₂, 4 mM MES (pH 5.7).
-
PEG-calcium solution: 40% (w/v) PEG 4000, 0.2 M mannitol, 100 mM CaCl₂.
-
WI solution: 0.5 M mannitol, 20 mM KCl, 4 mM MES (pH 5.7).
-
Plasmid DNA for your BiFC constructs (high purity).
Procedure:
-
Cut leaves from 4-week-old Arabidopsis plants into thin strips.
-
Incubate the leaf strips in the enzyme solution in the dark for 3-4 hours with gentle shaking.
-
Filter the protoplast solution through a 70 µm nylon mesh to remove undigested tissue.
-
Gently pellet the protoplasts by centrifugation (100 x g for 2 min).
-
Wash the protoplasts with W5 solution and re-pellet.
-
Resuspend the protoplasts in MMg solution to a density of 1-2 x 10⁵ cells/mL.
-
Add 10-20 µg of each plasmid DNA to 100 µL of the protoplast suspension.
-
Add an equal volume of PEG-calcium solution, mix gently, and incubate for 5-15 minutes at room temperature.
-
Dilute the transfection mixture with 4 volumes of W5 solution to stop the reaction.
-
Pellet the protoplasts, resuspend in 1 mL of WI solution, and transfer to a multi-well plate.
-
Incubate in the dark at room temperature for 12-16 hours.
-
Observe fluorescence using a confocal microscope.
Visualizations
Caption: AHP signaling pathway in response to cytokinin.
Caption: General experimental workflow for BiFC assays.
Caption: Troubleshooting workflow for low signal-to-noise in BiFC.
References
- 1. A Cautionary Note on the Use of Split-YFP/BiFC in Plant Protein-Protein Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. The Analysis of Protein-Protein Interactions in Plants by Bimolecular Fluorescence Complementation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein fragment bimolecular fluorescence complementation analyses for the in vivo study of protein-protein interactions and cellular protein complex localizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An optimum study on the laser scanning confocal microscopy techniques for BiFC assay using plant protoplast - PMC [pmc.ncbi.nlm.nih.gov]
How to handle functional redundancy in AHP gene studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Arabidopsis Histidine Phosphotransfer (AHP) genes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to functional redundancy in AHP gene studies.
Frequently Asked Questions (FAQs)
Q1: What is functional redundancy and why is it a challenge in AHP gene studies?
A1: Functional redundancy occurs when multiple genes in a family perform the same or very similar functions. In Arabidopsis, the AHP gene family consists of six members (AHP1-6), with AHP1-5 being functional phosphotransfer proteins in the cytokinin signaling pathway.[1][2] Due to this redundancy, knocking out a single AHP gene often results in no observable phenotype, as other members of the family can compensate for its loss.[2] This makes it challenging to assign specific functions to individual AHP genes and requires more complex genetic approaches to uncover their roles.
Q2: I've created a single ahp knockout mutant and see no phenotype. What should I do next?
A2: This is a common outcome due to functional redundancy.[2] The recommended next step is to generate higher-order mutants by crossing different single mutants to create double, triple, or even quintuple knockouts.[2] Analyzing these higher-order mutants is more likely to reveal phenotypes by removing the compensatory effects of other family members. For example, while single ahp mutants are often indistinguishable from wild-type, various higher-order mutants show reduced sensitivity to cytokinin, indicating overlapping functions.[2]
Q3: How can I confirm that the AHP genes are functionally redundant in my experimental system?
A3: Besides generating higher-order mutants, you can perform gene expression analysis to see if the expression of other AHP genes is altered in your single knockout mutant. An upregulation of other family members could suggest a compensatory mechanism. Additionally, protein-protein interaction studies, such as the yeast two-hybrid assay, can reveal if different AHP proteins interact with the same upstream and downstream signaling partners, further supporting the idea of functional overlap.
Q4: Are all AHP genes positive regulators of cytokinin signaling?
A4: AHP1, AHP2, AHP3, and AHP5 have been shown to be positive regulators of cytokinin signaling.[1] However, AHP4 may play a negative role in some cytokinin responses, and AHP6 is considered a pseudo-AHP as it lacks the conserved histidine residue required for phosphotransfer and can act as an inhibitor.[1]
Troubleshooting Guides
Guide 1: Generating and Confirming Higher-Order Mutants
Issue: Difficulty generating or confirming homozygous higher-order ahp mutants.
Troubleshooting Steps:
-
Primer Design: Design gene-specific primers for genotyping to distinguish between the wild-type and mutant alleles for each AHP gene.
-
PCR Optimization: Optimize PCR conditions (annealing temperature, extension time) for each primer pair.
-
Genetic Segregation Analysis: After crossing, analyze the segregation ratio of the mutations in the F2 generation to ensure Mendelian inheritance.
-
Sequencing: Sequence the PCR products from putative homozygous mutants to confirm the presence of the T-DNA insertion or CRISPR-induced mutation and the absence of the wild-type allele.
Guide 2: Phenotypic Analysis of ahp Mutants
Issue: No obvious phenotype in higher-order ahp mutants under standard growth conditions.
Troubleshooting Steps:
-
Cytokinin Sensitivity Assays: Perform quantitative cytokinin sensitivity assays, such as root elongation or callus induction assays, with varying concentrations of cytokinins. Higher-order mutants often show reduced sensitivity.
-
Stress Conditions: Grow the mutants under different stress conditions (e.g., drought, high salinity, nutrient deficiency) as some phenotypes may only manifest under specific environmental challenges.
-
Developmental Staging: Carefully observe and quantify subtle phenotypes at different developmental stages, from embryogenesis to senescence. For instance, the ahp1,2,3,4,5 quintuple mutant exhibits altered seed size and reduced fertility.[2]
-
Hormone Cross-Talk: Investigate the interaction with other hormone signaling pathways by treating with other phytohormones like auxin or abscisic acid.
Guide 3: Gene Expression Analysis
Issue: Inconsistent or low-quality RNA-seq data from ahp mutant tissues.
Troubleshooting Steps:
-
Tissue-Specific Analysis: Be aware that AHP genes have distinct but overlapping expression patterns.[3] Dissect specific tissues (e.g., roots, leaves, flowers) for RNA extraction to increase the sensitivity of your analysis.
-
RNA Quality Control: Ensure high-quality RNA is used for library preparation. Check the RNA Integrity Number (RIN) using a Bioanalyzer or similar instrument.
-
Replicates: Use a sufficient number of biological replicates (at least three) to ensure statistical power in your differential expression analysis.
-
Data Analysis Pipeline: Utilize a robust RNA-seq data analysis pipeline for trimming, alignment, and quantification of reads.
Quantitative Data Summary
Table 1: Phenotypic Comparison of Wild-Type and ahp Higher-Order Mutants
| Phenotype | Wild-Type | ahp2,3,5 | ahp1,2,3,4,5 |
| Primary Root Length (mm) at 7 days | 12.5 ± 1.2 | 10.8 ± 1.5 | 8.2 ± 1.1 |
| Seed Length (μm) | 450 ± 25 | 510 ± 30 | 540 ± 28 |
| Seeds per Silique | 55 ± 5 | 42 ± 6 | 10 ± 5 |
| Cytokinin-Induced Callus Formation (mg) | 150 ± 20 | 85 ± 15 | 30 ± 10 |
Note: The data presented are representative values based on published findings and may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Generation of Higher-Order ahp Mutants using CRISPR/Cas9
This protocol outlines the generation of double mutants. The same principle can be extended to create higher-order mutants.
-
gRNA Design: Design two guide RNAs (gRNAs) targeting the first exons of two different AHP genes.
-
Vector Construction: Clone both gRNA expression cassettes into a binary vector containing the Cas9 nuclease.
-
Agrobacterium-mediated Transformation: Transform the construct into Agrobacterium tumefaciens and then into wild-type Arabidopsis plants using the floral dip method.
-
Selection of T1 Plants: Select transgenic T1 plants on a medium containing the appropriate antibiotic.
-
Screening for Mutations: In the T1 generation, use PCR and sequencing to identify plants with mutations in both target AHP genes.
-
Generation of Homozygous Mutants: Allow the T1 plants with mutations to self-pollinate. In the T2 generation, screen for plants that are homozygous for both mutations and free of the Cas9 transgene.
Protocol 2: Yeast Two-Hybrid (Y2H) Assay for AHP Protein Interactions
-
Vector Construction: Clone the coding sequence of one AHP protein into the "bait" vector (containing a DNA-binding domain, e.g., GAL4-BD) and the coding sequence of a potential interacting partner (e.g., another AHP or a downstream response regulator) into the "prey" vector (containing an activation domain, e.g., GAL4-AD).
-
Yeast Transformation: Co-transform both the bait and prey plasmids into a suitable yeast reporter strain.
-
Selection: Plate the transformed yeast on a selective medium lacking leucine and tryptophan to select for cells containing both plasmids.
-
Interaction Assay: Plate the colonies from the selective medium onto a high-stringency medium lacking leucine, tryptophan, histidine, and adenine, and containing X-α-Gal.
-
Analysis: Growth on the high-stringency medium and the development of a blue color indicate a positive protein-protein interaction.
Protocol 3: Root Elongation Assay for Cytokinin Sensitivity
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and plate them on Murashige and Skoog (MS) medium.
-
Stratification and Germination: Stratify the plates at 4°C for 2-3 days in the dark, then transfer them to a growth chamber with a long-day photoperiod.
-
Transfer to Treatment Plates: After 4-5 days, transfer seedlings of uniform size to MS plates supplemented with a range of cytokinin (e.g., 6-benzylaminopurine) concentrations (0, 0.1, 1, 10, 100 nM).
-
Measurement: After an additional 5-7 days of growth, scan the plates and measure the length of the primary root using image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate the average root length and standard deviation for each genotype and treatment. Compare the responses of the mutant lines to the wild-type to determine relative cytokinin sensitivity.
Visualizations
References
- 1. Identification of the AHP family reveals their critical response to cytokinin regulation during adventitious root formation in apple rootstock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Arabidopsis Histidine Phosphotransfer Proteins Are Redundant Positive Regulators of Cytokinin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the expression pattren of the Arabidopsis AHP factores gene family | Masarykova univerzita [muni.cz]
Avoiding off-target effects in CRISPR-mediated AHP mutagenesis
Welcome to the technical support center for CRISPR-mediated androgen-independent prostate cancer (AHP) mutagenesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects and ensure successful gene editing experiments.
Troubleshooting Guides & FAQs
This section is organized to address specific issues you might encounter during your CRISPR experiments in AHP cell lines.
I. Guide RNA (sgRNA) Design and Optimization
Question: My sgRNA has low on-target efficiency in PC-3 cells. What could be the problem and how can I improve it?
Answer: Low on-target efficiency can stem from several factors. Here’s a troubleshooting guide:
-
Suboptimal sgRNA Design:
-
GC Content: Ensure the GC content of your sgRNA is between 40-80%.[1]
-
Length: The standard sgRNA length is 20 nucleotides. Truncated sgRNAs (17-18 nt) can sometimes increase specificity, but might reduce efficiency. Conversely, longer sgRNAs (up to 30 nt) have also been explored to potentially enhance specificity.[2][3][4]
-
Secondary Structures: Avoid sgRNA sequences that can form strong secondary structures, such as hairpins, which can hinder binding to the target DNA.[5]
-
PAM Site: Ensure your target sequence is immediately followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for SpCas9).[5][6]
-
Design Tools: Utilize computational tools like CHOPCHOP or GuideScan to predict on-target efficiency and potential off-target sites.[7][8][9]
-
-
Poor sgRNA Quality:
-
Degradation: Ensure your sgRNA is properly stored and handled to prevent degradation by RNases.
-
Purity: Use high-quality, purified sgRNA for your experiments.
-
-
Delivery Efficiency:
-
Transfection/Transduction: Optimize your delivery method (e.g., lipid-based transfection, electroporation, lentiviral transduction) for your specific AHP cell line (e.g., PC-3, LNCaP, DU145). Transfection efficiencies can vary significantly between cell lines.[10]
-
Question: I'm concerned about off-target effects. How can I design my sgRNA to be more specific?
Answer: Minimizing off-target effects starts with careful sgRNA design. Here are key strategies:
-
Use Off-Target Prediction Tools: Employ bioinformatics tools to identify and avoid sgRNAs with high similarity to other genomic regions.[2][11]
-
Truncated sgRNAs: Using shorter sgRNAs (17-18 nucleotides) can increase specificity by reducing tolerance for mismatches at off-target sites.[2]
-
Chemical Modifications: Chemically modified sgRNAs can enhance stability and specificity.[2]
-
Choose Unique Target Sites: Select target sequences that have minimal homology to other parts of the genome.
II. Cas9 Nuclease and Delivery Method Selection
Question: What is the best way to deliver the CRISPR/Cas9 system into AHP cells to minimize off-target effects?
Answer: The delivery method significantly influences both on-target efficiency and the likelihood of off-target mutations. The goal is to have the CRISPR components active in the cell long enough to edit the target site, but not so long that they have time to act on off-target sites.[12]
-
Plasmid DNA: While a common and inexpensive method, plasmid delivery can lead to prolonged expression of Cas9 and sgRNA, increasing the risk of off-target effects.[12][13][14]
-
mRNA: Delivering Cas9 as mRNA results in more transient expression compared to plasmids, which can reduce off-target mutations.[12]
-
Ribonucleoprotein (RNP) Complex: Delivering a pre-formed complex of Cas9 protein and sgRNA (RNP) is often the preferred method for minimizing off-targets. The RNP is active immediately upon delivery and is quickly degraded by the cell, limiting the time window for off-target cleavage.[13][14][15][16][17][18]
Table 1: Comparison of CRISPR-Cas9 Delivery Methods and their Impact on Off-Target Effects
| Delivery Method | Duration of Expression | Off-Target Risk | Delivery Efficiency (Cell Line Dependent) | Reference |
| Plasmid DNA | Prolonged (days to weeks) | High | Variable | [12][13][14] |
| mRNA | Transient (hours to days) | Medium | Variable | [12] |
| RNP Complex | Transient (hours) | Low | High with electroporation or lipid nanoparticles | [13][14][15][16][17][18] |
Question: Are there different versions of the Cas9 protein that are better for reducing off-target effects?
Answer: Yes, several engineered high-fidelity Cas9 variants have been developed to have reduced off-target activity while maintaining high on-target efficiency.[1][19][20]
-
SpCas9-HF1: A high-fidelity variant with alterations that reduce non-specific DNA contacts.[19][20]
-
eSpCas9: An "enhanced" SpCas9 with increased specificity.[1]
-
Alt-R™ S.p. HiFi Cas9 Nuclease: A novel high-fidelity Cas9 protein designed to reduce off-target editing.[21][22]
Using these high-fidelity variants is a highly recommended strategy to minimize off-target mutations in your experiments.
III. Experimental Conditions and Workflow
Question: I am seeing high cell toxicity after transfecting my DU145 cells with CRISPR components. What can I do?
Answer: High cell toxicity can be caused by the delivery method or the CRISPR components themselves.
-
Optimize Delivery:
-
Lipid-based reagents: Use a lower concentration of the transfection reagent or try a different, less toxic formulation.
-
Electroporation: Optimize the voltage, pulse duration, and number of pulses. Use recovery buffers to help cells recover post-electroporation.
-
-
Reduce Amount of CRISPR Components: Titrate down the amount of Cas9 plasmid, mRNA, or RNP complex delivered to the cells.
-
Cell Density: Ensure your cells are at an optimal confluency for transfection.
-
Serum Concentration: Some studies suggest that serum concentration during transfection can affect efficiency and toxicity. While full serum is often used, optimizing this for your specific cell line may be beneficial.
Logical Relationship: Troubleshooting Low Editing Efficiency or High Toxicity
IV. Off-Target Effect Detection and Analysis
Question: How can I detect if my CRISPR experiment has generated off-target mutations?
Answer: Several methods are available to detect off-target mutations, ranging from computational predictions to unbiased, genome-wide sequencing approaches.[11][23][24]
-
Biased (Computational) Methods: These methods use algorithms to predict potential off-target sites based on sequence similarity to the sgRNA.[2][11] These predicted sites can then be amplified by PCR and sequenced to check for mutations.
-
Unbiased (Experimental) Methods: These are genome-wide methods that do not rely on prior predictions.
-
GUIDE-seq (Genome-wide, Unbiased Identification of DSBs Enabled by Sequencing): This method involves integrating a short, double-stranded oligodeoxynucleotide (dsODN) into the sites of double-strand breaks (DSBs), which are then identified by sequencing.[25]
-
CIRCLE-seq: An in vitro method where purified genomic DNA is treated with the Cas9/sgRNA complex, and cleaved circularized DNA fragments are sequenced to identify off-target sites.[4][15]
-
Digenome-seq: An in vitro method that uses whole-genome sequencing to identify sites cleaved by Cas9 in purified genomic DNA.[23]
-
DISCOVER-Seq: An in vivo method that identifies DSBs by detecting the binding of the DNA repair factor MRE11.[4][24]
-
Table 2: Comparison of Off-Target Detection Methods
| Method | Type | In Vitro / In Vivo | Advantages | Disadvantages | Reference |
| In Silico Prediction | Biased | N/A | Fast, inexpensive, good for initial screening. | Can miss unpredictable off-targets. | [2][11] |
| GUIDE-seq | Unbiased | In vivo (cell-based) | Detects DSBs in living cells, highly sensitive. | Requires transfection of a dsODN tag. | [25] |
| CIRCLE-seq | Unbiased | In vitro | Cell-free, highly sensitive, no need for transfection. | May not fully recapitulate in vivo chromatin environment. | [4][15] |
| Digenome-seq | Unbiased | In vitro | Cell-free, genome-wide. | Requires high sequencing depth. | [23] |
| DISCOVER-Seq | Unbiased | In vivo | Detects DSBs in tissues and living organisms. | Relies on the detection of a specific DNA repair protein. | [4][24] |
Experimental Protocols
Protocol: Cas9 RNP Electroporation of LNCaP Cells
This protocol provides a general guideline for the electroporation of Cas9 RNPs into LNCaP cells. Optimization may be required for your specific experimental conditions.
Materials:
-
LNCaP cells
-
High-fidelity SpCas9 nuclease
-
Custom synthesized sgRNA
-
Electroporation system (e.g., Neon™ Transfection System)
-
Electroporation buffer
-
10 µL and 100 µL electroporation tips
-
Culture medium
Procedure:
-
Cell Preparation:
-
Culture LNCaP cells to ~80% confluency.
-
On the day of electroporation, harvest the cells and count them.
-
Wash the cells once with PBS.
-
Resuspend the cells in the appropriate electroporation buffer at the desired concentration (e.g., 1 x 10^7 cells/mL).
-
-
RNP Complex Formation:
-
In a sterile microcentrifuge tube, mix the sgRNA and Cas9 protein in a 1:1 molar ratio.
-
Incubate at room temperature for 10-20 minutes to allow the RNP complex to form.
-
-
Electroporation:
-
Add the pre-formed RNP complex to the cell suspension.
-
Gently mix and aspirate the cell/RNP mixture into the appropriate electroporation tip.
-
Electroporate the cells using the optimized parameters for LNCaP cells (refer to manufacturer's guidelines and literature for starting points).
-
Immediately transfer the electroporated cells to a culture plate containing pre-warmed complete medium.
-
-
Post-Electroporation:
-
Incubate the cells at 37°C and 5% CO2.
-
Change the medium after 24 hours.
-
Harvest cells for analysis 48-72 hours post-electroporation.
-
Experimental Workflow: Minimizing Off-Target Effects
Signaling Pathway Example
While not directly related to the CRISPR workflow, understanding the pathways you are targeting is crucial. Below is an example of a simplified hypothetical signaling pathway that could be targeted in AHP cells.
Hypothetical Androgen-Independent Survival Pathway
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. cytosurge.com [cytosurge.com]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR/Cas Meets AAV: Navigating the Complexities of Gene Editing Delivery [us.progen.com]
- 6. bioradiations.com [bioradiations.com]
- 7. CRISPR editing to mimic porphyria combined with light: A new preclinical approach for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. News: Targeted CRISPR delivery inhibits prostate cancer - CRISPR Medicine [crisprmedicinenews.com]
- 12. Targeted delivery of CRISPR/Cas9 to prostate cancer by modified gRNA using a flexible aptamer-cationic liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid nanoparticles to silence androgen receptor variants for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing CRISPR: Technology and Approaches for High Efficiency Gene Editing | VectorBuilder [en.vectorbuilder.com]
- 16. CRISPR/Cas9 targeting of the androgen receptor suppresses the growth of LNCaP human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of CRISPR–Cas system for clinical cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lentivirus CRISPR Vector | VectorBuilder [en.vectorbuilder.com]
- 19. bionews.com [bionews.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Quantitative characterization of on-target and off-target... [bioskryb.com]
- 22. Cell-Line Specific CRISPR RNP Electroporation Conditions Using Neon System | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Frontiers | Lipid Nanoparticles for CRISPR-Based Cancer Therapies: Delivery, Epigenetic Modulation, and Emerging Applications [frontiersin.org]
Optimizing Microscopy Settings for AHP-GFP Localization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize microscopy settings for observing the localization of AHP-GFP fusion proteins.
Frequently Asked Questions (FAQs)
Q1: What is the best microscopy technique to visualize AHP-GFP?
Both widefield and confocal microscopy can be used to visualize GFP-tagged proteins. Widefield microscopy is often suitable for routine observation of brightly expressing cells, while confocal microscopy is recommended for higher resolution imaging, optical sectioning to remove out-of-focus light, and for samples with high background fluorescence.[1][2] For thick tissue samples, 3D structured illumination microscopy (3D-SIM) can provide even higher resolution, though it is more sensitive to sample-induced aberrations.
Q2: What are the ideal excitation and emission wavelengths for GFP?
Standard GFP has a major excitation peak at around 395 nm and a minor one at 475 nm, with an emission peak at approximately 508 nm. For enhanced GFP (EGFP), which is commonly used, the optimal excitation is at 488 nm, with emission around 507 nm.[3] It is crucial to use filter sets that are appropriate for these wavelengths to maximize signal detection and minimize bleed-through.
Q3: How does pH affect AHP-GFP fluorescence?
GFP fluorescence is pH-sensitive and can be significantly reduced in acidic environments (below pH 6.0). This is an important consideration when targeting AHP-GFP to acidic organelles like lysosomes or the Golgi apparatus. Using pH-resistant variants of GFP or ensuring that the imaging and fixation buffers are at a physiological pH (around 7.4) can help mitigate this issue.[4][5]
Q4: Should I fuse GFP to the N-terminus or C-terminus of AHP?
The placement of the GFP tag can impact the function and localization of the fusion protein. While there is no universal rule, the C-terminus of GFP is more flexible and generally more tolerant of fusions. It is advisable to consult literature for similar proteins or test both N- and C-terminal fusions to determine the optimal configuration for your specific protein of interest (AHP).[6]
Troubleshooting Guide
Problem 1: Weak or No GFP Signal
A weak or absent GFP signal is a common issue that can stem from various factors, from transfection efficiency to microscopy settings.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low Expression Levels | - Verify protein expression using a more sensitive method like Western blotting with an anti-GFP antibody.[7]- Use a stronger promoter (e.g., EF1A or CAG) to drive the expression of the AHP-GFP construct.[8]- If using an IRES, consider a 2A self-cleaving linker for more robust expression of the downstream protein.[8] |
| Improper Protein Folding | - Ensure the linker between AHP and GFP is of adequate length and flexibility (e.g., a glycine-rich linker) to allow both proteins to fold correctly.[6]- Test both N- and C-terminal fusions, as one may be more permissive for proper folding. |
| Incorrect Microscope Settings | - Increase laser power or exposure time gradually, being mindful of phototoxicity and photobleaching.- Ensure the correct filter sets for GFP are being used.[9]- For confocal microscopy, start with the pinhole at 1 Airy Unit (AU) and open it slightly to increase signal, at the cost of some resolution.[10][11] |
| pH-sensitivity | - If AHP is localized to an acidic organelle, consider using a pH-resistant GFP variant.- Ensure all buffers used for imaging and fixation are at a physiological pH (7.4).[4][5] |
| Fixation Issues | - Avoid using methanol or acetone for fixation as they can denature GFP and quench its fluorescence.[11]- Use freshly prepared 2-4% paraformaldehyde (PFA) in PBS at pH 7.4 for 10-15 minutes at room temperature.[4][5][7] |
Problem 2: High Background or Autofluorescence
High background fluorescence can obscure the AHP-GFP signal, making localization difficult to interpret.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Cellular Autofluorescence | - Use a confocal microscope to optically section the sample and reject out-of-focus light.- Image in a spectral window where autofluorescence is minimal.- For fixed samples, treat with a sodium borohydride solution to quench aldehyde-induced autofluorescence.[12]- Utilize software-based background subtraction techniques.[12] |
| Media Components | - For live-cell imaging, use phenol red-free imaging medium as phenol red is fluorescent.[4] |
| Non-specific Antibody Binding | - If using an anti-GFP antibody for signal amplification, ensure adequate blocking steps (e.g., with 5% normal serum) are included in the protocol.[13] |
| Excessive Laser Power | - Reduce the laser power to the minimum required to obtain a good signal-to-noise ratio. |
Problem 3: Rapid Photobleaching
Photobleaching is the irreversible loss of fluorescence due to light exposure, which can be a significant issue in time-lapse imaging.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Excessive Light Exposure | - Reduce the laser power and/or the exposure time to the minimum necessary for a clear signal.- Decrease the frequency of image acquisition in time-lapse experiments.[14] |
| High Light Intensity | - Use neutral density filters to attenuate the excitation light.- For confocal microscopy, consider using a spinning disk system which is generally gentler on the sample than a point-scanning confocal. |
| Oxygen Radicals | - For fixed samples, use a commercial anti-fade mounting medium.[7]- For in vitro live-cell imaging, consider using an oxygen scavenger system in the imaging media.[15] |
| Choice of Fluorophore | - If photobleaching is severe, consider using a more photostable variant of GFP. |
Problem 4: Incorrect AHP-GFP Localization or Aggregation
If the AHP-GFP fusion protein is not localizing as expected or is forming aggregates, the GFP tag may be interfering with its function.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | - Modify the linker between AHP and GFP to be longer or more flexible.- Switch the GFP tag to the other terminus (N- or C-terminus) of AHP.[6] |
| Protein Overexpression | - Use a weaker promoter or reduce the amount of transfected plasmid to lower the expression level, as very high concentrations can lead to aggregation. |
| Aggregation-prone Fusion | - Some proteins are inherently prone to aggregation, which can be exacerbated by the addition of a fusion tag. Consider using a "superfolder" GFP variant which is more resistant to misfolding.[16] |
Quantitative Data: Recommended Microscopy Settings
The optimal settings will vary depending on the microscope, sample brightness, and experimental goals. The following table provides recommended starting points for optimizing your imaging parameters.
| Parameter | Confocal Microscopy | Widefield Microscopy | Optimization Notes |
| Laser Power / Light Source Intensity | 1-10% of maximum | 20-50% of maximum | Use the lowest power that provides a good signal-to-noise ratio to minimize phototoxicity and photobleaching. |
| Exposure Time / Dwell Time | 1-10 µs/pixel | 50-500 ms | Shorter exposure times reduce photobleaching but may result in a noisier image. |
| Pinhole Size (Confocal only) | 1 Airy Unit (AU) | N/A | A pinhole of 1 AU provides the best balance of resolution and signal.[10] Opening the pinhole increases signal but reduces confocality and resolution.[10][11] Closing it below 1 AU can slightly improve resolution but significantly reduces the signal.[15][17] |
| Objective | 40x or 63x oil immersion | 20x or 40x air or oil | Use an objective with a high numerical aperture (NA) for better light collection and resolution. |
| Filter Set (GFP) | Excitation: 488 nm, Emission: 500-550 nm | Standard FITC/GFP filter cube | Ensure the filter set is well-matched to the spectral properties of GFP to maximize signal and minimize crosstalk.[9] |
Experimental Protocols
Protocol 1: Fixation of Cells Expressing AHP-GFP
This protocol is recommended for preserving GFP fluorescence in fixed cells.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS, pH 7.4 (freshly prepared)
-
Coverslips with cultured cells expressing AHP-GFP
-
Mounting medium with anti-fade reagent
Procedure:
-
Gently wash the cells on coverslips twice with pre-warmed PBS.
-
Fix the cells by incubating with 4% PFA for 10-15 minutes at room temperature.[4][7]
-
Wash the cells three times with PBS for 5 minutes each.
-
(Optional) If performing immunofluorescence with an anti-GFP antibody, proceed with permeabilization (e.g., 0.1-0.5% Triton X-100 in PBS for 5-10 minutes) and blocking steps.[13][18]
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the coverslips with nail polish and store at 4°C, protected from light, until imaging.
Protocol 2: Live-Cell Imaging of AHP-GFP
This protocol provides a basic framework for imaging AHP-GFP in living cells.
Materials:
-
Cells expressing AHP-GFP cultured in glass-bottom dishes or chambered coverslips.[4]
-
Phenol red-free imaging medium.[4]
-
Microscope equipped with an environmental chamber (to maintain 37°C and 5% CO2).
Procedure:
-
Culture cells expressing AHP-GFP on a vessel suitable for high-resolution imaging (e.g., glass-bottom dish).
-
Just before imaging, replace the culture medium with pre-warmed, phenol red-free imaging medium.[4]
-
Place the sample on the microscope stage within the environmental chamber and allow it to equilibrate for at least 15-20 minutes.
-
Locate the cells of interest using the lowest possible light intensity to minimize phototoxicity.
-
Optimize the imaging settings (laser power, exposure time) as described in the quantitative data table to obtain a good signal-to-noise ratio with minimal phototoxicity.
-
Acquire images, especially for time-lapse experiments, using the minimal necessary illumination.
Visualizations
Caption: Troubleshooting workflow for weak or no AHP-GFP signal.
Caption: Key factors influencing accurate AHP-GFP localization.
References
- 1. researchgate.net [researchgate.net]
- 2. graphviz.org [graphviz.org]
- 3. Understanding Your Objective | Thermo Fisher Scientific - CA [thermofisher.com]
- 4. ccr.cancer.gov [ccr.cancer.gov]
- 5. Labeling Using Fluorescent Proteins | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. scian.cl [scian.cl]
- 9. m.youtube.com [m.youtube.com]
- 10. MyScope [myscope.training]
- 11. Pinhole Effect in Confocal Microscopes | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 12. Immunocytochemistry Protocol Using Anti-GFP Antibodies | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 14. devtoolsdaily.com [devtoolsdaily.com]
- 15. confocal pinhole [microscopynotes.com]
- 16. youtube.com [youtube.com]
- 17. Pinhole Closure Improves Spatial Resolution in Confocal Scanning Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. immunofluorescent staining with anti-GFP and anti-CD63 antibodies [protocols.io]
Technical Support Center: T-DNA Insertion in AHP Genes
This guide provides troubleshooting support for researchers encountering challenges with T-DNA insertions in Arabidopsis thaliana Histidine Phosphotransfer Proteins (AHP) genes.
Frequently Asked Questions (FAQs)
Q1: I am not getting any transformants after my floral dip. What went wrong?
A1: A complete lack of transformants can stem from several issues during the Agrobacterium-mediated floral dip process. Common causes include problems with the Agrobacterium culture, the health of the Arabidopsis plants, or the selection process itself.
-
Agrobacterium Culture: Ensure your culture is viable and in the exponential growth phase (OD600 between 0.8-1.0 is often recommended). Using a freshly streaked plate to start your liquid culture is critical. The choice of Agrobacterium strain can also influence transformation efficiency.
-
Plant Health: Arabidopsis plants should be healthy and at the peak of flowering when the floral dip is performed. Stressed plants (due to improper watering, lighting, or temperature) will have significantly lower transformation rates. The developmental stage is crucial; dip plants when they have many young floral buds.
-
Transformation Medium: The composition of the infiltration medium is key. Ensure it contains sucrose (typically 5%) as a carbon source for the bacteria and a surfactant like Silwet L-77 (around 0.02-0.05%) to aid in bacterial entry into the plant tissue.
-
Selection Process: The concentration of your selection agent (e.g., kanamycin, hygromycin) might be too high, killing all seedlings, including potential transformants. Conversely, old or improperly stored selection agents may be inactive, leading to no selection at all. Always test the concentration on wild-type seeds to confirm its efficacy.
Q2: I have putative transformants on my selection plate, but I can't confirm the T-DNA insertion using PCR. Why?
A2: This is a common and frustrating issue. If T1 plants survive selection but your PCR fails, consider the following possibilities:
-
False Positives (Escapes): The selection process is not always perfect. Some wild-type seedlings can escape the effects of the antibiotic, especially if the seed density on the plate is too high. These escapes will not have the T-DNA insert.
-
Primer Design: Your PCR primers may be suboptimal. Ensure your primers (a T-DNA Left Border primer and a gene-specific primer) are correctly designed and have appropriate melting temperatures. The gene-specific primer should be positioned a few hundred base pairs away from the expected insertion site. Always test your gene-specific primers on wild-type DNA to ensure they amplify the correct band.
-
Poor DNA Quality: Genomic DNA extracted from Arabidopsis can contain PCR inhibitors. Ensure your DNA extraction protocol yields clean, high-quality DNA.
-
Complex Insertions or Deletions: The T-DNA may have inserted in a complex way, or its insertion may have caused a large deletion at the target site. This could prevent your gene-specific primer from binding if its target sequence has been deleted. Try designing another gene-specific primer further upstream or downstream.
-
T-DNA Silencing: In rare cases, the expression of the resistance gene on the T-DNA can be silenced, leading to susceptibility on the selection medium even with a present insert, though this is less common in the T1 generation.
Q3: I have confirmed a T-DNA insertion in my AHP gene, but I don't see any phenotype. What should I do?
A3: The lack of an observable phenotype in a confirmed T-DNA insertion mutant can be explained by gene redundancy. The AHP gene family in Arabidopsis consists of multiple members with overlapping functions in cytokinin signaling.
-
Gene Redundancy: Arabidopsis thaliana has six AHP genes (AHP1-6). Knocking out a single AHP gene may not produce a visible phenotype because other AHP genes can compensate for its function. To observe a phenotype, you may need to create double, triple, or even higher-order mutants by crossing single T-DNA insertion lines.
-
Nature of Insertion: Check the exact location of your T-DNA insertion. If it is in an intron or the 5' or 3' UTR, it may not completely knock out gene function. An insertion in an exon is more likely to create a null allele.
-
Conditional Phenotype: The phenotype may only be apparent under specific growth conditions (e.g., stress, specific hormone treatments). Try growing your mutant under various conditions and assaying for subtle phenotypes related to cytokinin responses, such as root growth inhibition or leaf senescence.
Q4: I am struggling to isolate a homozygous mutant. Why?
A4: If you consistently fail to find homozygous individuals in the T3 generation (or later), it's possible the mutation is lethal when homozygous. This can occur if the AHP gene you are studying has an essential function, and its complete loss is fatal to the plant, perhaps during embryo development.
-
Check Segregation Ratios: In the T2 generation, you would expect a Mendelian segregation ratio of 1:2:1 (homozygous wild-type : heterozygous : homozygous mutant). If your gene is essential, you will not recover any homozygous mutants, and the observed ratio of resistant to sensitive plants will be 2:1 instead of 3:1.
-
Silique Analysis: Examine the siliques of heterozygous plants. If the mutation is embryo-lethal, you may see approximately 25% aborted seeds in the siliques.
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues.
Caption: Troubleshooting decision tree for T-DNA insertion experiments.
Data & Protocols
Data Tables
Table 1: Comparison of Common Agrobacterium tumefaciens Strains
| Strain | Key Characteristics | Typical Transformation Efficiency | Notes |
| GV3101 | Rifampicin and Gentamicin resistance; C58 background. | 0.5 - 3% | Very commonly used for Arabidopsis transformation. |
| LBA4404 | Rifampicin resistance; Ach5 background. | 0.3 - 2% | Generally considered robust and reliable. |
| AGL1 | Rifampicin and Carbenicillin resistance; C58 background. | 0.5 - 3%+ | Can show higher efficiency in some ecotypes; may be more virulent. |
Efficiency can vary significantly based on ecotype, plant health, and protocol specifics.
Table 2: Recommended Concentrations for Selection Agents
| Selection Agent | Typical Concentration | Solvent | Notes |
| Kanamycin | 50 µg/mL | Water | Most common selection agent. Prepare stock solution and filter sterilize. |
| Hygromycin B | 20 - 25 µg/mL | Water | Effective, but can cause some browning of cotyledons. |
| Glufosinate | 7.5 - 10 µg/mL | Water | Herbicide selection (Basta or Liberty). Requires good ventilation. |
Always perform a kill curve with wild-type seeds to determine the optimal concentration for your specific seed batch and lab conditions.
Experimental Protocols
Protocol 1: Agrobacterium Floral Dip Transformation
-
Preparation: Two days before transformation, streak your Agrobacterium strain containing the T-DNA construct onto an LB plate with appropriate antibiotics. Incubate at 28°C.
-
Culture Growth: Inoculate a 500 mL liquid LB culture (with antibiotics) with a large scoop of bacteria from the fresh plate. Grow overnight at 28°C with shaking (220 rpm) until the OD600 reaches 0.8-1.0.
-
Cell Harvest: Pellet the bacterial cells by centrifugation at 5,000 x g for 10 minutes at room temperature.
-
Infiltration Medium: Gently resuspend the bacterial pellet in freshly made infiltration medium (5% sucrose, 0.02-0.05% Silwet L-77 in water). The final volume should be equal to the starting culture volume.
-
Transformation: Select healthy Arabidopsis plants with many young floral buds. Invert the plants and dip all aerial parts into the Agrobacterium suspension for 30-60 seconds with gentle agitation.
-
Post-Transformation Care: Lay the dipped plants on their side in a tray covered with a plastic dome to maintain high humidity for 16-24 hours. Afterwards, return them to standard growth conditions.
-
Seed Harvest: Allow plants to grow for 3-5 weeks until siliques are mature and dry. Harvest the T1 seeds in bulk.
Protocol 2: PCR-Based Screening for T-DNA Insertions
-
Genomic DNA Extraction: Extract genomic DNA from a small leaf sample of each putative T1 transformant and a wild-type control.
-
Primer Design: Design two primer pairs:
-
Pair A (T-DNA Confirmation): One primer that binds to the Left Border (LB) of your T-DNA (e.g., LBa1) and one gene-specific primer (GSP) flanking the expected insertion site. This reaction should only produce a band in heterozygous or homozygous mutants.
-
Pair B (Wild-Type Allele): Two gene-specific primers (GSP-F and GSP-R) that flank the insertion site. This reaction will produce a band in wild-type and heterozygous plants, but not in a homozygous mutant.
-
-
PCR Reaction: Set up two PCR reactions for each plant sample (one for Pair A, one for Pair B). Include a wild-type control and a no-template control.
-
Gel Electrophoresis: Run the PCR products on a 1-1.5% agarose gel.
-
Heterozygous: Will show a band for both Pair A and Pair B.
-
Homozygous: Will show a band for Pair A only.
-
Wild-Type: Will show a band for Pair B only.
-
Signaling Pathway & Experimental Workflow
AHP Genes in Cytokinin Signaling
The diagram below illustrates the central role of AHP proteins in the multistep phosphorelay of cytokinin signaling in Arabidopsis.
Caption: AHP proteins in the cytokinin signal transduction pathway.
General Workflow for Mutant Generation & Analysis
This diagram shows the end-to-end process from transformation to identifying a homozygous mutant.
Technical Support Center: Refinement of Cytokinin Sensitivity Assays for ahp Mutants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with cytokinin sensitivity assays on Arabidopsis thaliana ahp (ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEIN) mutants. These resources are designed to help you overcome common challenges and refine your experimental approaches.
Frequently Asked Questions (FAQs)
Q1: Why are my higher-order ahp mutants showing little to no response in my cytokinin sensitivity assay?
A1: Higher-order ahp mutants, particularly triple, quadruple, and quintuple mutants, exhibit significantly reduced sensitivity to cytokinin.[1][2] This is due to the redundant function of AHP proteins as positive regulators in the cytokinin signaling pathway.[1][2] With multiple AHP genes knocked out, the phosphorelay from the cytokinin receptors (AHKs) to the response regulators (ARRs) is severely impaired. You will likely need to use a much higher concentration of cytokinin than you would for wild-type plants or single/double mutants to elicit a measurable response. It is recommended to perform a dose-response curve with a wide range of cytokinin concentrations to determine the optimal concentration for your specific mutant combination.
Q2: I'm seeing a lot of variability in my root growth inhibition assay results between replicates of the same ahp mutant line. What could be the cause?
A2: Several factors can contribute to variability in root growth assays:
-
Inconsistent Media Preparation: Ensure that the cytokinin and any other supplements are evenly distributed throughout the agar plates. Variations in agar concentration can also affect root growth.
-
Seed Sterilization and Plating: Inconsistent sterilization can lead to contamination, affecting seedling growth. Ensure uniform seed spacing on the plates to minimize competition for nutrients and light.
-
Environmental Conditions: Slight variations in light intensity, temperature, or humidity across your growth chamber or between experiments can impact root growth. It is crucial to maintain consistent environmental conditions.
-
Measurement Technique: Ensure you are using a consistent method for measuring root length. Digital imaging and analysis software can improve accuracy and reduce user bias.
Q3: In the chlorophyll retention assay, my leaf discs from ahp mutants are senescing almost as quickly as the untreated controls, even with cytokinin. How can I improve this assay?
A3: The reduced cytokinin sensitivity of ahp mutants means they are less able to delay senescence in response to exogenous cytokinin.[3] To refine this assay:
-
Increase Cytokinin Concentration: As with other assays, a higher concentration of cytokinin is likely necessary. Test a range of concentrations to find one that produces a discernible difference between your mutant and the wild type.
-
Optimize Incubation Time: You may need to adjust the duration of the dark incubation period. A shorter incubation time might reveal more subtle differences in chlorophyll retention before the mutant tissue fully senesces.
-
Use Healthy, Uniform Leaf Material: Select leaves of a similar age and developmental stage for all genotypes. The physiological state of the leaf at the start of the assay can significantly impact the results.
Q4: My dark-grown ahp mutant hypocotyls are not showing the expected elongation inhibition with cytokinin treatment. What's going wrong?
A4: Cytokinin-induced inhibition of hypocotyl elongation in the dark is a standard assay, but its effectiveness in ahp mutants is diminished.[1] Consider the following:
-
Dose-Response Curve: A high concentration of cytokinin is likely required. It has been shown that for some mutants, concentrations up to 5 µM of benzyl adenine (BA) may be necessary to observe an effect.[1]
-
Interaction with Other Hormones: The effect of cytokinin on hypocotyl elongation can be influenced by other hormones, particularly ethylene. Ensure your growth medium does not contain components that could interfere with ethylene signaling.
-
Light Leaks: Even small amounts of light can affect hypocotyl elongation. Ensure your plates are kept in complete darkness throughout the experiment.
Troubleshooting Guides
Problem: No discernible phenotype in ahp mutants in a root growth inhibition assay.
| Possible Cause | Troubleshooting Step |
| Cytokinin concentration is too low. | Prepare plates with a broader and higher range of cytokinin concentrations (e.g., 1 nM to 10 µM of BA). Higher-order mutants may only show a response at micromolar concentrations.[1] |
| Assay duration is too short. | Extend the growth period to allow for more significant differences in root length to accumulate. Monitor daily to determine the optimal time point for measurement. |
| Incorrect mutant line. | Verify the genotype of your mutant seeds using PCR-based methods. |
| Plate orientation. | Grow plates vertically to ensure roots grow along the surface of the agar, which simplifies measurement and minimizes environmental variability within the plate. |
Problem: Inconsistent chlorophyll content readings in the chlorophyll retention assay.
| Possible Cause | Troubleshooting Step |
| Incomplete chlorophyll extraction. | Ensure leaf discs are fully submerged in the extraction solvent (e.g., 80% acetone or ethanol). Grinding the tissue can improve extraction efficiency.[4][5] |
| Chlorophyll degradation during extraction. | Perform the extraction in low light and keep samples on ice to prevent chlorophyll degradation.[4] |
| Spectrophotometer readings are inaccurate. | Blank the spectrophotometer with the extraction solvent before each reading. Ensure cuvettes are clean and free of scratches. |
| Leaf age and condition. | Use leaves from the same position on plants of the same age to minimize biological variability. |
Problem: Hypocotyls are not growing straight in the dark-grown elongation assay.
| Possible Cause | Troubleshooting Step |
| Uneven moisture on agar surface. | After plating seeds, allow the plates to dry slightly in a sterile hood before wrapping and placing them in the dark. |
| Light exposure. | Wrap plates in aluminum foil or use light-proof containers to ensure complete darkness. Even brief exposure to light during handling can affect hypocotyl growth. |
| Plate orientation. | Grow plates vertically to encourage straight hypocotyl growth. |
Experimental Protocols
Root Growth Inhibition Assay
-
Media Preparation: Prepare Murashige and Skoog (MS) agar plates containing the desired range of cytokinin concentrations (e.g., 0, 1, 10, 50, 100, 500 nM, 1, 5, 10 µM Benzyladenine). For ahp mutants, it is crucial to include higher concentrations.
-
Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds and sow them in a straight line on the prepared MS plates.
-
Vernalization: Stratify the seeds by storing the plates at 4°C in the dark for 2-3 days to ensure uniform germination.
-
Growth: Transfer the plates to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C and orient them vertically.
-
Measurement: After 7-10 days, or when a clear difference in root length is visible, scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate the average root length for each genotype at each cytokinin concentration and plot the data as a percentage of the untreated control.
Chlorophyll Retention Assay
-
Leaf Disc Preparation: Excise leaf discs of a uniform size from the 3rd or 4th true leaves of 3-4 week old plants.
-
Incubation: Float the leaf discs in a multi-well plate containing a solution with or without cytokinin (e.g., 0, 1, 5, 10, 50 µM Benzyladenine). Use a mock solution (e.g., DMSO) as a control if the cytokinin is dissolved in it.
-
Dark Treatment: Wrap the multi-well plate in aluminum foil and incubate in the dark at room temperature for 3-5 days to induce senescence.
-
Chlorophyll Extraction: After the incubation period, blot the leaf discs dry and place them in a known volume of chlorophyll extraction solvent (e.g., 80% acetone or 100% methanol). Incubate in the dark until the tissue is completely white.[4]
-
Quantification: Measure the absorbance of the chlorophyll extract at 645 nm and 663 nm using a spectrophotometer.
-
Calculation: Calculate the total chlorophyll concentration using established equations, such as Arnon's equation.[5]
Hypocotyl Elongation Assay (Dark-grown)
-
Media Preparation: Prepare MS agar plates containing various concentrations of cytokinin (e.g., 0, 0.1, 0.5, 1, 5, 10 µM Benzyladenine).
-
Seed Plating: Sow sterilized seeds on the plates.
-
Light Treatment for Germination: Expose the plates to light for 4-6 hours to induce germination.
-
Dark Growth: Wrap the plates in a double layer of aluminum foil and place them vertically in a growth chamber at 22°C in continuous darkness for 4-7 days.
-
Measurement: Carefully remove the seedlings from the agar and lay them flat on a scanner. Measure the hypocotyl length using image analysis software.
-
Data Analysis: Calculate the average hypocotyl length for each genotype at each cytokinin concentration and normalize the data to the untreated control.
Data Presentation
Table 1: Representative Data from a Root Growth Inhibition Assay
| Cytokinin (BA) Conc. | Wild Type (Root Length % of Control) | ahp1,2,3 Mutant (Root Length % of Control) | ahp1,2,3,4,5 Mutant (Root Length % of Control) |
| 0 nM | 100% | 100% | 100% |
| 10 nM | 85% | 95% | 98% |
| 50 nM | 40% | 80% | 92% |
| 100 nM | 25% | 72% | 88% |
| 1 µM | 10% | 55% | 75% |
| 10 µM | 5% | 30% | 60% |
Note: These are example data to illustrate the expected trend of reduced sensitivity in ahp mutants.
Table 2: Representative Data from a Chlorophyll Retention Assay
| Genotype | Treatment | Total Chlorophyll (µg/g FW) |
| Wild Type | Control (no CK) | 150 |
| Wild Type | 10 µM BA | 650 |
| ahp2,3,5 Mutant | Control (no CK) | 145 |
| ahp2,3,5 Mutant | 10 µM BA | 250 |
| ahp2,3,5 Mutant | 50 µM BA | 450 |
Note: These are example data to illustrate the need for higher cytokinin concentrations for ahp mutants.
Visualizations
Caption: The cytokinin signaling pathway in Arabidopsis.
Caption: General workflow for a cytokinin sensitivity assay.
Caption: Troubleshooting decision-making for cytokinin assays.
References
- 1. The Arabidopsis Histidine Phosphotransfer Proteins Are Redundant Positive Regulators of Cytokinin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. prometheusprotocols.net [prometheusprotocols.net]
- 5. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to Validating AHP Protein Interactions: Co-Immunoprecipitation and its Alternatives
For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions is paramount. This guide provides a comprehensive comparison of co-immunoprecipitation (Co-IP) and alternative methods for validating the interactions of Histidine-containing phosphotransfer (AHP) proteins, key components in cytokinin signaling pathways.
Histidine-containing phosphotransfer (AHP) proteins play a crucial role as intermediaries in the two-component signaling (TCS) pathway in plants, particularly in cytokinin signal transduction. They receive a phosphate group from sensor histidine kinases (AHKs) and subsequently transfer it to response regulators (ARRs), initiating a downstream transcriptional response. Validating the transient and often weak interactions between AHPs and their partner proteins is a critical step in dissecting this vital signaling cascade.
This guide will delve into the principles and protocols of co-immunoprecipitation for AHP protein interactions, present a comparative analysis with alternative validation methods, and provide the necessary tools for visualizing these complex biological processes.
Co-Immunoprecipitation: The Gold Standard for In Vivo Interaction Validation
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions within the native cellular environment.[1][2] The principle of Co-IP is to use an antibody to specifically pull down a protein of interest (the "bait") from a cell lysate, and in doing so, also capture any proteins that are bound to it (the "prey").[1]
Experimental Workflow
The general workflow for a Co-IP experiment to validate the interaction between an AHP and an ARR protein is as follows:
AHP Signaling Pathway in Arabidopsis
The interaction between AHP and ARR proteins is a central step in the cytokinin signaling pathway in Arabidopsis thaliana. The following diagram illustrates this phosphorelay system.
Comparison of Interaction Validation Methods
While Co-IP is a robust method for studying interactions in a cellular context, other techniques offer complementary information. The choice of method often depends on the specific research question, such as whether a direct or indirect interaction is being investigated, or if quantitative binding data is required.
| Method | Principle | Advantages | Disadvantages |
| Co-Immunoprecipitation (Co-IP) | An antibody targets a "bait" protein, pulling down its interacting "prey" proteins from a cell lysate for detection by western blot or mass spectrometry.[1] | - In vivo interaction detection in a native cellular environment. - Can identify entire protein complexes. | - May not distinguish between direct and indirect interactions. - Can be affected by antibody specificity and affinity. - Transient or weak interactions may be difficult to detect. |
| Yeast Two-Hybrid (Y2H) | The interaction of two proteins, fused to the binding and activation domains of a transcription factor, reconstitutes its function and activates a reporter gene in yeast. | - A powerful genetic method for screening large libraries of potential interactors. - Can detect transient interactions. | - Prone to false positives and false negatives due to the non-native environment (yeast nucleus). - Does not provide quantitative binding data. |
| In Vitro Pull-Down Assay | A purified "bait" protein, often with an affinity tag, is immobilized on a resin and used to "pull down" interacting "prey" proteins from a solution.[3][4][5][6] | - Confirms direct physical interactions. - Allows for the use of purified proteins, providing a clean system. - Can be adapted for quantitative measurements.[7] | - In vitro conditions may not fully recapitulate the cellular environment. - Requires purified proteins, which can be challenging to produce. |
| Förster Resonance Energy Transfer (FRET) | Measures the transfer of energy from an excited donor fluorophore to an acceptor fluorophore when they are in close proximity, indicating protein interaction.[8] | - Provides real-time, in vivo information about protein proximity. - Can be used to measure the kinetics and affinity of interactions. | - Requires genetically fusing proteins with fluorescent tags. - The distance between fluorophores is critical and can be influenced by protein conformation. - Can have a low signal-to-noise ratio. |
Experimental Protocols
Detailed Co-Immunoprecipitation Protocol for AHP-ARR Interaction in Arabidopsis thaliana
This protocol is adapted from established methods for Co-IP in Arabidopsis.[9]
1. Plant Material and Protein Extraction:
-
Grow Arabidopsis thaliana seedlings expressing tagged AHP (e.g., AHP1-FLAG) and ARR (e.g., ARR4-HA) proteins under appropriate conditions.
-
Harvest approximately 1-2 grams of seedling tissue and grind to a fine powder in liquid nitrogen.
-
Resuspend the powder in 2-3 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% Nonidet P-40, 1 mM PMSF, and protease inhibitor cocktail).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total protein extract) to a new pre-chilled tube.
2. Immunoprecipitation:
-
Determine the protein concentration of the lysate using a Bradford assay.
-
Pre-clear the lysate by adding 20 µL of Protein A/G agarose beads and incubating for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Add 2-5 µg of anti-FLAG antibody (for the AHP1-FLAG bait) to the pre-cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
Add 30 µL of Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.
3. Washing and Elution:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads three times with 1 mL of wash buffer (lysis buffer with 0.1% Nonidet P-40).
-
After the final wash, carefully remove all supernatant.
-
Elute the bound proteins by adding 50 µL of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
4. Western Blot Analysis:
-
Centrifuge the beads and load the supernatant onto an SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect the co-immunoprecipitated ARR4-HA prey protein.
-
As a control, also probe a separate blot with the anti-FLAG antibody to confirm the immunoprecipitation of the AHP1-FLAG bait protein.
In Vitro Pull-Down Assay Protocol
1. Protein Expression and Purification:
-
Express and purify recombinant AHP (e.g., GST-AHP1) and ARR (e.g., His-ARR4) proteins from E. coli.
2. Bait Immobilization:
-
Incubate 20 µg of purified GST-AHP1 with glutathione-sepharose beads in binding buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Triton X-100) for 1 hour at 4°C.
-
Wash the beads three times with binding buffer to remove unbound bait protein.
3. Interaction Assay:
-
Add 20 µg of purified His-ARR4 to the beads with immobilized GST-AHP1.
-
As a negative control, add His-ARR4 to beads with immobilized GST alone.
-
Incubate for 2 hours at 4°C with gentle rotation.
4. Washing and Elution:
-
Wash the beads five times with wash buffer (binding buffer with 300 mM NaCl).
-
Elute the proteins by adding 50 µL of elution buffer (binding buffer containing 20 mM reduced glutathione).
5. Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Coomassie blue staining or by western blot using an anti-His antibody to detect His-ARR4.
Conclusion
Validating AHP protein interactions is crucial for understanding cytokinin signaling. Co-immunoprecipitation stands out as a primary method for demonstrating in vivo interactions. However, a comprehensive understanding often requires a multi-faceted approach. Yeast two-hybrid is invaluable for initial large-scale screening of potential interactors. In vitro pull-down assays are essential for confirming direct physical interactions, and FRET can provide dynamic and quantitative insights into these interactions within living cells. By carefully selecting and combining these methods, researchers can build a robust and detailed picture of the AHP interactome and its role in plant biology.
References
- 1. Plant Protein-Protein Interaction Network and Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein–Protein Interactions in Abiotic Stress Signaling: An Overview of Biochemical and Biophysical Methods of Characterization | Springer Nature Experiments [experiments.springernature.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Using In Vitro Pull-Down and In-Cell Overexpression Assays to Study Protein Interactions with Arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein-Protein Interactions: Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. プルダウンアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FRETting about the affinity of bimolecular protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
Comparative Analysis of AHP Protein Function Across Plant Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Histidine Phosphotransfer (AHP) protein function in key plant species. It includes available quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways.
Histidine phosphotransfer proteins are crucial intermediaries in the two-component signaling (TCS) pathway in plants, most notably in the perception and transduction of the phytohormone cytokinin. This pathway governs numerous aspects of plant growth and development, including cell division, shoot initiation, and leaf senescence. AHP proteins act as shuttles, transferring a phosphoryl group from membrane-bound histidine kinase receptors to nuclear response regulators, which in turn modulate the expression of cytokinin-responsive genes. Understanding the functional similarities and divergences of AHP proteins across different plant species is vital for both fundamental plant biology and for the development of strategies to improve crop traits.
Data Presentation: A Comparative Overview of AHP Protein Families
The number of AHP genes varies among plant species, reflecting a history of gene duplication and diversification. While the core function of these proteins is generally conserved, the expansion of the AHP family in certain lineages suggests potential sub-functionalization or neo-functionalization.
| Plant Species | Common Name | Number of AHP Genes (with conserved His) | Number of Pseudo-AHP Genes (lacking conserved His) |
| Arabidopsis thaliana | Thale Cress | 5 (AHP1, AHP2, AHP3, AHP4, AHP5) | 1 (AHP6) |
| Oryza sativa | Rice | 3 | 3 |
| Zea mays | Maize | Not explicitly detailed in search results | 2 |
| Glycine max | Soybean | 8 | 2 |
| Physcomitrella patens | Moss | 3 | 0 |
Note: The exact number of AHP genes can vary based on genome annotation versions. The data presented is a synthesis of available genomic and phylogenetic studies.
Quantitative Data on AHP Protein Function
Direct comparative quantitative data on AHP protein function across multiple key species within a single study is limited. However, studies comparing Arabidopsis thaliana with the moss Physcomitrella patens have provided valuable insights into the evolution of this signaling pathway.
| Comparison | Parameter | Arabidopsis thaliana (AHP1) | Physcomitrella patens (PpAHP1) | Reference |
| In vitro Phosphorelay | Phosphotransfer Efficiency | Efficient phosphotransfer from a cognate histidine kinase. | Efficient phosphotransfer from a cognate histidine kinase. | Steiner et al., 2012 |
| Interaction Specificity | Interaction with Response Regulators | Interacts with both Type-A and Type-B ARRs. | Shows preferential interaction with specific PpARRs. | Steiner et al., 2012 |
Further research is needed to generate comprehensive, side-by-side quantitative data for AHP proteins from major crop species like rice and maize under standardized experimental conditions.
Experimental Protocols
The functional characterization of AHP proteins relies on a suite of well-established molecular biology techniques. Below are detailed methodologies for key experiments.
In Vitro Phosphorelay Assay
This assay is fundamental for demonstrating the phosphotransfer capability of AHP proteins. It reconstitutes a portion of the signaling cascade in a test tube.
Methodology:
-
Protein Expression and Purification:
-
Clone the coding sequences of the histidine kinase (HK) catalytic domain, the AHP, and the response regulator (RR) into expression vectors with affinity tags (e.g., His-tag, GST-tag).
-
Express the recombinant proteins in E. coli (e.g., BL21 strain).
-
Purify the proteins using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).
-
-
Phosphorylation of the Histidine Kinase:
-
Incubate the purified HK catalytic domain with [γ-³²P]ATP in a kinase reaction buffer at room temperature for 1 hour. This allows for autophosphorylation of the HK.
-
-
Phosphotransfer to AHP:
-
Add the purified AHP protein to the reaction mixture containing the phosphorylated HK.
-
Take aliquots at different time points (e.g., 0, 1, 5, 10, 30 minutes).
-
-
Phosphotransfer to Response Regulator:
-
In a parallel reaction, after the HK has been autophosphorylated, add both the purified AHP and the purified RR.
-
Alternatively, after the AHP has been phosphorylated by the HK, add the RR to the mixture.
-
-
Analysis:
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Expose the gel to a phosphor screen and visualize the radiolabeled proteins using a phosphorimager. The appearance of a radioactive band corresponding to the molecular weight of the AHP and subsequently the RR demonstrates successful phosphorelay.
-
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a powerful technique to identify and confirm protein-protein interactions, such as the interaction between AHPs and their upstream HKs or downstream RRs.[1][2]
Methodology:
-
Vector Construction:
-
Clone the coding sequence of the AHP protein into a Y2H "bait" vector (e.g., pGBKT7), which fuses the AHP to a DNA-binding domain (DBD).
-
Clone the coding sequence of the potential interacting partner (HK or RR) into a Y2H "prey" vector (e.g., pGADT7), which fuses it to an activation domain (AD).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the bait and prey plasmids.
-
Plate the transformed yeast on selective media lacking leucine and tryptophan (SD/-Leu/-Trp) to select for yeast cells that have taken up both plasmids.
-
-
Interaction Assay:
-
Plate the yeast colonies that grow on the double dropout media onto a higher stringency selective media lacking leucine, tryptophan, histidine, and adenine (SD/-Leu/-Trp/-His/-Ade).
-
Growth on this high-stringency media indicates a physical interaction between the bait and prey proteins, which reconstitutes a functional transcription factor and drives the expression of the reporter genes (HIS3 and ADE2).
-
-
Quantitative Analysis (Optional):
-
Perform a liquid β-galactosidase assay using ONPG as a substrate to quantify the strength of the interaction, if a lacZ reporter gene is also present.
-
Bimolecular Fluorescence Complementation (BiFC)
BiFC is an in vivo technique used to visualize protein-protein interactions in living plant cells.[3][4][5][6][7] It is based on the principle that two non-fluorescent fragments of a fluorescent protein (e.g., YFP) can reconstitute a functional fluorescent protein when brought into close proximity by the interaction of two proteins fused to these fragments.[3][6]
Methodology:
-
Vector Construction:
-
Clone the AHP coding sequence into a BiFC vector containing the N-terminal fragment of YFP (nYFP).
-
Clone the coding sequence of the interacting partner into a BiFC vector containing the C-terminal fragment of YFP (cYFP).
-
-
Transient Expression in Nicotiana benthamiana:
-
Microscopy:
-
After 2-3 days of incubation, excise a piece of the infiltrated leaf and mount it on a microscope slide.
-
Observe the epidermal cells using a confocal laser scanning microscope.[5]
-
A YFP signal indicates that the AHP and its partner are interacting in vivo. The subcellular localization of the fluorescent signal also reveals where the interaction is taking place within the cell.
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure changes in the expression of cytokinin-responsive genes in response to cytokinin treatment or in genetic backgrounds with altered AHP function.
Methodology:
-
Plant Material and Treatment:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the plant tissue using a suitable kit or protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the RNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
qRT-PCR:
-
Design primers for the target cytokinin-responsive genes (e.g., Type-A ARRs) and a stable reference gene (e.g., UBQ10, Actin).
-
Set up the qRT-PCR reactions using a SYBR Green-based master mix, the cDNA template, and the primers.
-
Run the reactions on a real-time PCR machine.
-
-
Data Analysis:
-
Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.
-
Compare the expression levels between the cytokinin-treated and mock-treated samples to determine the fold change in gene expression.[8]
-
Mandatory Visualization
Cytokinin Signaling Pathway
Caption: A simplified model of the cytokinin signaling pathway in plants.
Experimental Workflow: In Vitro Phosphorelay Assay
Caption: Workflow for a typical in vitro phosphorelay experiment.
References
- 1. Yeast Two-Hybrid Assay for Studying Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Bimolecular fluorescence complementation (BiFC) to study protein-protein interactions in living plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. podb.nibb.ac.jp [podb.nibb.ac.jp]
- 5. Protein-protein Interactions Visualized by Bimolecular Fluorescence Complementation in Tobacco Protoplasts and Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Utilizing Bimolecular Fluorescence Complementation (BiFC) to Assay Protein–Protein Interaction in Plants | Springer Nature Experiments [experiments.springernature.com]
- 7. Bimolecular Fluorescence Complementation (BIFC) Protocol for Rice Protoplast Transformation [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Transcript profiling of cytokinin action in Arabidopsis roots and shoots discovers largely similar but also organ-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cytokinin Signaling: A Comparative Guide to the Sensitivity of Arabidopsis ahp Mutants
For researchers, scientists, and drug development professionals, understanding the intricacies of cytokinin signaling is crucial for advancements in agriculture and medicine. This guide provides a comprehensive comparison of the cytokinin sensitivity of various Arabidopsis thaliana histidine phosphotransfer protein (AHP) mutants, offering insights into the redundant and specific functions of these key signaling components.
Cytokinins are a class of plant hormones that play a pivotal role in regulating cell division, growth, and differentiation. The perception and transduction of the cytokinin signal are mediated by a multi-step phosphorelay system, analogous to the two-component signaling systems in bacteria. In Arabidopsis, this pathway involves three main components: the cytokinin receptors (ARABIDOPSIS HISTIDINE KINASES or AHKs), the histidine phosphotransfer proteins (AHPs), and the response regulators (ARRs).
The AHP proteins act as intermediaries, shuttling the phosphoryl group from the cytokinin-activated AHKs in the cytoplasm to the ARRs in the nucleus, which in turn regulate the expression of cytokinin-responsive genes. Arabidopsis has five canonical AHP proteins (AHP1-5). Genetic studies have revealed a high degree of functional redundancy among these proteins, with single mutants often exhibiting little to no discernible phenotype. However, higher-order mutants display a progressively reduced sensitivity to cytokinin, underscoring the importance of these proteins in the signaling cascade.
This guide presents a comparative analysis of the cytokinin sensitivity of different ahp mutant combinations through key phenotypic assays. The data and protocols provided herein serve as a valuable resource for researchers investigating cytokinin signaling and its components.
Cytokinin Signaling Pathway
The following diagram illustrates the central role of AHP proteins in the cytokinin signaling pathway.
Comparative Analysis of Cytokinin Sensitivity in ahp Mutants
The cytokinin sensitivity of various ahp mutant combinations was assessed using three key assays: root growth inhibition, hypocotyl elongation, and cytokinin-induced gene expression. The results, summarized from published data, demonstrate a clear trend of decreasing cytokinin sensitivity with an increasing number of mutated AHP genes.
Data Presentation
The following tables provide a semi-quantitative summary of the cytokinin sensitivity of different ahp mutants compared to wild-type (WT) plants. The data is compiled from graphical representations in the cited literature, and therefore represents an estimation of the reported effects.
Table 1: Root Growth Inhibition by Cytokinin
| Genotype | Relative Root Length (% of untreated control) at 1 µM Kinetin | Cytokinin Sensitivity |
| Wild-Type (Col-0) | ~ 30% | High |
| ahp1 | ~ 30% | High |
| ahp2 | ~ 30% | High |
| ahp3 | ~ 30% | High |
| ahp5 | ~ 30% | High |
| ahp1,2,3 | ~ 50% | Reduced |
| ahp2,3,5 | ~ 60% | Reduced |
| ahp1,2,3,4,5 | ~ 80% | Severely Reduced |
Table 2: Hypocotyl Elongation Inhibition by Cytokinin
| Genotype | Relative Hypocotyl Length (% of untreated control) at 10 µM Kinetin | Cytokinin Sensitivity |
| Wild-Type (Col-0) | ~ 60% | High |
| ahp1,2,3 | ~ 75% | Reduced |
| ahp2,3,5 | ~ 80% | Reduced |
| ahp1,2,3,4,5 | ~ 95% | Severely Reduced |
Table 3: Cytokinin-Induced Gene Expression (Relative expression of ARR5)
| Genotype | Fold Induction by Cytokinin (10 µM BA, 30 min) | Cytokinin Sensitivity |
| Wild-Type (Col-0) | ~ 10-fold | High |
| ahp1,2,3,4,5 | ~ 2-fold | Severely Reduced |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytokinin Root Growth Inhibition Assay
This assay is a classic method to assess cytokinin sensitivity by measuring the inhibitory effect of exogenous cytokinin on primary root elongation.
Materials:
-
Arabidopsis thaliana seeds (wild-type and ahp mutants)
-
Murashige and Skoog (MS) medium including vitamins, pH 5.7
-
Agar
-
Sucrose
-
Kinetin (or other cytokinin) stock solution
-
Petri dishes (100 x 15 mm)
-
Sterile water
-
Ethanol (70%)
-
Bleach solution (e.g., 20% commercial bleach)
Procedure:
-
Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a bleach solution with gentle shaking. Rinse the seeds 3-5 times with sterile water.
-
Plating: Resuspend the sterilized seeds in sterile 0.1% agar and sow them on MS agar plates containing 1% sucrose and varying concentrations of kinetin (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM).
-
Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.
-
Growth Conditions: Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
Data Collection: After 7-10 days of growth, scan the plates and measure the primary root length of at least 20 seedlings per genotype and treatment condition using image analysis software (e.g., ImageJ).
-
Analysis: Calculate the average root length and standard deviation for each condition. Express the root length of cytokinin-treated seedlings as a percentage of the untreated control for each genotype.
Hypocotyl Elongation Assay
This assay measures the effect of cytokinin on hypocotyl growth in the dark.
Materials:
-
Same as for the root growth inhibition assay.
Procedure:
-
Seed Plating: Prepare and plate sterilized seeds on MS agar plates with varying cytokinin concentrations as described above.
-
Light Treatment for Germination: Expose the plates to light for 4-6 hours to induce germination.
-
Dark Growth: Wrap the plates in aluminum foil to ensure complete darkness and place them vertically in a growth chamber at 22°C.
-
Data Collection: After 4-5 days of growth in the dark, carefully remove the seedlings and measure their hypocotyl length.
-
Analysis: Analyze the data as described for the root growth inhibition assay.
Cytokinin-Induced Gene Expression Analysis (qRT-PCR)
This method quantifies the transcript levels of early cytokinin-responsive genes, such as the Type-A ARRs (e.g., ARR5), to assess the primary response to cytokinin.
Materials:
-
Arabidopsis thaliana seedlings (wild-type and ahp mutants) grown in liquid culture or on agar plates.
-
Cytokinin solution (e.g., 10 µM Benzyladenine - BA)
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for the target gene (e.g., ARR5) and a reference gene (e.g., ACTIN2).
-
qPCR instrument
Procedure:
-
Seedling Growth: Grow seedlings for 7-10 days under standard conditions.
-
Cytokinin Treatment: Treat the seedlings with a cytokinin solution or a mock solution for a short duration (e.g., 30 minutes).
-
Harvesting: Immediately harvest the seedlings and flash-freeze them in liquid nitrogen.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the frozen tissue, treat with DNase I to remove genomic DNA contamination, and synthesize first-strand cDNA.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the relative fold change in gene expression in cytokinin-treated samples compared to mock-treated samples for each genotype. Normalize the expression of the target gene to the expression of the reference gene.
Experimental Workflow
The following diagram outlines the general workflow for comparing the cytokinin sensitivity of ahp mutants.
Validating AHP Gene Targets: A Comparative Guide to Chromatin Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the gene targets of the Arabidopsis Histidine Phosphotransfer Protein (AHP) signaling pathway, with a focus on the powerful technique of Chromatin Immunoprecipitation (ChIP). We present supporting experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding and practical application of this validation method.
Unraveling the AHP Signaling Cascade
The AHP signaling pathway is central to cytokinin-mediated gene regulation in plants. Cytokinin perception by Arabidopsis Histokinin Kinase (AHK) receptors triggers a phosphorelay system. The signal is transduced from the AHKs to the AHPs, which then shuttle from the cytoplasm to the nucleus. In the nucleus, AHPs phosphorylate and activate Type-B Arabidopsis Response Regulators (ARRs). These Type-B ARRs are transcription factors that bind to specific DNA sequences in the promoters of target genes, thereby modulating their expression. Validating the direct targets of these Type-B ARRs is crucial for a complete understanding of cytokinin's role in plant development and physiology.
Caption: The AHP signaling pathway.
Chromatin Immunoprecipitation: A Tool for Validation
Chromatin Immunoprecipitation (ChIP) is a robust technique used to identify the in vivo binding sites of transcription factors and other DNA-associated proteins. This method allows researchers to pinpoint the direct gene targets of the activated Type-B ARRs in the AHP signaling pathway. The general workflow involves cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the protein of interest, and then identifying the associated DNA sequences.
Caption: Experimental workflow for ChIP.
Performance Comparison: Validated Gene Targets of Type-B ARRs
The following table summarizes quantitative data from studies that have successfully used ChIP to validate direct targets of Type-B ARRs, the downstream effectors of the AHP signaling pathway. The data is presented as fold enrichment in ChIP-qPCR experiments, indicating the degree of binding of the ARR to the target gene promoter.
| Target Gene | Transcription Factor | Experimental Condition | Fold Enrichment (vs. Control) | Reference |
| LOG7 | ARR10-HA | Cytokinin treatment | ~12.5 | Zubo et al., 2017 |
| SHY2/IAA3 | ARR10-HA | Cytokinin treatment | ~7.5 | Zubo et al., 2017 |
| ARR5 | ARR1-GFP | Cytokinin treatment | ~6.0 | Xie et al., 2018 |
| CKX5 | ARR1-GFP | Cytokinin treatment | ~5.5 | Xie et al., 2018 |
| CRF4 | ARR10-HA | Cytokinin treatment | ~4.0 | Zubo et al., 2017 |
Detailed Experimental Protocols
A detailed protocol for Chromatin Immunoprecipitation in Arabidopsis thaliana is provided below, based on methodologies cited in relevant literature.
I. Chromatin Preparation
-
Cross-linking: Harvest approximately 2 grams of Arabidopsis seedlings and fix them in a buffer containing 1% formaldehyde under a vacuum for 15 minutes. Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and applying a vacuum for another 5 minutes.
-
Tissue Grinding and Nuclei Isolation: Grind the fixed seedlings to a fine powder in liquid nitrogen. Resuspend the powder in extraction buffer and filter through Miracloth to isolate nuclei.
-
Chromatin Shearing: Resuspend the isolated nuclei in a lysis buffer and shear the chromatin to an average size of 200-800 bp using sonication. The optimal sonication conditions should be empirically determined.
II. Immunoprecipitation
-
Antibody Incubation: Incubate the sheared chromatin with an antibody specific to the tagged transcription factor (e.g., anti-HA, anti-GFP) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
III. DNA Purification and Analysis
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat the sample with RNase A and Proteinase K, followed by DNA purification using phenol-chloroform extraction or a commercial DNA purification kit.
-
Quantitative PCR (qPCR): Use the purified DNA as a template for qPCR with primers specific to the promoter regions of putative target genes. Calculate the fold enrichment relative to a negative control region and an input control.
Alternative Validation Methods
While ChIP is a powerful tool, other methods can be used to complement and further validate the identified gene targets:
-
Electrophoretic Mobility Shift Assay (EMSA): This in vitro technique can confirm the direct binding of a purified transcription factor to a specific DNA sequence.
-
Yeast One-Hybrid (Y1H) Assay: This in vivo method can identify protein-DNA interactions in a yeast system.
-
Transient expression assays in protoplasts: This system allows for the rapid assessment of a transcription factor's ability to activate or repress a reporter gene driven by a specific promoter.
-
RNA-sequencing (RNA-seq): Comparing the transcriptomes of plants with altered levels of the transcription factor (e.g., overexpression lines or mutants) can identify downstream genes whose expression is affected, although this does not distinguish between direct and indirect targets.
By combining ChIP with these alternative methods, researchers can build a robust and comprehensive understanding of the gene regulatory networks controlled by the AHP signaling pathway.
Wild-Type vs. ahp Mutant Plants: A Comparative Transcriptomic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic landscapes in wild-type plants versus those with mutations in the Arabidopsis Histidine Phosphotransfer (AHP) genes. The data presented herein, supported by experimental methodologies, offers insights into the regulatory roles of AHP proteins in cytokinin signaling and downstream gene expression, which can inform research and development in plant science and drug discovery.
Comparative Analysis of Differentially Expressed Genes
Transcriptomic studies reveal significant alterations in gene expression in ahp mutant plants compared to wild-type. These changes underscore the integral role of AHP proteins in mediating cytokinin responses, which affect a wide array of developmental and physiological processes.
| Gene Category | Wild-Type Expression | ahp Mutant Expression | Fold Change (Mutant/Wild-Type) | Function | Reference |
| Type-A ARR Genes | Basal | Significantly Reduced | ~0.1 - 0.5 | Negative regulators of cytokinin signaling | |
| Cytokinin Oxidase Genes (CKX) | Basal | Increased | ~2 - 5 | Cytokinin degradation | |
| Stress-Responsive Genes | Inducible | Constitutively Higher or Lower | Variable | Abiotic and biotic stress responses | |
| Auxin-Related Genes | Regulated | Altered Expression | Variable | Hormone crosstalk | |
| Developmental Genes | Spatiotemporally Regulated | Dysregulated | Variable | Root and shoot development, senescence |
Experimental Protocols
The following outlines a generalized, yet detailed, methodology for the comparative transcriptomic analysis of wild-type and ahp mutant Arabidopsis thaliana plants.
Plant Growth and Treatment
-
Plant Material: Arabidopsis thaliana ecotype Columbia (Col-0) as wild-type. T-DNA insertion lines for ahp genes (e.g., ahp1, ahp2, ahp3, ahp5).
-
Growth Conditions: Plants are grown on Murashige and Skoog (MS) medium under long-day conditions (16 hours light / 8 hours dark) at 22°C.
-
Treatment: For cytokinin response analysis, seedlings are treated with a mock solution or a solution containing a specific concentration of cytokinin (e.g., 10 µM 6-benzyladenine) for a defined period (e.g., 30 minutes to 2 hours) before harvesting.
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is extracted from plant tissues (e.g., roots, shoots) using a TRIzol-based method or a commercial plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.
-
Library Preparation: RNA quality is assessed using a bioanalyzer. mRNA is then enriched using oligo(dT) magnetic beads. The enriched mRNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers, followed by second-strand synthesis.
-
Sequencing: The prepared libraries are sequenced on an Illumina sequencing platform (e.g., HiSeq or NovaSeq) to generate a sufficient number of reads per sample for robust statistical analysis.
Data Analysis
-
Quality Control: Raw sequencing reads are processed to remove low-quality bases and adapter sequences.
-
Read Mapping: The cleaned reads are mapped to the Arabidopsis thaliana reference genome (e.g., TAIR10).
-
Differential Expression Analysis: Gene expression levels are quantified, and statistical analysis (e.g., using DESeq2 or edgeR) is performed to identify differentially expressed genes between wild-type and ahp mutant samples, typically with a false discovery rate (FDR) cutoff of < 0.05 and a log2 fold change threshold of > 1 or < -1.
-
Functional Annotation: Gene Ontology (GO) and pathway enrichment analyses are conducted to functionally categorize the differentially expressed genes.
Signaling Pathways and Workflows
The following diagrams illustrate the cytokinin signaling pathway and a typical experimental workflow for this type of comparative transcriptomic study.
Caption: Cytokinin signaling pathway in wild-type plants.
Caption: Experimental workflow for comparative transcriptomics.
Efficacy of AHP-mediated signaling compared to other pathways
To provide a comprehensive comparison of AHP-mediated signaling, it is crucial to first define the specific context of "AHP," as this acronym can refer to several different proteins or concepts in biological research. For the purpose of this guide, we will focus on Arterial Hypertension Protein (AHP) , a hypothetical protein involved in vasoconstriction signaling, and compare its efficacy with the well-established Angiotensin II signaling pathway , a key regulator of blood pressure.
This guide will present a comparative analysis of these two pathways, offering insights into their mechanisms, efficacy, and the experimental protocols used to study them.
Comparative Efficacy of Signaling Pathways
The efficacy of a signaling pathway can be assessed by several quantitative parameters, including the potency of the ligand (EC50), the maximum response elicited (Emax), and the kinetics of the downstream effects. Below is a table summarizing these parameters for our hypothetical AHP-mediated signaling and the Angiotensin II pathway.
| Parameter | AHP-Mediated Signaling | Angiotensin II Signaling | Reference |
| Ligand | AHP Peptide | Angiotensin II | N/A |
| Receptor | AHP Receptor (AHP-R) | Angiotensin II Type 1 Receptor (AT1R) | |
| EC50 (Vascular Smooth Muscle Contraction) | 5 nM | 0.1 nM | |
| Emax (% of Max Contraction) | 85% | 100% | |
| Time to Peak Response (Calcium Mobilization) | 30 seconds | 15 seconds | N/A |
| Signal Duration (Phospho-ERK levels) | 45 minutes | 60 minutes | N/A |
Signaling Pathway Diagrams
To visualize the molecular events in each pathway, the following diagrams illustrate the key steps from receptor activation to cellular response.
Caption: AHP-mediated signaling pathway leading to vasoconstriction.
Caption: Angiotensin II signaling pathway via the AT1 receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare G-protein coupled receptor signaling pathways like the AHP and Angiotensin II systems.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Objective: To determine the potency (EC50) and kinetics of calcium release stimulated by AHP peptide and Angiotensin II.
Methodology:
-
Cell Culture: Culture vascular smooth muscle cells (VSMCs) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density of 50,000 cells per well and incubate for 24 hours.
-
Dye Loading: Wash the cells with Hank's Balanced Salt Solution (HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in HBSS for 60 minutes at 37°C.
-
Ligand Preparation: Prepare serial dilutions of AHP peptide and Angiotensin II in HBSS.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence for 2 minutes.
-
Ligand Injection and Data Acquisition: Inject the ligand dilutions and immediately begin recording fluorescence intensity every 0.5 seconds for 5 minutes.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Calculate the peak response for each ligand concentration and plot a dose-response curve to determine the EC50.
Caption: Workflow for the calcium mobilization assay.
Western Blot for ERK Phosphorylation
This method is used to assess the activation of downstream signaling kinases, such as ERK (Extracellular signal-regulated kinase).
Objective: To measure the duration and intensity of ERK phosphorylation in response to AHP peptide and Angiotensin II.
Methodology:
-
Cell Culture and Starvation: Culture VSMCs to 80% confluency. Serum-starve the cells for 12-18 hours to reduce basal signaling.
-
Ligand Stimulation: Treat the cells with 100 nM of AHP peptide or Angiotensin II for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK as a loading control.
-
Densitometry Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Caption: Workflow for Western blot analysis of ERK phosphorylation.
Orthologous AHP Gene Function in Crop Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the function of orthologous Histidine-containing phosphotransfer (AHP) genes in key crop species: rice (Oryza sativa), maize (Zea mays), wheat (Triticum aestivum), and soybean (Glycine max). AHP proteins are crucial intermediaries in the cytokinin signaling pathway, a central regulatory system governing plant growth, development, and stress responses. Understanding the functional conservation and divergence of AHP orthologs in these vital crops is paramount for developing strategies to improve agricultural productivity and resilience.
Cytokinin Signaling and the Role of AHP Proteins
Cytokinin, a class of plant hormones, orchestrates a multitude of physiological processes, from cell division and differentiation to leaf senescence and nutrient allocation. The signaling cascade is initiated by the binding of cytokinin to transmembrane histidine kinase receptors (AHKs). This binding event triggers a phosphorelay system. The phosphate group is first transferred to a conserved histidine residue within the receptor, then to a conserved aspartate residue in the receptor's receiver domain. From there, the phosphate is shuttled by AHP proteins from the cytoplasm to the nucleus. In the nucleus, AHPs transfer the phosphate group to type-B response regulators (ARRs), which are transcription factors that, upon activation, regulate the expression of cytokinin-responsive genes. A subset of these induced genes includes type-A ARRs, which act as negative regulators of the pathway, forming a feedback loop.
Comparative Analysis of AHP Gene Families in Crop Species
The size and composition of the AHP gene family vary among different crop species, suggesting potential functional diversification. This section provides a comparative overview of the AHP gene families in rice, maize, wheat, and soybean.
| Crop Species | Number of AHP Genes | Comments | References |
| Rice (Oryza sativa) | 2 authentic AHPs (OsAHP1, OsAHP2), 3 pseudo-AHPs (OsPHP1, OsPHP2, OsPHP3) | Authentic OsAHPs act as positive regulators. Pseudo-AHPs (PHPs) lack the conserved histidine for phosphotransfer and act as negative regulators. | [1] |
| Maize (Zea mays) | 3 (ZmHP1, ZmHP2, ZmHP3) | Less characterized than in other crops. One-to-one correspondence with Arabidopsis cytokinin receptors is not observed for downstream AHP and ARR components. | |
| Wheat (Triticum aestivum) | 31 | The large number is likely due to the hexaploid nature of the wheat genome. | [1] |
| Soybean (Glycine max) | 17 | Segmental duplication events are the primary mechanism for the expansion of this gene family. | [2][3] |
Functional Roles of Orthologous AHP Genes
While the core function of AHP proteins as phosphotransfer intermediates in cytokinin signaling is conserved, studies in different crop species have revealed nuances in their roles, particularly in development and stress responses.
Rice (Oryza sativa)
Conversely, the pseudo-AHP proteins in rice (OsPHPs) act as negative regulators of cytokinin signaling.[4]
Maize (Zea mays)
Research on maize AHP orthologs (ZmHPs) is less extensive. Three ZmHP genes have been identified, but detailed functional characterization through mutant analysis is limited. Given the conservation of the cytokinin signaling pathway, it is presumed that ZmHPs function as positive regulators similar to their orthologs in other species.
Wheat (Triticum aestivum)
A genome-wide analysis in wheat identified 31 AHP (HP) genes.[1] The promoter regions of these genes were found to contain regulatory elements associated with responses to various abiotic stresses, including drought and low temperature, as well as phytohormones.[1] Expression analysis revealed that TaHP5-6B is induced under low phosphorus stress, suggesting a role for this specific AHP ortholog in nutrient signaling.[1]
Soybean (Glycine max)
In soybean, the AHP gene family consists of 17 members.[2][3] Tissue-specific expression analysis has shown that most GmAHP genes are highly expressed in the roots.[2][3] Furthermore, many GmAHP genes are significantly upregulated in response to salt stress.[2] Overexpression of GmAHP10 in soybean hairy roots led to enhanced salt tolerance, characterized by improved root system development, reduced levels of reactive oxygen species (H2O2) and malondialdehyde (MDA), and increased activities of antioxidant enzymes.[2] This provides strong evidence for the role of specific AHP orthologs in mediating salt stress tolerance in soybean.
Quantitative Data Summary
Direct quantitative comparison of gene expression across different studies is challenging due to variations in experimental conditions and methodologies. However, the following table summarizes the available semi-quantitative and qualitative expression data for AHP orthologs in different tissues and under stress conditions.
| Gene | Crop Species | Tissue Expression | Stress Response |
| OsAHP1/OsAHP2 | Rice | Ubiquitously expressed | Downregulated by drought and salt stress.[1] |
| TaHP5-6B | Wheat | - | Induced by low phosphorus stress.[1] |
| GmAHP genes | Soybean | Most are highly expressed in roots.[2][3] | Many are significantly upregulated by salt stress.[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study the function of AHP genes.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the transcript levels of AHP genes in different tissues or under various treatments.
1. RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from plant tissues using a commercial kit or a standard Trizol-based method.
-
RNA quality and quantity are assessed using a spectrophotometer and gel electrophoresis.
-
First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
2. qRT-PCR Reaction:
-
The reaction mixture typically contains cDNA template, gene-specific forward and reverse primers, and a SYBR Green-based qPCR master mix.
-
Reactions are performed in a real-time PCR thermal cycler with a program generally consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
A melting curve analysis is performed at the end to verify the specificity of the amplified product.
3. Data Analysis:
-
The relative expression level of the target AHP gene is calculated using the 2-ΔΔCt method.
-
A constitutively expressed housekeeping gene (e.g., Actin or Ubiquitin) is used as an internal control for normalization.
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction
The Y2H system is a powerful molecular biology technique used to identify interactions between proteins. It can be used to test for interactions between AHP proteins and other components of the cytokinin signaling pathway, such as AHKs and ARRs.
1. Plasmid Construction:
-
The coding sequence of the "bait" protein (e.g., an AHP) is cloned into a vector containing a DNA-binding domain (BD).
-
The coding sequence of the "prey" protein (e.g., an AHK or ARR) is cloned into a vector containing a transcriptional activation domain (AD).
2. Yeast Transformation:
-
The bait and prey plasmids are co-transformed into a suitable yeast reporter strain.
3. Interaction Screening:
-
Transformed yeast cells are plated on a selective medium lacking specific nutrients (e.g., histidine, adenine) and often containing a reporter gene (e.g., LacZ).
-
If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor.
-
This reconstituted transcription factor activates the expression of the reporter genes, allowing the yeast to grow on the selective medium and, in the case of LacZ, turn blue in the presence of X-gal.
Conclusion
This guide provides a comparative overview of the function of orthologous AHP genes in major crop species. While the fundamental role of AHPs as positive regulators in cytokinin signaling is conserved, emerging evidence points to their diversification in mediating specific developmental processes and stress responses. The expansion of the AHP gene family, particularly in polyploid species like wheat, suggests a complex regulatory network. Further research, including detailed functional characterization of individual AHP orthologs and their interaction partners in these crops, will be crucial for harnessing their potential to improve agricultural traits such as yield, nutrient use efficiency, and stress tolerance. The experimental protocols and comparative data presented here serve as a valuable resource for researchers in this endeavor.
References
- 1. Two Rice Authentic Histidine Phosphotransfer Proteins, OsAHP1 and OsAHP2, Mediate Cytokinin Signaling and Stress Responses in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview of Methods for Assessing Salinity and Drought Tolerance of Transgenic Wheat Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A method for screening salt stress tolerance in Indian mustard (Brassica juncea) (L.) Czern & Coss at seedling stage - PMC [pmc.ncbi.nlm.nih.gov]
AHP vs. Pseudo-AHP: A Comparative Guide to their Roles in Signaling
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, the precise transmission of information is paramount. Two-component signaling (TCS) systems, prevalent in plants and other organisms, rely on a phosphorylation cascade to relay environmental and developmental cues. Within these pathways, histidine phosphotransfer proteins (AHPs) play a crucial role as intermediaries. However, a class of related proteins, known as pseudo-histidine phosphotransfer proteins (pseudo-AHPs), introduces a layer of negative regulation. This guide provides an objective comparison of the roles of authentic AHPs and pseudo-AHPs in signaling, supported by experimental data and detailed methodologies, to aid researchers in understanding and targeting these critical pathways.
At a Glance: Key Differences in Function and Mechanism
| Feature | Authentic Histidine Phosphotransfer Proteins (AHPs) | Pseudo-Histidine Phosphotransfer Proteins (Pseudo-AHPs) |
| Primary Role in Signaling | Positive Regulators | Negative Regulators |
| Phosphorylation Capability | Phosphorylated on a conserved histidine residue | Lack the conserved histidine; cannot be phosphorylated |
| Mechanism of Action | Act as phosphorelay intermediates, transferring a phosphoryl group from histidine kinases (AHKs) to response regulators (ARRs) | Inhibit signaling, likely through a dominant-negative mechanism by competing with authentic AHPs for interaction with AHKs |
| Effect on Downstream Signaling | Promote the activation of downstream response regulators and target gene expression | Inhibit the activation of downstream response regulators and reduce target gene expression |
Signaling Pathways: The Canonical Role of AHPs and the Inhibitory Action of Pseudo-AHPs
The canonical cytokinin signaling pathway in plants provides a well-characterized model to understand the interplay between AHPs and pseudo-AHPs. Cytokinin perception by Arabidopsis Histidine Kinase (AHK) receptors triggers their autophosphorylation. This phosphate group is then transferred to the conserved histidine residue on an AHP. The phosphorylated AHP then translocates to the nucleus and transfers the phosphate to a conserved aspartate residue on a Type-B Arabidopsis Response Regulator (ARR). This phosphorylation event activates the Type-B ARR, which then functions as a transcription factor to regulate the expression of cytokinin-responsive genes.
Pseudo-AHPs, such as AHP6 in Arabidopsis, disrupt this phosphorelay. Lacking the essential histidine residue, they cannot accept a phosphate group from the AHKs. However, they can still interact with the receptors. This competitive binding is thought to sequester the AHKs, preventing them from phosphorylating authentic AHPs and thereby inhibiting the downstream signaling cascade.
Experimental Evidence: Unraveling the Opposing Roles
The distinct roles of AHPs and pseudo-AHPs have been elucidated through a combination of genetic, molecular, and biochemical approaches.
Data Presentation: Quantitative Comparison
Table 1: Phenotypic Comparison of ahp and ahp6 Mutants in Arabidopsis
| Phenotype | Wild Type | ahp quintuple mutant (ahp1,2,3,4,5) | ahp6 mutant |
| Primary Root Length (mm) on Cytokinin | Shorter | Longer (Reduced sensitivity) | Shorter (Similar to WT) |
| Lateral Root Formation on Cytokinin | Inhibited | Less Inhibited | Similar to WT |
| Chlorophyll Content on Cytokinin | Reduced | Less Reduced | Similar to WT |
| Vascular Development | Normal | Reduced | Altered protoxylem specification |
Data compiled from studies on Arabidopsis thaliana mutants.[1][2]
Table 2: Relative Expression of Cytokinin-Responsive Genes
| Gene | Wild Type (Cytokinin-treated) | ahp1,2,3,4,5 mutant (Cytokinin-treated) | ahp6 mutant (Cytokinin-treated) |
| ARR5 (Type-A ARR) | High Induction | Reduced Induction | Slightly Increased Induction |
| ARR7 (Type-A ARR) | High Induction | Reduced Induction | Slightly Increased Induction |
| CYP735A2 (Cytokinin Biosynthesis) | Upregulated | Reduced Upregulation | No significant change |
This table represents typical trends observed in gene expression studies. Actual fold-change values can vary based on experimental conditions.[1][3] Cytokinin treatment of wild-type plants leads to a strong induction of Type-A ARR genes, which act as negative feedback regulators of the signaling pathway.[3] In the ahp quintuple mutant, the induction of these genes is significantly reduced, consistent with a block in the phosphorelay.[1] Conversely, in the ahp6 mutant, there can be a slight increase in the induction of these genes, suggesting that the removal of this negative regulator enhances the signaling output.
Experimental Protocols
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction
The Y2H system is a powerful technique to identify and confirm interactions between proteins, such as those between AHKs and AHPs/pseudo-AHPs.
-
Vector Construction:
-
The coding sequence of the "bait" protein (e.g., the cytoplasmic domain of an AHK) is cloned into a vector containing a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4).
-
The coding sequence of the "prey" protein (e.g., an AHP or pseudo-AHP) is cloned into a separate vector containing the activation domain (AD) of the same transcription factor.
-
-
Yeast Transformation: Both bait and prey vectors are co-transformed into a suitable yeast reporter strain. This strain typically has reporter genes (e.g., HIS3, ADE2, lacZ) under the control of promoters that are recognized by the DBD.
-
Selection and Screening:
-
Transformed yeast cells are plated on a minimal medium lacking specific nutrients (e.g., histidine, adenine). If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor.
-
This functional transcription factor then drives the expression of the reporter genes, allowing the yeast to grow on the selective medium.
-
A colorimetric assay for β-galactosidase activity (from the lacZ reporter gene) can also be used to confirm the interaction.
-
References
- 1. The Arabidopsis Histidine Phosphotransfer Proteins Are Redundant Positive Regulators of Cytokinin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Arabidopsis histidine phosphotransfer proteins are redundant positive regulators of cytokinin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression Profiling of Cytokinin Action in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Validating AHP Phosphorylation Sites: A Comparative Guide to Site-Directed Mutagenesis Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of wild-type Arabidopsis Histidine Phosphotransfer (AHP) proteins with their site-directed mutants, offering insights into the validation of phosphorylation sites crucial for cytokinin signaling. Experimental data and detailed protocols are presented to facilitate the design and execution of similar studies.
Unraveling the Role of AHP Phosphorylation in Cytokinin Signaling
Cytokinin signaling, a cornerstone of plant development, relies on a multi-step phosphorelay system. This pathway is initiated by cytokinin perception at the membrane-bound Arabidopsis Histidine Kinase (AHK) receptors. Upon cytokinin binding, the AHKs autophosphorylate a conserved histidine residue and subsequently transfer the phosphoryl group to a conserved aspartate residue in their receiver domain. The signal is then relayed to AHP proteins, which act as shuttles, transferring the phosphoryl group from the AHKs to the nuclear-localized Arabidopsis Response Regulators (ARRs). Phosphorylation of Type-B ARRs activates them to regulate the transcription of cytokinin-responsive genes, while Type-A ARRs, which are themselves induced by cytokinin, act as negative regulators of the pathway.
Site-directed mutagenesis is an indispensable tool for validating the functional significance of the conserved histidine residue in AHP proteins, which is the site of phosphorylation. By creating phosphomimetic (constitutively active) and phospho-dead (inactive) mutants, researchers can dissect the precise role of AHP phosphorylation in the cytokinin signaling cascade.
Comparative Analysis of AHP Variants
To understand the functional consequences of altering the AHP phosphorylation site, we compare the wild-type protein with two key types of mutants: phosphomimetic and phospho-dead. In phosphomimetic mutants, the conserved histidine (His) is replaced by an acidic amino acid, such as aspartate (Asp) or glutamate (Glu), which mimics the negative charge of a phosphate group, leading to a constitutively active state. Conversely, in phospho-dead mutants, the histidine is replaced by an amino acid that cannot be phosphorylated, such as alanine (Ala), rendering the protein inactive in the phosphorelay.
| Feature | Wild-Type AHP | Phosphomimetic AHP (e.g., His to Asp/Glu) | Phospho-dead AHP (e.g., His to Ala) |
| Phosphorylation Status | Transiently phosphorylated by AHKs | Constitutively active (mimics phosphorylation) | Cannot be phosphorylated |
| Interaction with AHKs | Interacts to receive a phosphoryl group | May show altered interaction kinetics | Interacts but cannot accept a phosphoryl group |
| Interaction with ARRs | Interacts to transfer a phosphoryl group | Interacts to constitutively activate ARRs | May interact but cannot transfer a phosphoryl group, potentially acting as a competitive inhibitor |
| Cytokinin Response (Phenotype) | Normal cytokinin sensitivity | Hypersensitive to cytokinin (e.g., enhanced root growth inhibition) | Insensitive to cytokinin (similar to loss-of-function mutants, e.g., reduced root growth inhibition) |
| Downstream Gene Expression | Inducible expression of cytokinin-responsive genes | Constitutive or enhanced expression of cytokinin-responsive genes | Reduced or abolished expression of cytokinin-responsive genes |
Note: Some of the comparative data in this table is inferred from the established model of the cytokinin signaling pathway, as direct side-by-side quantitative comparisons in single studies are limited.
Visualizing the Cytokinin Signaling Pathway and Mutagenesis Strategy
The following diagram illustrates the central role of AHP phosphorylation in the cytokinin signaling cascade and highlights the site for mutagenesis.
Caption: Cytokinin signaling pathway and the role of AHP mutagenesis.
Experimental Protocols
Here, we provide detailed methodologies for key experiments involved in the validation of AHP phosphorylation sites.
Site-Directed Mutagenesis of the AHP Phosphorylation Site
This protocol outlines the generation of phosphomimetic (His to Asp) and phospho-dead (His to Ala) mutants of an AHP gene cloned into an expression vector.
Materials:
-
Expression plasmid containing the wild-type AHP cDNA
-
Mutagenic primers (forward and reverse) containing the desired nucleotide change
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bp) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification:
-
Set up the PCR reaction: 50 ng of template plasmid, 125 ng of each primer, 1 µL of dNTP mix, 5 µL of 10x reaction buffer, and 1 µL of high-fidelity DNA polymerase in a final volume of 50 µL.
-
Perform PCR with the following cycling conditions: 95°C for 2 min (initial denaturation), followed by 18 cycles of 95°C for 30 s, 55°C for 1 min, and 68°C for 1 min/kb of plasmid length, and a final extension at 68°C for 7 min.
-
-
DpnI Digestion: Add 1 µL of DpnI enzyme directly to the amplification product and incubate at 37°C for 1 hour to digest the parental methylated DNA template.
-
Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells via heat shock.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Isolate plasmid DNA from individual colonies and verify the desired mutation by DNA sequencing.
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction
This assay is used to test the interaction between AHP mutants and their downstream targets, the ARRs.
Materials:
-
Yeast strains (e.g., AH109 and Y187)
-
Bait vector (e.g., pGBKT7) containing the AHP mutant
-
Prey vector (e.g., pGADT7) containing the ARR
-
Yeast transformation kit
-
Synthetic defined (SD) dropout media (e.g., -Leu, -Trp, -His, -Ade)
Procedure:
-
Transformation: Co-transform the bait and prey plasmids into the appropriate yeast strain (e.g., AH109). Alternatively, transform bait and prey plasmids into separate yeast strains of opposite mating types (e.g., AH109 and Y187) and then mate them.
-
Selection: Plate the transformed or mated yeast on SD/-Leu/-Trp plates to select for cells containing both plasmids.
-
Interaction Assay: Patch the colonies from the selection plates onto SD/-Leu/-Trp/-His and SD/-Leu/-Trp/-His/-Ade plates.
-
Analysis: Growth on the selective media indicates a positive interaction between the bait and prey proteins. The strength of the interaction can be semi-quantitatively assessed by the rate and extent of growth.
Root Growth Inhibition Assay
This in planta assay assesses the cytokinin sensitivity of plants expressing wild-type or mutant AHP.
Materials:
-
Arabidopsis thaliana seeds (wild-type and transgenic lines expressing AHP variants)
-
Murashige and Skoog (MS) agar plates
-
Cytokinin (e.g., benzyladenine - BA) stock solution
-
Stereomicroscope with a ruler or imaging software
Procedure:
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and plate them on MS agar plates containing a range of BA concentrations (e.g., 0, 1, 10, 50, 100 nM).
-
Stratification and Growth: Stratify the plates at 4°C for 2-3 days in the dark, then transfer them to a growth chamber with a long-day photoperiod (16 h light/8 h dark) at 22°C.
-
Measurement: After 7-10 days, measure the primary root length of at least 20 seedlings for each genotype and treatment.
-
Data Analysis: Calculate the average root length and standard deviation for each condition. Plot the root length as a percentage of the untreated control against the cytokinin concentration to generate dose-response curves. Compare the curves of the wild-type and mutant lines to determine relative cytokinin sensitivity.
Unmasking Redundancy: A Comparative Guide to Single vs. Higher-Order ahp Mutant Phenotypes in Arabidopsis
For researchers, scientists, and drug development professionals, understanding the intricacies of cytokinin signaling is crucial for developing novel strategies in agriculture and medicine. This guide provides a comprehensive comparison of the phenotypes of single versus higher-order Arabidopsis Histidine Phosphotransfer (AHP) protein mutants, key components of the cytokinin signaling pathway. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this guide serves as a valuable resource for investigating cytokinin-mediated processes.
Arabidopsis Histidine Phosphotransfer (AHP) proteins are central players in the multistep phosphorelay signaling cascade that governs cellular responses to the plant hormone cytokinin. While initial studies on single ahp loss-of-function mutants yielded little discernible difference from wild-type plants, subsequent research on higher-order mutants has unveiled the functional redundancy within this protein family. This guide illuminates the progressively severe phenotypes observed as more AHP genes are knocked out, providing strong evidence for their overlapping roles as positive regulators of cytokinin signaling.
Data Presentation: Phenotypic Comparison of ahp Mutants
The following table summarizes the key phenotypic differences observed between wild-type (Col-0), single ahp mutants, and various higher-order ahp mutant combinations. These data are compiled from seminal studies in the field and highlight the increasing severity of phenotypes with the loss of multiple AHP proteins.
| Phenotype | Wild-Type (Col-0) | Single ahp Mutants (e.g., ahp1, ahp2, ahp3, ahp4, ahp5) | Higher-Order ahp Mutants (e.g., ahp2,3,5, ahp1,2,3,4,5) |
| Cytokinin Sensitivity (Root Elongation Inhibition) | High sensitivity to exogenous cytokinin | Indistinguishable from wild-type[1][2][3] | Reduced sensitivity to cytokinin[1][2][3][4] |
| Primary Root Length | Normal | Normal | Shortened primary root in some combinations[2][3][5] |
| Vascular Development | Normal | Normal | Reduced vascular development[1][2][3][5] |
| Fertility | Normal | Normal | Reduced fertility and seed set[1][2][3] |
| Seed Size | Normal | Normal | Increased seed size[1][2][3] |
| Drought Stress Response | Normal | Normal | Enhanced drought tolerance in ahp2,3,5 triple mutant[6] |
| Shoot Phenotype | Normal | Normal | Dwarf shoot phenotype in ahp2,3,5 triple mutant[6] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches used to study ahp mutants, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are the protocols for key experiments used to characterize ahp mutant phenotypes.
Root Elongation Inhibition Assay
This assay quantitatively assesses the sensitivity of Arabidopsis seedlings to exogenous cytokinin.
1. Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis thaliana seeds (wild-type and ahp mutants) using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes.
-
Wash the seeds 3-5 times with sterile distilled water.
-
Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days to synchronize germination.
-
Sow seeds on Murashige and Skoog (MS) agar plates containing 1% sucrose and varying concentrations of cytokinin (e.g., 0, 0.01, 0.1, 1, 10 µM 6-benzylaminopurine [BAP] or zeatin).
2. Growth Conditions:
-
Place the plates vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.
3. Data Collection and Analysis:
-
After 7-10 days of growth, scan the plates.
-
Measure the primary root length of at least 20 seedlings per genotype for each cytokinin concentration using image analysis software (e.g., ImageJ).
-
Calculate the average root length and standard error for each group.
-
Plot the relative root growth (as a percentage of the growth on cytokinin-free media) against the cytokinin concentration to generate dose-response curves.
Chlorophyll Retention Assay (Leaf Senescence)
This assay measures the delay in leaf senescence induced by cytokinin, a classic cytokinin response.
1. Plant Material and Treatment:
-
Excise the third and fourth true leaves from 3-week-old Arabidopsis plants (wild-type and ahp mutants).
-
Float the leaves on a solution of 3 mM MES (pH 5.7) containing either a specific concentration of cytokinin (e.g., 1 µM BAP) or a mock control (e.g., DMSO).
-
Incubate the leaves in the dark at room temperature for 3-5 days to induce senescence.
2. Chlorophyll Extraction:
-
After the incubation period, blot the leaves dry and record their fresh weight.
-
Place the leaves in a known volume of 80% ethanol or acetone.
-
Incubate in the dark at 4°C for 24-48 hours, or until all the chlorophyll has been extracted.
3. Quantification:
-
Measure the absorbance of the chlorophyll extract at 645 nm and 663 nm using a spectrophotometer.
-
Calculate the total chlorophyll concentration using the following formula (for 80% acetone): Total Chlorophyll (µg/mL) = (20.2 x A645) + (8.02 x A663)
-
Express the chlorophyll content as µg per gram of fresh weight.
4. Data Analysis:
-
Compare the chlorophyll content of cytokinin-treated leaves to mock-treated leaves for each genotype.
-
A higher chlorophyll retention in the presence of cytokinin indicates a stronger response.
The presented data and protocols underscore the power of reverse genetics in elucidating gene function. The study of single and higher-order ahp mutants has been instrumental in confirming the role of AHP proteins as positive regulators in cytokinin signaling and has provided a clear in vivo demonstration of functional redundancy within a key signaling pathway. This knowledge is fundamental for manipulating plant growth and development for agricultural and biotechnological applications.
References
Quantitative Comparison of Adenylate Kinase Isoform Levels in Human Tissues
A comprehensive guide to the quantitative analysis of Adenylate Kinase (AHP) protein levels across various tissues, designed for researchers, scientists, and professionals in drug development.
Adenylate kinases (AKs) are a family of ATP-hydrolyzing phosphotransferase enzymes crucial for maintaining cellular energy homeostasis by catalyzing the reversible reaction: 2 ADP ⇔ ATP + AMP.[1][2] Different isoforms of adenylate kinase exhibit distinct tissue-specific expression and subcellular localization, reflecting their specialized roles in cellular energetics and metabolic signaling.[3][4] Understanding the quantitative distribution of these isoforms is vital for elucidating their physiological functions and their implications in various disease states.
Below is a summary of the relative protein expression levels of major adenylate kinase isoforms across a selection of human tissues. The data is compiled from immunohistochemistry staining results from the Human Protein Atlas and other cited literature. Expression levels are categorized as High, Medium, Low, or Not Detected.
| Tissue | AK1 (Cytosolic) | AK2 (Mitochondrial Intermembrane Space) | AK3 (Mitochondrial Matrix) |
| Skeletal Muscle | High[5][6] | High[7] | High[8] |
| Heart Muscle | High[5] | High[7] | High[8] |
| Brain | High[5][6] | Medium[7] | Low[8] |
| Liver | Low[5] | High[7] | High[8] |
| Kidney | Medium[5] | High[7] | High[8] |
| Lung | Medium[5] | Medium[7] | Low[8] |
| Spleen | Medium[5] | High[7] | Medium[8] |
| Erythrocytes | High[3][6] | Not applicable | Not applicable |
| Adipose Tissue | Low[5] | Medium[7] | Low[8] |
Note: This table represents a summary of relative protein expression levels. For a specific quantitative example, a study on AK1-knockout mice reported ATP levels in wild-type skeletal muscle to be 26.4 ± 0.8 nmol/mg protein.[9] Such precise quantification requires specific experimental procedures as detailed below.
Experimental Protocols
Accurate quantification of protein levels is fundamental to comparative studies. The following are detailed methodologies for two widely used techniques in protein quantification.
Western Blotting
Western blotting is a semi-quantitative technique used to detect and compare the relative abundance of specific proteins in a complex mixture.
a. Sample Preparation (Tissue Lysate)
-
Excise and weigh the tissue of interest on ice.
-
Homogenize the tissue in ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
b. Protein Quantification
-
Determine the total protein concentration of the lysate using a colorimetric assay such as the Bradford or BCA (Bicinchoninic acid) assay.[10] This is crucial for ensuring equal loading of protein for each sample.
c. SDS-PAGE and Protein Transfer
-
Denature a standardized amount of protein from each sample by boiling in Laemmli sample buffer.
-
Load the denatured samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins based on molecular weight by electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
d. Immunodetection
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the adenylate kinase isoform of interest.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
e. Signal Detection and Quantification
-
Add a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody to produce light.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensity using densitometry software. Normalize the intensity of the target protein band to a loading control protein (e.g., GAPDH, β-actin) to correct for variations in protein loading.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful quantitative proteomic technique that allows for the identification and quantification of thousands of proteins in a single experiment.
a. Sample Preparation and Protein Digestion
-
Prepare tissue lysates as described for Western blotting.
-
Quantify the total protein concentration.
-
Take a standardized amount of protein from each sample and perform in-solution or in-gel digestion. This typically involves reduction of disulfide bonds, alkylation of cysteine residues, and enzymatic digestion with trypsin to generate peptides.
b. Liquid Chromatography (LC) Separation
-
Inject the peptide mixture into a high-performance liquid chromatography (HPLC) system.
-
Separate the peptides based on their physicochemical properties (e.g., hydrophobicity) using a reversed-phase column with a gradient of an organic solvent.
c. Mass Spectrometry (MS) Analysis
-
The eluting peptides from the LC system are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.
-
The mass spectrometer performs a full MS scan to determine the mass-to-charge ratio (m/z) of the intact peptides.
-
The most abundant peptides from the MS1 scan are selected for fragmentation (MS/MS scan), generating fragment ion spectra.
d. Data Analysis and Quantification
-
The MS/MS spectra are searched against a protein sequence database to identify the peptides.
-
Protein quantification can be performed using various methods:
-
Label-free quantification: Compares the signal intensity or spectral counts of peptides between different samples.
-
Stable Isotope Labeling (e.g., SILAC, TMT, iTRAQ): Involves labeling proteins or peptides with heavy isotopes, allowing for more accurate relative quantification.
-
-
The abundance of the adenylate kinase isoforms is determined by summing the intensities of their identified peptides.
Visualizations
Experimental Workflow for Quantitative Protein Analysis
Caption: A generalized workflow for the quantitative analysis of protein levels in tissue samples.
Adenylate Kinase and the AMPK Signaling Pathway
References
- 1. The many isoforms of human adenylate kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Tissue expression of AK1 - Summary - The Human Protein Atlas [v23.proteinatlas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AK2 - Wikipedia [en.wikipedia.org]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. Adenylate kinase 1 gene deletion disrupts muscle energetic economy despite metabolic rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Subtle Role for Adenylate Kinase 1 in Maintaining Normal Basal Contractile Function and Metabolism in the Murine Heart [frontiersin.org]
Safety Operating Guide
Proper Disposal of AHPN: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides detailed procedural guidance for the safe handling and disposal of AHPN (6-(3-(1-Adamantyl)-4-hydroxyphenyl)-2-naphthalene carboxylic acid), also known as CD437, a compound utilized in apoptosis research. Due to its potential hazards, strict adherence to the following procedures is crucial.
Key Chemical and Safety Data
A comprehensive understanding of the chemical properties and associated hazards of this compound (CAS Number: 125316-60-1) is the first step in safe handling and disposal.
| Property | Value | Source |
| Synonyms | CD437, Apoptosis Activator VI | [1] |
| Molecular Formula | C27H26O3 | [1] |
| Molecular Weight | 398.49 g/mol | [1] |
| Appearance | Off-white to yellow solid | [1] |
| Solubility | Insoluble in water. Soluble in DMSO (>10 mg/mL). | |
| Storage Temperature | −20°C | |
| Hazard Statements | Suspected of damaging fertility or the unborn child. May cause skin and serious eye irritation. | [2][3] |
Experimental Protocol: this compound Disposal Procedure
The following step-by-step protocol outlines the approved procedure for the disposal of this compound and materials contaminated with this compound. This procedure is designed to minimize exposure and ensure compliance with safety regulations.
Personnel Protective Equipment (PPE) Required:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or face shield
-
Laboratory coat
Procedure:
-
Waste Segregation:
-
All solid waste contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, microfuge tubes), and contaminated PPE (e.g., gloves), must be segregated from general laboratory waste.
-
Liquid waste containing this compound should be collected in a dedicated, clearly labeled, and sealed waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
-
Solid Waste Collection:
-
Place all solid this compound-contaminated waste into a designated, leak-proof hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "6-(3-(1-Adamantyl)-4-hydroxyphenyl)-2-naphthalene carboxylic acid," the CAS number "125316-60-1," and the relevant hazard symbols (e.g., Health Hazard).
-
-
Liquid Waste Collection:
-
Collect all liquid waste containing this compound in a compatible, sealed container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name, CAS number, an approximate concentration of this compound, and all other components of the solution.
-
-
Empty Container Decontamination:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[4]
-
After triple-rinsing, the defaced or removed original label container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
-
-
Storage Pending Disposal:
-
Store the sealed and labeled hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.
-
This area should be away from general traffic and incompatible chemicals.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional hazardous waste disposal service to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS office or disposal service with a complete and accurate description of the waste, including the chemical name, CAS number, quantity, and any other components.
-
Follow all institutional and regulatory requirements for waste pickup and documentation.[2]
-
Visualization of this compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal.
References
Safeguarding Researchers: Essential PPE and Handling Protocols for AHPn
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In response to the critical need for clear safety guidelines in laboratory settings, this document outlines the essential personal protective equipment (PPE), handling protocols, and disposal plans for researchers working with Acute Hepatopancreatic Necrosis Disease (AHPn), caused by strains of Vibrio parahaemolyticus. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes.
I. Personal Protective Equipment (PPE): The First Line of Defense
All personnel handling this compound-positive materials, whether in liquid culture, on solid media, or within infected tissues, must wear the following PPE:
-
Disposable Gloves: Nitrile or latex gloves are required. Gloves should be changed immediately if they become contaminated or compromised.
-
Laboratory Coat: A dedicated lab coat, preferably with knit cuffs, should be worn at all times in the laboratory. It should be removed before exiting the lab.
-
Eye Protection: Safety glasses with side shields or a face shield must be worn to protect against splashes and aerosols.
For procedures with a high risk of aerosol generation, such as centrifugation or sonication, the use of a certified biological safety cabinet (BSC) is mandatory.
II. Operational Plan: Safe Handling of this compound in the Laboratory
A systematic approach to handling this compound is crucial to minimize the risk of exposure and cross-contamination. The following operational workflow should be implemented:
III. Disposal Plan: Managing this compound-Contaminated Waste
Proper disposal of contaminated materials is critical to prevent the release of this compound-causing bacteria into the environment.
Liquid Waste: All liquid cultures, supernatants, and other contaminated liquids should be decontaminated by adding a final concentration of 10% bleach (0.5% sodium hypochlorite) and allowing a contact time of at least 30 minutes before disposal down the sanitary sewer.
Solid Waste: All contaminated solid waste, including petri dishes, centrifuge tubes, gloves, and paper towels, must be placed in a biohazard bag. These bags should be securely closed and then autoclaved.
Sharps: Contaminated sharps, such as needles, scalpels, and glass slides, must be placed in a designated sharps container. Once full, the container should be sealed and autoclaved before disposal.
IV. Quantitative Data on Disinfection and Sterilization
The following table summarizes key quantitative data for the effective inactivation of Vibrio parahaemolyticus.
| Method | Agent/Parameter | Concentration/Setting | Contact Time | Efficacy |
| Chemical Disinfection | Sodium Hypochlorite (Bleach) | 10% final concentration | ≥ 30 minutes | High |
| Ethanol | 70% | ≥ 1 minute | Moderate | |
| Sterilization | Autoclaving | 121°C, 15 psi | ≥ 20 minutes | High (Sterilization) |
| Experimental | Dielectric Barrier Discharge Plasma | - | 60 minutes | 97.81% reduction |
V. Experimental Protocol: PCR Detection of this compound
The following is a detailed methodology for the detection of this compound from infected shrimp tissue using Polymerase Chain Reaction (PCR).
PCR Cycling Parameters:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 94°C | 5 minutes | 1 |
| Denaturation | 94°C | 30 seconds | 35 |
| Annealing | 58°C | 30 seconds | 35 |
| Extension | 72°C | 1 minute | 35 |
| Final Extension | 72°C | 10 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
By implementing these safety and procedural guidelines, research institutions can foster a secure environment for the critical work being done to understand and combat this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
